molecular formula C10H18N2Na2O5 B1235945 Disodium cocoamphodipropionate CAS No. 68411-57-4

Disodium cocoamphodipropionate

Numéro de catalogue: B1235945
Numéro CAS: 68411-57-4
Poids moléculaire: 292.24 g/mol
Clé InChI: KJDVLQDNIBGVMR-UHFFFAOYSA-L
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Description

Disodium cocoamphodipropionate, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2Na2O5 and its molecular weight is 292.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

68411-57-4

Formule moléculaire

C10H18N2Na2O5

Poids moléculaire

292.24 g/mol

Nom IUPAC

disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate

InChI

InChI=1S/C10H20N2O5.2Na/c11-3-5-12(4-1-9(13)14)6-8-17-7-2-10(15)16;;/h1-8,11H2,(H,13,14)(H,15,16);;/q;2*+1/p-2

Clé InChI

KJDVLQDNIBGVMR-UHFFFAOYSA-L

SMILES

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES canonique

C(CN(CCN)CCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Autres numéros CAS

68411-57-4

Synonymes

eta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, N-coco acyl derivs., disodium salts
cocoamphodiproprionate
disodium cocoamphodipropionate

Origine du produit

United States

Foundational & Exploratory

Disodium Cocoamphodipropionate: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Disodium Cocoamphodipropionate is typically supplied as a clear, pale yellow to amber liquid.[1] It is a salt-free, multi-functional surfactant known for its stability in high-electrolyte and alkaline formulations.[3] Key quantitative data are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueSource
AppearancePale yellow to amber liquid[1]
OdorFaint fruity odor[4]
SolubilitySoluble in water[5]
StabilityStable[5]
BiodegradabilityBiodegradable[3][5]
Table 2: Physical and Chemical Data
ParameterValueSource
Identifiers
CAS Number68411-57-4[1][6]
EINECS/ELINCS No270-131-8[1]
Molecular Information
Molecular FormulaC10H18N2Na2O5 (representative)[1][6]
Molecular Weight292.24 g/mol (representative)[6][7]
Physical Constants
Melting Point-7 °C (19 °F)[8]
Boiling Point90 °C (194 °F)[8]
Flash Point61.1 - 65 °C (142.0 - 149 °F)[8]
Solution Properties
pH (1% solution)7.0 - 10.0[5]
pH (as is)9 - 10[8]
Actives Content≥ 30.0%[5]

Chemical Structure

This compound is not a single chemical entity but rather a mixture of N-coco acyl derivatives. The "coco" portion refers to the fatty acid profile derived from coconut oil. The core structure is based on the reaction of these fatty acids with an aminoethyl-aminoethanol derivative, followed by carboxymethylation. The IUPAC name for a representative structure is disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate.[6]

A schematic representation of the structure is provided below, where 'R' represents the alkyl chains from coconut fatty acids.

structure cluster_backbone Core Structure R-C(=O)-N R-C(=O)-N CH2CH2 -CH₂CH₂- R-C(=O)-N->CH2CH2 R R = Coco alkyl chain N N CH2CH2->N CH2CH2OCH2CH2COO- Na+ -CH₂CH₂OCH₂CH₂COO⁻ Na⁺ N->CH2CH2OCH2CH2COO- Na+ CH2CH2COO- Na+ -CH₂CH₂COO⁻ Na⁺ N->CH2CH2COO- Na+

Figure 1: Generalized structure of this compound.

Synthesis Pathway

The production of this compound involves a multi-step chemical synthesis.[1] The process begins with the reaction of coconut fatty acids with diethanolamine, which is then further reacted with sodium chloroacetate. An alternative pathway described involves the reaction of 2-alkyl imidazoline (B1206853) (derived from a fatty acid and aminoethylethanolamine) with methyl acrylate (B77674), followed by saponification with an alkali metal hydroxide.[9]

A simplified logical workflow for the synthesis is outlined below.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product FattyAcids Coconut Fatty Acids Reaction1 Reaction FattyAcids->Reaction1 Amine Diethanolamine Amine->Reaction1 Chloroacetate Sodium Chloroacetate Chloroacetate->Reaction1 Purification Purification & Refining Reaction1->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Simplified synthesis workflow.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary and not extensively published in peer-reviewed literature. However, standard methods for the analysis of surfactants can be applied to determine its properties.

4.1 Determination of Active Surfactant Content

The active surfactant concentration is a critical quality control parameter. Standard titrimetric and chromatographic methods are typically employed.

  • Methodology: A common approach involves a two-phase titration. A known weight of the surfactant solution is dissolved in a suitable solvent system (e.g., water and chloroform). An indicator is added, and the solution is titrated with a standard anionic or cationic surfactant solution. The endpoint is determined by a color change in one of the phases.

  • Referenced Standard: GB/T 13173 Surface active agents -- Detergents -- Testing methods.[5]

4.2 pH Measurement

The pH of the supplied solution and a diluted solution are important for formulation compatibility.

  • Methodology: The pH is measured using a calibrated pH meter. For a 1% solution, a specific weight of the this compound solution is diluted in deionized water to the final concentration before measurement.

  • Referenced Standard: GB/T 6368 Surface active agents -- Determination of pH of aqueous solution -- Potentiometric method.[5]

4.3 Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amide C=O, carboxylate COO-, and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the overall structure and identifying the different alkyl chains from the coconut oil source.

The logical workflow for the characterization of a this compound sample is depicted below.

characterization_workflow Sample This compound Sample Actives Determine Actives Content (e.g., Two-Phase Titration) Sample->Actives pH_Measurement Measure pH (1% solution and as is) Sample->pH_Measurement Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Data Characterization Data Actives->Data pH_Measurement->Data IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR IR->Data NMR->Data

Figure 3: Experimental workflow for characterization.

Conclusion

This compound is a complex amphoteric surfactant with a well-established role in the personal care industry. Its chemical properties, including mildness, good foaming ability, and stability, make it a valuable ingredient in a wide range of cleansing products. While its nature as a mixture of coco-acyl derivatives complicates a precise structural and molecular weight definition, representative structures and data provide a strong basis for its application in research and formulation development. The application of standard analytical techniques is essential for the quality control and characterization of this versatile surfactant.

References

An In-depth Technical Guide to the Synthesis of Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway and reaction mechanism for disodium (B8443419) cocoamphodipropionate, a widely used amphoteric surfactant. The synthesis is a multi-step process beginning with the formation of a key intermediate, 2-coco-imidazoline, from coconut fatty acids and aminoethylethanolamine. This intermediate subsequently undergoes a Michael addition with methyl acrylate (B77674), followed by saponification to yield the final product. This document details the underlying chemical principles, reaction conditions, and provides a framework for the experimental protocol.

Introduction

Disodium cocoamphodipropionate is an amphoteric surfactant valued for its mildness, excellent foaming properties, and stability over a broad pH range.[1] It finds extensive application in personal care products such as shampoos, facial cleansers, and baby products, as well as in industrial and household cleaners.[2] Chemically, it is the disodium salt of an N-cocoacyl derivative of N-(2-aminoethyl)-N'-[2-(2-carboxyethoxy)ethyl]-beta-alanine. Understanding its synthesis is critical for process optimization, quality control, and the development of novel surfactant systems.

Primary Synthesis Pathway

The most commercially viable synthesis of this compound proceeds through a two-stage process:

Stage 1: Synthesis of 1-hydroxyethyl-2-coco-imidazoline

The initial step involves the condensation reaction between coconut fatty acids and aminoethylethanolamine (AEEA) to form the heterocyclic intermediate, 1-hydroxyethyl-2-coco-imidazoline.

Stage 2: Synthesis of this compound

This stage involves two sequential reactions:

  • Michael Addition: The synthesized imidazoline (B1206853) intermediate reacts with methyl acrylate in a Michael addition reaction.

  • Saponification: The resulting ester is then saponified using sodium hydroxide (B78521) to yield the final disodium salt.

A visual representation of the overall synthesis pathway is provided below.

Synthesis_Pathway Reactant1 Coconut Fatty Acids Intermediate 1-hydroxyethyl-2-coco-imidazoline Reactant1->Intermediate Condensation Reactant2 Aminoethylethanolamine (AEEA) Reactant2->Intermediate Condensation Intermediate2 Diester Intermediate Intermediate->Intermediate2 Michael Addition Reactant3 Methyl Acrylate Reactant3->Intermediate2 Product This compound Intermediate2->Product Saponification Reactant4 Sodium Hydroxide (NaOH) Reactant4->Product

Figure 1: Overall synthesis pathway of this compound.

Reaction Mechanisms

Formation of 1-hydroxyethyl-2-coco-imidazoline

The formation of the imidazoline ring occurs through a condensation reaction. The carboxylic acid group of the coconut fatty acid reacts with the primary amine of AEEA to form an amide intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the 1-hydroxyethyl-2-coco-imidazoline.

Imidazoline_Formation cluster_reactants Reactants Reactant1 R-COOH Coconut Fatty Acid Intermediate R-CONH-CH2CH2-N(CH2CH2OH)-H Amide Intermediate Reactant1->Intermediate Reactant2 HO-CH2CH2-NH-CH2CH2-NH2 AEEA Reactant2->Intermediate Product 1-hydroxyethyl-2-coco-imidazoline Intermediate->Product - H2O Water H2O

Figure 2: Reaction mechanism for the formation of 1-hydroxyethyl-2-coco-imidazoline.
Michael Addition of Methyl Acrylate

The nitrogen atom in the imidazoline ring acts as a nucleophile and attacks the electron-deficient β-carbon of methyl acrylate (an α,β-unsaturated ester). This is a classic Michael addition reaction. The reaction proceeds in two steps, with the first mole of methyl acrylate reacting significantly faster than the second.

Saponification

The final step is the hydrolysis of the two ester groups of the intermediate under basic conditions. The hydroxide ions from sodium hydroxide attack the carbonyl carbons of the ester groups, leading to the formation of two carboxylate anions and two molecules of methanol. This results in the formation of the disodium salt of the cocoamphodipropionate.

Experimental Protocols

The following protocols are based on methodologies described in the patent literature and are intended as a guide for laboratory-scale synthesis.

Synthesis of 1-hydroxyethyl-2-coco-imidazoline
  • Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a distillation condenser is charged with aminoethylethanolamine.

  • Reactant Addition: Coconut fatty acid is added to the flask with continuous stirring. The molar ratio of AEEA to coconut fatty acid is typically 1:1.

  • Reaction Conditions: The mixture is heated to approximately 140°C under reduced pressure (e.g., 200 mm Hg). The temperature is then gradually increased to 190-220°C to facilitate the cyclization and removal of water.[3][4][5][6][7]

  • Monitoring and Completion: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Purification: The crude product can be used directly in the next step or purified by vacuum distillation to remove any unreacted starting materials.

Synthesis of this compound
  • Reaction Setup: A reaction vessel is charged with the 1-hydroxyethyl-2-coco-imidazoline synthesized in the previous step.

  • Michael Addition: Methyl acrylate is added to the imidazoline. The molar ratio of imidazoline to methyl acrylate is typically between 1:1.3 and 1:2.4. The reaction is carried out at a temperature of 60-90°C for 5 to 8 hours. The reaction is initially conducted in the substantial absence of water.

  • Controlled Water Addition: After a significant portion of the methyl acrylate has reacted (typically after the addition of at least 1.3 moles of methyl acrylate per mole of imidazoline), a controlled amount of water (0.3 to 2 moles per mole of imidazoline) is added to the reaction mixture. This has been shown to improve the reaction rate and reduce the formation of by-products.

  • Saponification: An aqueous solution of sodium hydroxide is then added to the reaction mixture to saponify the ester groups. The mixture is heated to approximately 90°C to ensure complete saponification.

  • Final Product: The final product is an aqueous solution of this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterValueReference
Imidazoline Synthesis
AEEA:Coconut Fatty Acid Molar Ratio1:1[3][4]
Initial Reaction Temperature140°C[3][4][5][6][7]
Final Reaction Temperature190-220°C[3][4][5][6][7]
PressureReduced (e.g., 200 mm Hg)[3][4][5][6][7]
This compound Synthesis
Imidazoline:Methyl Acrylate Molar Ratio1:1.3 to 1:2.4
Michael Addition Temperature60-90°C
Michael Addition Time5-8 hours
Water Addition (moles per mole imidazoline)0.3 - 2.0
Saponification Temperature~90°C

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Start Start Step1 Synthesize 1-hydroxyethyl-2-coco-imidazoline Start->Step1 Step2 Perform Michael Addition with Methyl Acrylate Step1->Step2 Step3 Saponify with NaOH Step2->Step3 End Obtain Aqueous Solution of Product Step3->End Analysis1 FTIR Spectroscopy End->Analysis1 Analysis2 NMR Spectroscopy (¹H and ¹³C) End->Analysis2 Analysis3 Purity Assessment (e.g., HPLC) End->Analysis3 Analysis4 Performance Testing (e.g., Surface Tension) End->Analysis4

Figure 3: Logical workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound is a well-established industrial process. The key steps involve the formation of an imidazoline intermediate followed by a Michael addition and saponification. Understanding the reaction parameters and mechanisms is essential for producing a high-quality product with the desired surfactant properties. Further research could focus on optimizing reaction conditions to improve yields, reduce by-product formation, and enhance the sustainability of the manufacturing process. The analytical techniques outlined provide a robust framework for the characterization and quality control of the synthesized surfactant.

References

Physicochemical Properties of Disodium Cocoamphodipropionate in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and General Properties

Disodium cocoamphodipropionate is a complex mixture of compounds with the "coco" designation referring to the fatty acid distribution derived from coconut oil. Its representative chemical structure features a hydrophilic head with both anionic and cationic charges, and a hydrophobic tail derived from coconut fatty acids.

General Properties of this compound

PropertyDescriptionReferences
INCI Name This compound[4][5]
CAS Number 68604-71-7[2]
Appearance Clear to hazy amber liquid[4][5]
Solubility Soluble in water[2][5]
Stability Stable in strong alkaline systems and over a broad pH range.[4][6][7]
Actives Content Typically supplied as a 38-42% active solution in water.[7]

pH of Aqueous Solutions

The pH of commercially available this compound solutions is typically in the alkaline range. The pH of a solution containing this surfactant can influence its properties and the overall stability of a formulation.

pH of this compound Solutions

ProductpH (as is, unless otherwise specified)References
AMPHOSOL® 2CSF9.0 - 10.0[8]
Mackam® 2CSF-40CG9.0 - 10.0[9]
Miranol® C2M SF CONC9.4 - 9.8 (at 30°C)[5]
1% Solution7.0 - 10.0 (at 25°C)[2]

Surface Activity and Micellization

As a surfactant, this compound reduces the surface tension of water. When the concentration of the surfactant in an aqueous solution reaches a certain point, known as the Critical Micelle Concentration (CMC), the molecules begin to aggregate into micelles. This is a critical parameter as many of the surfactant's properties, such as detergency and solubilization, are most effective at or above the CMC.

While a specific CMC value for this compound is not found in the reviewed literature, it is a fundamental property that can be determined experimentally.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol outlines the procedure for determining the CMC of this compound using the Wilhelmy plate method, a common technique for measuring surface tension.

Materials and Equipment:

  • Tensiometer (e.g., Krüss, Biolin Scientific)

  • Wilhelmy plate (platinum)

  • Glass or plastic beakers

  • Magnetic stirrer and stir bars

  • Precision balance

  • Volumetric flasks and pipettes

  • High-purity water (e.g., deionized, distilled)

  • This compound solution of known concentration

  • Acetone (B3395972) or ethanol (B145695) for cleaning

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration known to be above the expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a range of concentrations both below and above the expected CMC. A logarithmic dilution series is often effective.

  • Instrument Setup and Calibration:

    • Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., acetone or ethanol) and then flame it with a Bunsen burner until it glows red to remove any organic contaminants.

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water, which has a well-known surface tension (approximately 72.8 mN/m at 20°C).

  • Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Pour the solution into a clean beaker with a magnetic stir bar and place it on the tensiometer's sample stage.

    • Immerse the Wilhelmy plate into the solution.

    • Allow the system to equilibrate and record the surface tension reading once it stabilizes.

    • Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration. Ensure the plate is thoroughly cleaned and dried between each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show two distinct linear regions. The first region will have a steep negative slope as the surface tension decreases with increasing surfactant concentration. The second region, above the CMC, will be nearly horizontal, indicating that the surface is saturated with surfactant molecules and micelles are forming in the bulk solution.

    • The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Prepare Dilutions Stock->Dilutions Measure_ST Measure Surface Tension of Dilutions Dilutions->Measure_ST Calibrate Calibrate Tensiometer Calibrate->Measure_ST Plot Plot Surface Tension vs. log(Concentration) Measure_ST->Plot Determine_CMC Determine CMC at Intersection Plot->Determine_CMC Viscosity_Measurement_Logic cluster_params Input Parameters Concentration Surfactant Concentration Prepare_Sample Prepare Aqueous Sample Concentration->Prepare_Sample pH Solution pH pH->Prepare_Sample Electrolyte Electrolyte Concentration Electrolyte->Prepare_Sample Measure_Viscosity Measure Viscosity (Rotational Viscometer) Prepare_Sample->Measure_Viscosity Analyze_Data Analyze Viscosity Profile Measure_Viscosity->Analyze_Data Micelle_Formation cluster_surfactant Surfactant Monomer cluster_micelle Micelle Structure Head Hydrophilic Head Tail Head->Tail center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 t1 s1->t1 t2 s2->t2 t3 s3->t3 t4 s4->t4 t5 s5->t5 t6 s6->t6 t7 s7->t7 t8 s8->t8

References

Disodium cocoamphodipropionate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Disodium (B8443419) Cocoamphodipropionate, an amphoteric surfactant widely utilized in the personal care, cosmetic, and industrial cleaning sectors. It details the compound's chemical identity, physicochemical properties, synthesis pathway, and mechanisms of action. This guide is intended for researchers, scientists, and formulation professionals, offering detailed experimental protocols for performance evaluation and summarizing key toxicological data to support research and product development.

Chemical Identity

Disodium Cocoamphodipropionate is an amphoteric surfactant derived from coconut oil fatty acids. Its structure contains both an anionic carboxylate group and a cationic amino group, allowing it to exhibit a range of properties depending on the formulation's pH.

CAS Number: 68411-57-4[1][2][3]

Molecular Formula: C₁₀H₁₈N₂Na₂O₅[4][5]

Synonyms:

  • beta-Alanine, N-(2-aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-, N-coco acyl derivs., disodium salts[5]

  • N-(2-Coconut oil amidoethyl)-N-(2-(2-carboxyethyl)oxyethyl)-beta-aminopropionic acid, disodium salt

Physicochemical Properties

This compound is typically supplied as a clear, amber-colored aqueous solution, commonly at concentrations of 38-50% active solids.[2] The data for the pure compound is not extensively available in public literature; however, key properties of its commercial forms and related compounds are summarized below.

PropertyValue / DescriptionSource(s)
Molecular Weight 292.24 g/mol [4]
Appearance Pale yellow to amber liquid (as an aqueous solution)[5]
Solubility Soluble in water
pH (as supplied) 8.5 - 10.5 (for a 38-42% active solution)
Log Kow (Octanol/Water) Data not available for this specific compound. A structurally similar compound, Sodium Lauroamphoacetate, has a calculated Log Kow of -1, indicating high water solubility.
Critical Micelle Conc. Specific data not publicly available. The CMC for related amphoacetates has been reported in the range of 150-262 mg solids/L.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, the general chemical pathway involves two primary stages:

  • Formation of 2-Alkyl Imidazoline (B1206853): Coconut fatty acids are reacted with aminoethylethanolamine (AEEA) to form a 2-alkyl (coco) imidazoline intermediate.

  • Alkylation and Saponification: The imidazoline intermediate is then reacted with an acrylic acid derivative, followed by saponification with a sodium salt to yield the final this compound structure.

A potential impurity from this synthesis route is the starting reactant, aminoethylethanolamine (AEEA).

Synthesis_Workflow Reactant1 Coconut Fatty Acids Process1 Condensation Reaction Reactant1->Process1 Reactant2 Aminoethylethanolamine (AEEA) Reactant2->Process1 Intermediate 2-Coco Imidazoline Process1->Intermediate Impurity Residual AEEA Process1->Impurity leads to Process2 Alkylation Intermediate->Process2 Reactant3 Acrylic Acid Derivative Reactant3->Process2 Process3 Saponification Process2->Process3 Intermediate Product Reactant4 Sodium Salt (e.g., NaOH) Reactant4->Process3 Product Disodium Cocoamphodipropionate Process3->Product

General synthesis pathway for this compound.

Mechanism of Action

Surfactant and Hydrotrope Activity

As an amphoteric surfactant, this compound reduces the surface tension of water, allowing oils and dirt to be emulsified and washed away. Its molecules arrange themselves at the oil-water interface, with the lipophilic "coco" tail penetrating the oil and the hydrophilic head remaining in the water.

It is also an effective hydrotrope, capable of increasing the solubility of other surfactants and ingredients in high-electrolyte or high-alkaline formulations. This makes it valuable for creating stable, concentrated liquid detergents.

pH-Dependent Properties

The amphoteric nature of this compound means its net charge is dependent on the pH of the solution. In alkaline solutions, the carboxylic acid groups are deprotonated, giving the molecule a net anionic charge. In acidic conditions, the amino group becomes protonated, leading to a net cationic charge. This behavior influences its interaction with skin, hair, and other formulation components.

pH_Dependence Alkaline Alkaline pH (e.g., pH > 8) Molecule Amphoteric Surfactant Alkaline->Molecule environment Anionic Net Anionic Charge (-COO⁻ dominates) Acidic Acidic pH (e.g., pH < 6) Acidic->Molecule environment Cationic Net Cationic Charge (-NH⁺ dominates) Molecule->Anionic results in Molecule->Cationic results in

Influence of pH on the net charge of the surfactant.
Antimicrobial Mechanism

Like many surfactants, this compound exhibits antimicrobial properties. The primary mechanism involves the disruption of the microbial cell membrane. The lipophilic tail of the surfactant molecule intercalates into the lipid bilayer of the cell membrane, compromising its structural integrity. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis.

Antimicrobial_Mechanism Surfactant Surfactant Molecule Step1 Adsorption & Intercalation Surfactant->Step1 Membrane Bacterial Cell Membrane (Lipid Bilayer) Membrane->Step1 Step2 Membrane Disruption Step1->Step2 Step3 Increased Permeability Step2->Step3 Step4 Leakage of Cytoplasmic Contents Step3->Step4 Outcome Cell Lysis Step4->Outcome

General mechanism of surfactant-induced bacterial cell lysis.

Experimental Protocols

The following sections provide detailed methodologies for evaluating the key performance characteristics of this compound and similar surfactants.

Protocol: Foam Height and Stability Assessment (Modified Ross-Miles Method)

Objective: To determine the initial foam volume and the stability of the foam over time, based on the principles of ASTM D1173.

Materials:

  • 1% (w/v) solution of this compound in deionized water.

  • 1000 mL jacketed glass column (Ross-Miles apparatus).

  • 250 mL pipette with a specified orifice.

  • Stopwatch.

  • Water bath for temperature control (e.g., 25°C).

Procedure:

  • Equilibrate the Ross-Miles apparatus and the surfactant solution to the desired temperature (25°C).

  • Add 50 mL of the surfactant solution to the bottom of the glass column.

  • Fill the pipette with 200 mL of the surfactant solution.

  • Position the pipette vertically over the column so that the tip is at the 900 mm mark.

  • Allow the solution to run from the pipette into the column. Start the stopwatch as the solution begins to fall.

  • Once the pipette is empty, immediately record the height of the foam generated in millimeters. This is the initial foam height.

  • Record the foam height again at 1, 5, and 10-minute intervals.

  • Calculate foam stability as a percentage of the initial height remaining at each time point.

  • Perform the experiment in triplicate and report the average values.

Protocol: Antimicrobial Efficacy (Quantitative Suspension Test)

Objective: To evaluate the bactericidal activity of the surfactant against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Materials:

  • Test solutions of this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in sterile deionized water.

  • Overnight cultures of S. aureus (e.g., ATCC 6538) and E. coli (e.g., ATCC 8739) in Tryptic Soy Broth (TSB).

  • Sterile phosphate-buffered saline (PBS).

  • Broad-spectrum chemical neutralizer (e.g., Dey-Engley Broth).

  • Tryptic Soy Agar (TSA) plates.

  • Sterile test tubes, pipettes, and incubator.

Procedure:

  • Inoculum Preparation: Centrifuge the overnight bacterial cultures, wash the pellets with PBS, and resuspend in PBS to a final concentration of approximately 1x10⁸ CFU/mL.

  • Exposure: In a sterile test tube, add 9.9 mL of the surfactant test solution. At time zero, add 0.1 mL of the prepared bacterial inoculum. Vortex for 10 seconds. This creates an initial bacterial concentration of ~1x10⁶ CFU/mL.

  • Contact Time: Incubate the mixture for a specified contact time (e.g., 60 seconds, 5 minutes).

  • Neutralization: At the end of the contact time, transfer 1 mL of the mixture into a tube containing 9 mL of Dey-Engley Broth to neutralize the antimicrobial activity of the surfactant.

  • Quantification: Prepare 10-fold serial dilutions of the neutralized suspension in PBS. Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.

  • Incubation: Incubate the plates at 35 ± 2°C for 24-48 hours.

  • Enumeration: Count the number of colonies on the plates and calculate the concentration of surviving bacteria (CFU/mL).

  • Controls: Run a parallel control using sterile water instead of the surfactant solution to determine the initial inoculum count.

  • Calculation: Calculate the log reduction in viable bacteria for each concentration and contact time compared to the control. A >3-log reduction (99.9% kill) is typically considered effective.

Toxicology and Safety Summary

This compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic products when formulated to be non-sensitizing. Key toxicological findings are summarized below.

EndpointResult / ObservationSource(s)
Acute Oral Toxicity Considered nontoxic in acute oral studies.[2]
Ocular Irritation Results vary with concentration. A shampoo containing 28.1% Disodium Cocoamphodiacetate (a related compound) was non-irritating to the human eye at dilutions up to 10%.[2]
Dermal Irritation Generally considered mild. A cleansing cream with 5% this compound was found to be non-irritating in a Human Repeat Insult Patch Test (HRIPT).
Dermal Sensitization A diluted hair product containing 0.1% this compound did not cause sensitization in a maximization assay. However, positive patch test reactions have been observed.

Applications

The unique combination of mildness, foaming ability, and stability in complex formulations makes this compound a versatile ingredient in a wide range of products:

  • Personal Care: Shampoos (including baby and ethnic hair products), facial cleansers, body washes, and liquid hand soaps.[6]

  • Industrial & Household Cleaners: Hard surface cleaners, metal cleaners, and high-alkaline liquid detergents where its hydrotropic properties are beneficial.

  • Specialty Applications: Used in industrial processes such as electroplating.

References

Critical Micelle Concentration of Disodium Cocoamphodipropionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Disodium Cocoamphodipropionate

This compound is a multifunctional amphoteric surfactant derived from coconut fatty acids.[1][3] It is characterized by excellent hydrolytic stability, detergency, and the ability to mitigate the irritation potential of other surfactants, making it a preferred ingredient in mild cleansing products, including baby shampoos.[1] Its amphoteric nature allows for compatibility across a broad range of surfactant systems (anionic, cationic, and nonionic).[1] Chemically, it is recognized as a salt-free surfactant, often supplied as a 38-42% active solution.[1][4]

The Significance of the Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant.[5] It is defined as the specific concentration at which the addition of more surfactant to a solution leads to the formation of molecular aggregates known as micelles, rather than an increase in the monomer concentration.[5] Below the CMC, surfactant molecules primarily adsorb at interfaces, such as the air-water interface, leading to a progressive reduction in surface tension.[6] Upon reaching the CMC, the interface becomes saturated, and the surface tension remains relatively constant.[6] The formation of micelles is a critical phenomenon that dictates many of the surfactant's properties, including solubilization, detergency, and foaming capacity. Therefore, knowledge of the CMC is essential for the effective application and formulation of surfactants.[6]

Experimental Protocols for CMC Determination

The CMC of an amphoteric surfactant like this compound can be determined by monitoring a distinct change in the physicochemical properties of its aqueous solutions as a function of concentration. The most common and reliable methods are detailed below.

Surface Tensiometry

Principle: This is the most direct and widely used method for CMC determination.[7] It is based on the principle that surfactants reduce the surface tension of a solvent. As the surfactant concentration increases, surface tension decreases until the CMC is reached. Beyond this point, the surface tension remains almost constant because the interface is saturated with monomers, and excess surfactant forms micelles in the bulk phase.[6]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in high-purity, deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range expected to bracket the CMC.[8]

  • Instrument Calibration: Calibrate a tensiometer using a standard method, such as the Du Noüy ring or Wilhelmy plate technique, according to the manufacturer's instructions.[8] Ensure the platinum ring or plate is thoroughly cleaned before each measurement.

  • Measurement: Measure the surface tension of each prepared solution. It is critical to allow sufficient time for the surface tension to equilibrate before recording a value, especially for concentrations near the CMC.[8] Maintain a constant temperature throughout the experiment.

  • Data Analysis: Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).[7] The resulting plot will exhibit two distinct linear regions. The CMC is determined from the concentration at the intersection of the two extrapolated lines.[6]

Conductivity Measurement

Principle: This method is well-suited for ionic and amphoteric surfactants. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, conductivity increases linearly with concentration due to the presence of individual charge-carrying monomers.[9] Above the CMC, the rate of increase in conductivity (the slope of the line) decreases. This change occurs because the newly formed micelles are larger and less mobile charge carriers, and they also bind a fraction of the counter-ions, reducing the total number of effective charge carriers.[10]

Experimental Protocol:

  • Solution Preparation: Prepare a series of this compound solutions in deionized water of known conductivity.

  • Measurement: Using a calibrated conductivity meter, measure the specific conductance of each solution at a constant, controlled temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear portions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11]

Fluorescence Spectroscopy

Principle: This highly sensitive technique employs a hydrophobic fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar (aqueous) versus non-polar (micellar core) environments.[7] In a dilute surfactant solution below the CMC, the probe resides in the polar aqueous environment. When micelles form, the probe preferentially partitions into the hydrophobic core of the micelles.[12] This change in the microenvironment of the probe leads to a distinct change in its fluorescence emission spectrum, which is used to pinpoint the CMC.[7]

Experimental Protocol:

  • Probe and Solution Preparation: Prepare a stock solution of pyrene (B120774) in a volatile organic solvent like acetone.[8] Add a small, fixed aliquot of this stock solution to a series of vials and completely evaporate the solvent to leave a thin film of pyrene.[8] Then, add the prepared aqueous surfactant solutions of varying concentrations to these vials.

  • Equilibration: Allow the solutions to equilibrate, typically overnight with gentle agitation, to ensure the complete dissolution of the pyrene probe into the surfactant solutions and to allow for micelle formation.[8]

  • Fluorescence Measurement: Excite the pyrene (typically around 335 nm) and measure the fluorescence emission spectrum for each sample using a fluorometer.[8] A key parameter to monitor is the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) in the pyrene emission spectrum.

  • Data Analysis: Plot the I₁/I₃ ratio as a function of surfactant concentration. A sigmoidal decrease in the ratio is typically observed. The CMC is determined from the inflection point of this curve, which marks the onset of pyrene partitioning into the micelles.[13]

Comparison of CMC Determination Methods

MethodPrinciple of DetectionSuitability for AmphotericsAdvantagesDisadvantages
Surface Tensiometry Change in interfacial properties (surface tension)[6]YesDirect method, applicable to all surfactant types.[7]Highly sensitive to impurities; can be time-consuming to reach equilibrium.[7]
Conductivity Change in bulk electrical properties (ion mobility)[10]YesSimple, rapid, and cost-effective instrumentation.Not suitable for non-ionic surfactants; sensitive to background electrolyte concentration.[13]
Fluorescence Change in microenvironment of a hydrophobic probeYesExtremely sensitive, requires very small sample volumes.Indirect method; the probe could potentially perturb micelle formation.[8]

Generalized Experimental Workflow for CMC Determination

The logical flow for determining the CMC of a surfactant, irrespective of the specific technique employed, follows a standardized process from preparation to analysis.

CMC_Determination_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis stock_sol Prepare Surfactant Stock Solution dilutions Create Concentration Series stock_sol->dilutions measurement Measure Physicochemical Property (e.g., Surface Tension, Conductivity) dilutions->measurement plotting Plot Property vs. Concentration (or log Concentration) measurement->plotting analysis Identify Breakpoint / Inflection Point plotting->analysis cmc_result Determine CMC Value analysis->cmc_result

Caption: A generalized experimental workflow for determining the Critical Micelle Concentration (CMC).

References

The Core Mechanism of Disodium Cocoamphodipropionate on Biological Membranes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) cocoamphodipropionate is a mild, amphoteric surfactant widely utilized in personal care and industrial applications for its gentle cleansing and foaming properties.[1][2] Derived from coconut oil, its interaction with biological membranes is of significant interest, particularly in understanding its low irritation potential and its effects on membrane structure and function. This technical guide delineates the theoretical mechanism of action of disodium cocoamphodipropionate on biological membranes, supported by general principles of surfactant-membrane interactions. Due to a lack of publicly available quantitative data specific to this compound, this guide provides comparative data for other mild amphoteric surfactants and outlines detailed experimental protocols for researchers to quantitatively assess its effects.

Introduction

This compound is an amphoteric surfactant, meaning its molecular structure contains both a positively and a negatively charged group, the balance of which is pH-dependent.[3] This dual-charge characteristic contributes to its mildness and complex interaction with the zwitterionic and negatively charged surfaces of biological membranes. Understanding these interactions is crucial for optimizing its use in formulations and for predicting its biological impact.

The primary mechanism of action of any surfactant on a biological membrane involves the partitioning of its monomers into the lipid bilayer. This insertion can lead to a cascade of events, including alterations in membrane fluidity, changes in membrane potential, and at higher concentrations, membrane disruption and solubilization.

Physicochemical Properties and Comparative Quantitative Data

ParameterRepresentative Amphoteric SurfactantTypical Value RangeSignificance in Membrane Interaction
Critical Micelle Concentration (CMC) Cocamidopropyl Betaine0.05 - 0.1% w/vConcentration at which surfactant monomers begin to form micelles. Below CMC, monomers interact with the membrane. Above CMC, micelles can solubilize the membrane.[1][4]
Disodium Cocoamphodiacetate0.1 - 0.5% w/vA higher CMC often correlates with milder action on membranes.[5]
Cytotoxicity (IC50) Cocamidopropyl Betaine>100 µg/mL (cell line dependent)Concentration causing 50% inhibition of cell viability. Higher values indicate lower cytotoxicity.[6][7]
Lauryl Glucoside (non-ionic, for comparison)>100 µg/mLProvides a benchmark for mildness.

Note: The provided values are for comparative purposes and the actual values for this compound may vary.

Mechanism of Action on Biological Membranes

The interaction of this compound with biological membranes can be described as a multi-stage process, primarily driven by the hydrophobic effect and electrostatic interactions.

Monomer Insertion and Membrane Fluidization

At concentrations below its Critical Micelle Concentration (CMC), individual molecules of this compound partition into the lipid bilayer. The hydrophobic coco-acyl tail inserts into the hydrophobic core of the membrane, while the hydrophilic head group remains at the aqueous interface.

This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.[8] This fluidizing effect can alter the function of integral membrane proteins, such as ion channels and receptors, which are sensitive to the physical state of their lipid environment.

Alteration of Membrane Potential

As an amphoteric surfactant, the net charge of this compound is pH-dependent. The interaction of its charged headgroup with the charged surface of the cell membrane can alter the transmembrane potential.[9] This can occur through direct interaction with the membrane surface charges or by affecting the activity of ion channels. Changes in membrane potential can have significant downstream effects on cellular signaling and excitability.

Membrane Disruption and Solubilization

At concentrations above the CMC, this compound molecules aggregate to form micelles in the aqueous phase. These micelles can then act to solubilize the biological membrane by extracting phospholipids (B1166683) and integral membrane proteins, leading to the formation of mixed micelles and eventual cell lysis. The concentration at which this occurs is a key determinant of the surfactant's cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the workflows for key experimental protocols.

G Proposed Mechanism of this compound on a Biological Membrane cluster_0 Below CMC cluster_1 Above CMC A This compound Monomers B Partitioning into Lipid Bilayer A->B C Increased Membrane Fluidity B->C D Alteration of Membrane Potential B->D E Modulation of Membrane Protein Function C->E D->E F Micelle Formation G Membrane Solubilization F->G H Cell Lysis G->H

Caption: Proposed mechanism of action of this compound.

G Experimental Workflow for CMC Determination A Prepare Serial Dilutions of This compound B Measure Physical Property (e.g., Surface Tension, Conductivity) A->B C Plot Property vs. Concentration B->C D Identify Breakpoint in the Curve C->D E Determine CMC D->E

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

G Experimental Workflow for Membrane Fluidity Assay A Label Cells or Liposomes with Fluorescent Probe (e.g., DPH) B Incubate with Varying Concentrations of This compound A->B C Measure Fluorescence Anisotropy B->C D Calculate Change in Membrane Fluidity C->D

Caption: Workflow for assessing changes in membrane fluidity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the interaction of this compound with biological membranes.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant monomers begin to form micelles, leading to a sharp change in the physical properties of the solution. Surface tension measurement is a common method.

Protocol:

  • Prepare a stock solution of this compound (e.g., 1% w/v) in a relevant buffer (e.g., phosphate-buffered saline, PBS).

  • Perform serial dilutions of the stock solution to create a range of concentrations spanning the expected CMC.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Plot surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the curve.

Membrane Fluidity Assay

Principle: Membrane fluidity can be assessed by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol:

  • Prepare a suspension of cells (e.g., erythrocytes or a relevant cell line) or liposomes.

  • Label the membranes with DPH by incubating the suspension with a DPH solution (e.g., 2 µM) for 30-60 minutes at 37°C in the dark.

  • Wash the cells/liposomes to remove unincorporated DPH.

  • Resuspend the labeled cells/liposomes in buffer.

  • Add varying concentrations of this compound to the suspension.

  • Incubate for a defined period (e.g., 30 minutes).

  • Measure the fluorescence anisotropy using a fluorescence spectrophotometer with polarizing filters (Excitation: ~360 nm, Emission: ~430 nm).

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), which is an indicator of cell metabolic activity and, therefore, viability.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the surfactant. Include a vehicle control (medium only).

  • Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

This compound, as a mild amphoteric surfactant, is expected to interact with biological membranes in a concentration-dependent manner, primarily by inserting into the lipid bilayer, altering membrane fluidity and potential, and at higher concentrations, causing membrane disruption. While specific quantitative data for this surfactant is limited, the experimental protocols outlined in this guide provide a robust framework for researchers to elucidate its precise mechanism of action. Such studies are essential for the continued development of safe and effective products for a wide range of applications.

References

Spectroscopic Characterization of Disodium Cocoamphodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disodium Cocoamphodipropionate is a versatile amphoteric surfactant derived from coconut oil, widely utilized in personal care products and industrial applications.[1][2] Its appeal lies in its mildness, excellent foaming properties, and stability over a broad pH range.[3][4] A thorough understanding of its molecular structure through spectroscopic analysis is crucial for formulation development, quality control, and safety assessment. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound is primarily an imidazoline-derived surfactant.[1] The "coco" designation indicates that the lipophilic portion is a mixture of fatty acid chains derived from coconut oil, with the most common being lauric acid (C12), myristic acid (C14), and palmitic acid (C16). This inherent variability in the alkyl chain length will be reflected in the spectroscopic data.

The general workflow for the spectroscopic characterization of this compound involves sample preparation, acquisition of spectra using various techniques, and subsequent data analysis and interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Sample Purification (e.g., Dialysis, Chromatography) Solvent Solvent Selection (e.g., D2O for NMR) Prep->Solvent NMR NMR Spectroscopy (¹H, ¹³C) Solvent->NMR FTIR FT-IR Spectroscopy Solvent->FTIR MS Mass Spectrometry (ESI-MS) Solvent->MS Process Spectral Processing NMR->Process FTIR->Process MS->Process Interpret Structural Interpretation Process->Interpret

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the types and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: 10-20 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift calibration (δ 0.00 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

Data Interpretation and Tabulation:

Due to the complexity of the commercial mixture, the ¹H NMR spectrum will exhibit broad signals. The following table summarizes the expected chemical shift regions for the key protons.

Chemical Shift (δ, ppm)AssignmentMultiplicity
~0.8-0.9Terminal methyl (-CH₃) of alkyl chainsTriplet
~1.2-1.4Methylene (B1212753) (-CH₂-)n of alkyl chainsBroad singlet
~2.2-2.5Methylene alpha to carbonyl (-CH₂-C=O)Multiplet
~2.5-3.5Methylene groups of the hydrophilic headMultiplet
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Experimental Protocol:

  • Instrument: 100 MHz ¹³C NMR Spectrometer

  • Sample Preparation: As described for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Data Interpretation and Tabulation:

The ¹³C NMR spectrum will show signals corresponding to the alkyl chain carbons and the carbons of the hydrophilic head group.

Chemical Shift (δ, ppm)Assignment
~14Terminal methyl (-CH₃) of alkyl chains
~22-34Methylene (-CH₂-)n of alkyl chains
~40-60Methylene carbons of the hydrophilic head
~170-180Carbonyl carbons (-C=O)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Data Interpretation and Tabulation:

The FT-IR spectrum will display absorption bands characteristic of the functional groups in the molecule.

Wavenumber (cm⁻¹)AssignmentIntensity
~3300-3500O-H stretching (from residual water)Broad
~2850-2960C-H stretching of alkyl chainsStrong
~1730-1750C=O stretching of the carboxylate groupStrong
~1560-1640C=N stretching of the imidazoline (B1206853) ring (if present)Medium
~1465C-H bending of methylene groupsMedium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the components of the this compound mixture. Electrospray ionization (ESI) is a suitable technique for analyzing these non-volatile, ionic surfactants.

Experimental Protocol:

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.

  • Sample Preparation: The sample is diluted in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

Data Interpretation and Tabulation:

The mass spectrum will show a series of peaks corresponding to the different alkyl chain lengths present in the "coco" moiety. In positive ion mode, protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ are typically observed.

m/z (for [M+H]⁺)Corresponding Alkyl Chain
VariesC8 (Caprylyl)
VariesC10 (Capryl)
VariesC12 (Lauryl)
VariesC14 (Myristyl)
VariesC16 (Palmityl)
VariesC18 (Stearyl)

Note: The exact m/z values will depend on the specific structure of the hydrophilic head group.

Logical Relationships in Spectroscopic Data

The data from these different spectroscopic techniques are complementary and can be used to build a comprehensive picture of the molecular structure.

Logical_Relationships NMR NMR (¹H, ¹³C) Structure Molecular Structure of Disodium Cocoamphodipropionate NMR->Structure Provides detailed connectivity and carbon framework FTIR FT-IR FTIR->Structure Identifies functional groups MS Mass Spec. MS->Structure Determines molecular weight distribution of alkyl chains

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic characterization of this compound through NMR, FT-IR, and mass spectrometry provides a robust analytical framework for its identification, quality control, and structural elucidation. The inherent heterogeneity of the "coco" alkyl chain necessitates a multi-technique approach to fully characterize this important surfactant. The experimental protocols and data interpretation guidelines presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals working with this and related amphoteric surfactants.

References

Thermal Stability and Degradation Profile of Disodium Cocoamphodipropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, widely utilized in personal care and cosmetic formulations for its excellent foaming, cleansing, and conditioning properties.[1][2][3] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life and safety. This technical guide provides a comprehensive overview of the available information on the thermal stability and degradation profile of Disodium Cocoamphodipropionate. Due to a lack of specific publicly available data for this compound, this guide also draws upon information from structurally similar amphoteric surfactants and general principles of thermal decomposition to construct a plausible degradation profile. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Chemical Structure and Properties

This compound is the disodium salt of a coco-amphocarboxypropionate. Its chemical structure is characterized by a hydrophobic coconut fatty acid tail and a hydrophilic head containing both a carboxylate and a quaternary ammonium (B1175870) group, making it amphoteric.[1][4]

Table 1: General Properties of this compound

PropertyValueReference
INCI Name This compound[5]
CAS Number 68411-57-4[1]
Appearance Clear to hazy amber liquid (as a 38% active solution)[2][6]
pH (as supplied) 9 - 10[5]
Boiling Point (of solution) 90 °C (194 °F)[5]
Flash Point (of solution) 61.1 - 65 °C (142.0 - 149 °F)[5]
Solubility Soluble in water[7]

Thermal Stability and Degradation Profile

General Stability

This compound is considered stable under normal conditions of use and storage.[8][9] It exhibits good hydrolytic stability, making it suitable for aqueous formulations.[2]

Thermal Decomposition Onset

While a precise onset temperature for the decomposition of this compound is not documented, studies on other imidazoline (B1206853) derivatives suggest that thermal degradation can commence in the range of 142°C to 405°C.[10] The actual decomposition temperature for this compound will be influenced by its specific molecular structure and the presence of impurities.

Hazardous Decomposition Products

Upon combustion, this compound is expected to produce hazardous decomposition products. Safety Data Sheets indicate that these products include:

  • Carbon monoxide (CO)[11]

  • Carbon dioxide (CO2)[11]

  • Oxides of nitrogen (NOx)[8][11]

  • Oxides of sulfur (SOx)[8]

Fumes from the product can burn when the temperature exceeds its boiling point.[11]

Inferred Degradation Pathway

Based on the structure of this compound and general principles of thermal degradation for similar surfactants, a plausible degradation pathway can be inferred. The molecule contains several susceptible bonds, including amide, ether, and carbon-nitrogen bonds. Thermal energy can induce homolytic or heterolytic cleavage of these bonds.

A likely degradation pathway would involve the initial cleavage of the fatty acyl group from the imidazoline ring, followed by the fragmentation of the imidazoline ring itself and the attached propionate (B1217596) groups. This would lead to the formation of smaller volatile molecules, consistent with the identified hazardous decomposition products.

G DSCP This compound Heat Thermal Stress (>140°C, inferred) DSCP->Heat Initial_Cleavage Initial Bond Cleavage (Amide, Ether linkages) Heat->Initial_Cleavage Fatty_Acid_Derivatives Fatty Acid Derivatives (e.g., amides, nitriles) Initial_Cleavage->Fatty_Acid_Derivatives Imidazoline_Fragment Imidazoline Ring Fragment Initial_Cleavage->Imidazoline_Fragment Propionate_Fragments Propionate Fragments Initial_Cleavage->Propionate_Fragments Further_Degradation Further Fragmentation and Oxidation Fatty_Acid_Derivatives->Further_Degradation Imidazoline_Fragment->Further_Degradation Propionate_Fragments->Further_Degradation CO_CO2 CO, CO2 Further_Degradation->CO_CO2 NOx NOx Further_Degradation->NOx SOx SOx Further_Degradation->SOx Water H2O Further_Degradation->Water

Caption: Inferred thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: A dynamic heating program is typically used, for example, heating from ambient temperature to 600°C at a constant rate of 10°C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of weight loss at different temperature ranges.

G cluster_0 TGA Workflow Sample_Prep Sample Preparation (5-10 mg in TGA pan) TGA_Instrument TGA Instrument Setup (Atmosphere, Flow Rate) Sample_Prep->TGA_Instrument Temp_Program Temperature Program (e.g., 10°C/min to 600°C) TGA_Instrument->Temp_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Temp_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves) Data_Acquisition->Data_Analysis Results Results (Tonset, Tmax, % Weight Loss) Data_Analysis->Results

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the dried this compound sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

  • Temperature Program: A heating and cooling cycle is often employed. For example, heat from ambient to 200°C at 10°C/min, hold for 2 minutes, cool to ambient at 10°C/min, and then reheat to 400°C at 10°C/min. The first cycle helps to remove any thermal history.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The peak temperature and the enthalpy change (ΔH) for each event are determined.

G cluster_1 DSC Workflow Sample_Prep_DSC Sample Preparation (2-5 mg in sealed pan) DSC_Instrument DSC Instrument Setup (Inert Atmosphere) Sample_Prep_DSC->DSC_Instrument Temp_Program_DSC Temperature Program (Heating/Cooling Cycles) DSC_Instrument->Temp_Program_DSC Data_Acquisition_DSC Data Acquisition (Heat Flow vs. Temperature) Temp_Program_DSC->Data_Acquisition_DSC Data_Analysis_DSC Data Analysis (Thermogram) Data_Acquisition_DSC->Data_Analysis_DSC Results_DSC Results (Peak Temps, Enthalpy) Data_Analysis_DSC->Results_DSC

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of the dried this compound sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) for a short period (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40°C) followed by a temperature ramp to a high temperature (e.g., 300°C).

  • MS Detection and Identification: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries for identification.

G cluster_2 Py-GC/MS Workflow Sample_Prep_Py Sample Preparation (µg to mg scale) Pyrolysis_Step Pyrolysis (e.g., 600°C for 20s) Sample_Prep_Py->Pyrolysis_Step GC_Separation GC Separation (Temperature Program) Pyrolysis_Step->GC_Separation MS_Detection MS Detection & Identification (Mass Spectra Analysis) GC_Separation->MS_Detection Results_Py Results (Identified Degradation Products) MS_Detection->Results_Py

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Summary and Recommendations

While specific quantitative data on the thermal stability of this compound is limited in public literature, a qualitative understanding of its degradation profile can be established. It is a stable molecule under normal conditions, but at elevated temperatures, it will decompose to produce oxides of carbon, nitrogen, and potentially sulfur. The onset of this decomposition is likely to be above 140°C.

For applications where thermal stability is a critical concern, it is strongly recommended that researchers and formulation scientists conduct their own thermal analysis using the techniques outlined in this guide. This will provide the specific and quantitative data necessary for robust product development and safety assessment.

Disclaimer

The information provided in this technical guide is based on a review of publicly available scientific literature and safety data sheets. The inferred degradation pathway is a theoretical model and has not been experimentally verified for this compound. The experimental protocols are provided as general guidelines and may require optimization for specific instrumentation and sample characteristics. The user of this information assumes all liability for its use.

References

An In-Depth Technical Guide on the Interaction of Disodium Cocoamphodipropionate with Proteins and Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, widely utilized in personal care and cosmetic formulations for its gentle cleansing and conditioning properties.[1] Despite its prevalent use, detailed quantitative data on its specific interactions with biological macromolecules such as proteins and lipids are scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the principles governing these interactions, leveraging data from analogous, well-studied surfactants to illustrate the fundamental concepts. Furthermore, this guide presents detailed experimental protocols for key analytical techniques and visualizes interaction pathways and workflows to facilitate further research into the behavior of disodium cocoamphodipropionate and other amphoteric surfactants.

Introduction to this compound

This compound is an amphoteric surfactant, meaning its molecular structure contains both a positively and a negatively charged group, allowing it to act as either an anionic or a cationic surfactant depending on the pH of the solution.[1] This characteristic contributes to its mildness and makes it suitable for sensitive skin applications.[1] Its functions in formulations include cleansing, foaming, and conditioning of hair and skin.[1]

The primary interactions of surfactants with proteins and lipids are driven by a combination of electrostatic and hydrophobic forces. With proteins, surfactants can bind to specific sites or induce conformational changes, including unfolding. In the context of skin, these interactions can affect the integrity of keratin (B1170402) and other structural proteins. With lipids, surfactants can intercalate into lipid bilayers, altering their fluidity and permeability, and at higher concentrations, can lead to the solubilization of the lipid membrane into micelles. Understanding these interactions is crucial for optimizing formulation efficacy and ensuring product safety.

Quantitative Data on Surfactant-Protein and Surfactant-Lipid Interactions

Due to the limited availability of specific quantitative data for this compound, this section presents data from well-characterized anionic (Sodium Dodecyl Sulfate - SDS) and cationic (Cetyl Trimethyl Ammonium Bromide - CTAB) surfactants to exemplify the types of interactions and the methodologies used to study them. These examples serve as a proxy to understand the potential behavior of amphoteric surfactants.

Table 1: Thermodynamic Parameters of Surfactant Interaction with Bovine Serum Albumin (BSA) as Determined by Isothermal Titration Calorimetry (ITC)

SurfactantBinding Sites (n)Association Constant (K_a) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)
SDS (High Affinity Sites)~81.0 x 10⁵-1.5+18
SDS (Low Affinity Sites)~351.2 x 10⁴-0.5+17
CTAB122.5 x 10⁴-2.3+15

Note: Data is illustrative and compiled from typical values found in literature for anionic and cationic surfactants interacting with BSA. Actual values can vary based on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Effect of Surfactants on the Secondary Structure of Bovine Serum Albumin (BSA) as Determined by Circular Dichroism (CD) Spectroscopy

Surfactant Concentration% α-Helix (Control)% α-Helix (SDS)% α-Helix (CTAB)
Below CMC~60%~55%~58%
At CMC~60%~40%~45%
Above CMC~60%~30%~35%

Note: This table provides representative data illustrating the unfolding of a model protein in the presence of surfactants. The extent of unfolding is dependent on the specific protein and surfactant, as well as the experimental conditions.

Table 3: Critical Micelle Concentration (CMC) of Various Surfactants

SurfactantCMC (mM)Method of Determination
Sodium Dodecyl Sulfate (SDS)8.2Surface Tensiometry, Conductivity
Cetyl Trimethyl Ammonium Bromide (CTAB)0.92Fluorescence Spectroscopy
Disodium Cocoamphodiacetate~6Surface Tensiometry

Note: The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the sharp change in physicochemical properties at the onset of micelle formation.[2][3][4][5][6]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of surfactants with proteins and lipids.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of surfactant-protein or surfactant-lipid interactions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., 0.1 mM Bovine Serum Albumin) or lipid vesicles (e.g., 1 mM Dimyristoyl-sn-glycero-3-phosphocholine - DMPC) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a concentrated solution of this compound (e.g., 10 mM) in the identical buffer.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Fill the sample cell with the protein or lipid solution and the injection syringe with the surfactant solution.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the surfactant solution into the sample cell.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

    • Continue the titration until the binding sites are saturated, indicated by a return of the heat of reaction to the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution, determined from control titrations (surfactant into buffer).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or multi-site binding model) to extract the thermodynamic parameters: n (stoichiometry), K_a (association constant), and ΔH (enthalpy change). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate changes in the secondary structure of a protein upon interaction with a surfactant.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein (e.g., 0.1 mg/mL keratin or collagen) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with low chloride concentrations are preferred to minimize absorbance in the far-UV region.

    • Prepare a series of surfactant solutions of varying concentrations (below and above the expected CMC) in the same buffer.

    • Mix the protein solution with the surfactant solutions to achieve the desired final concentrations.

  • Instrumentation and Setup:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements (190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein solution in the absence of the surfactant.

    • Record the CD spectra of the protein-surfactant mixtures.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Subtract the buffer baseline from each sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil).[7][8]

    • Compare the secondary structure content of the protein in the presence and absence of the surfactant to assess conformational changes.[9][10][11]

Fluorescence Spectroscopy

Objective: To monitor the binding of a surfactant to a protein and potential conformational changes by observing changes in the fluorescence of intrinsic (tryptophan, tyrosine) or extrinsic fluorescent probes.

Methodology:

  • Sample Preparation:

    • Prepare a protein solution (e.g., 5 µM BSA) in a suitable buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer.

    • If using an extrinsic probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS), add it to the protein solution at a low concentration (e.g., 10 µM).

  • Instrumentation and Setup:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength appropriate for the fluorophore (e.g., ~295 nm for tryptophan, ~350 nm for ANS).

    • Set the emission wavelength range to be scanned (e.g., 300-400 nm for tryptophan, 400-600 nm for ANS).

  • Titration:

    • Place the protein solution (with or without the extrinsic probe) in a cuvette.

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the concentrated surfactant solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Monitor changes in fluorescence intensity and the wavelength of maximum emission (λ_max).

    • A blue shift (decrease in λ_max) in tryptophan fluorescence suggests the residue is moving to a more hydrophobic environment, which can occur during initial binding or conformational changes.

    • An increase in ANS fluorescence indicates the exposure of hydrophobic binding sites on the protein.

    • Plot the change in fluorescence intensity or λ_max as a function of surfactant concentration to determine the binding profile and potentially estimate binding constants.

Small-Angle Neutron Scattering (SANS)

Objective: To characterize the structure of surfactant micelles and the effect of the surfactant on the structure of lipid bilayers or protein-surfactant complexes.

Methodology:

  • Sample Preparation:

    • For lipid interaction studies, prepare unilamellar vesicles (e.g., by extrusion) of a model lipid (e.g., DMPC or a mixture mimicking stratum corneum lipids) in D₂O-based buffer.

    • Prepare a solution of this compound in the same D₂O buffer.

    • For contrast variation experiments, use deuterated lipids or surfactants.

    • Mix the lipid vesicles with the surfactant solution at various concentrations.

  • Instrumentation and Setup:

    • Use a SANS instrument at a neutron source facility.

    • Select an appropriate range of scattering vectors (q) to probe the length scales of interest (typically 1-100 nm).

  • Data Acquisition:

    • Acquire scattering data for the buffer (D₂O), the lipid vesicles alone, the surfactant solution alone, and the lipid-surfactant mixtures.

    • Data acquisition times will vary depending on the sample and instrument but are typically in the range of minutes to hours.

  • Data Analysis:

    • Perform standard data reduction, including background subtraction and normalization.

    • Analyze the scattering profiles using appropriate models. For example, a core-shell model can be used for micelles, and a bilayer model for vesicles.

    • Changes in the scattering profiles of the lipid vesicles upon addition of the surfactant can provide information on the incorporation of the surfactant into the bilayer, changes in bilayer thickness, and the formation of mixed micelles at higher surfactant concentrations.[12][13][14][15][16]

Visualization of Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual frameworks for the interaction of surfactants with proteins and lipids, and a typical experimental workflow.

G cluster_protein Protein Interaction Native Protein Native Protein Specific Binding Specific Binding Native Protein->Specific Binding Low [Surfactant] Surfactant Monomers Surfactant Monomers Surfactant Monomers->Specific Binding Cooperative Binding Cooperative Binding Specific Binding->Cooperative Binding Increasing [Surfactant] Unfolded Protein-Surfactant Complex Unfolded Protein-Surfactant Complex Cooperative Binding->Unfolded Protein-Surfactant Complex Above CMC

Caption: General model of surfactant-protein interaction.

G cluster_lipid Lipid Bilayer Interaction Intact Bilayer Intact Bilayer Monomer Partitioning Monomer Partitioning Intact Bilayer->Monomer Partitioning Low [Surfactant] Surfactant Monomers Surfactant Monomers Surfactant Monomers->Monomer Partitioning Bilayer Saturation Bilayer Saturation Monomer Partitioning->Bilayer Saturation Increasing [Surfactant] Mixed Micelles Mixed Micelles Bilayer Saturation->Mixed Micelles Above CMC

Caption: General model of surfactant-lipid bilayer interaction.

G cluster_workflow Experimental Workflow Hypothesis Hypothesis Sample Preparation Sample Preparation Hypothesis->Sample Preparation ITC ITC Sample Preparation->ITC CD Spectroscopy CD Spectroscopy Sample Preparation->CD Spectroscopy Fluorescence Fluorescence Sample Preparation->Fluorescence SANS SANS Sample Preparation->SANS Data Analysis Data Analysis ITC->Data Analysis CD Spectroscopy->Data Analysis Fluorescence->Data Analysis SANS->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Representative experimental workflow for studying surfactant interactions.

Conclusion and Future Directions

This compound is a valued ingredient in the cosmetic and personal care industries due to its mild and multifunctional properties. While its general behavior as a surfactant is understood, this guide highlights a significant gap in the scientific literature regarding specific, quantitative data on its interactions with proteins and lipids. The provided protocols and illustrative data from other surfactants offer a robust framework for researchers to begin to fill this knowledge gap.

Future research should focus on systematically characterizing the binding of this compound to key skin proteins like keratin and collagen, and its effects on model lipid systems that mimic the stratum corneum. Such studies, employing the techniques outlined in this guide, will provide invaluable data for the rational design of even safer and more effective personal care products, and will contribute to a deeper understanding of the fundamental science of amphoteric surfactants.

References

Navigating the Amphoteric Interface: A Technical Guide to the Hydrophilic-Lipophilic Balance of Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Disodium Cocoamphodipropionate, an amphoteric surfactant widely utilized in the pharmaceutical, cosmetic, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile excipient's interfacial properties. While a definitive Hydrophilic-Lipophilic Balance (HLB) value for this compound is not consistently reported in the literature, this guide outlines the theoretical framework for its estimation and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a mild, salt-free, and multi-functional amphoteric surfactant derived from coconut oil.[1][2] Its chemical structure, characterized by both anionic and cationic functionalities, imparts a unique set of properties that are highly dependent on the pH of the formulation. This versatile surfactant is known for its exceptional foaming, cleansing, emulsifying, and solubilizing capabilities.[3] Furthermore, it is recognized for its ability to mitigate the irritation potential of other surfactants, making it a preferred ingredient in gentle cleansing products and formulations for sensitive skin.[4]

Physicochemical and Functional Properties

The multifaceted nature of this compound is summarized in the table below, highlighting its key characteristics and applications.

PropertyDescriptionReference(s)
Chemical Classification Amphoteric Surfactant[1]
Appearance Clear to hazy amber liquid[3]
Solubility Soluble in water[3]
Key Functions Cleansing agent, foam booster, hair conditioning agent, skin conditioning agent, hydrotrope, emulsifier, solubilizer[3][4]
Key Features Mildness, irritation mitigation, good foaming, stability over a broad pH range, compatibility with other surfactant types[3][4]
Primary Applications Personal care products (e.g., shampoos, body washes), liquid detergents, industrial cleaners[3]

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for various applications, particularly in the formulation of stable emulsions.[5] The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) nature.[5] The required HLB of an oil phase is the HLB value of the surfactant or surfactant blend that will provide the most stable emulsion.

HLB_Concept cluster_0 HLB Scale cluster_1 Surfactant Function Low HLB\n(Lipophilic) Low HLB (Lipophilic) High HLB\n(Hydrophilic) High HLB (Hydrophilic) W/O Emulsifier W/O Emulsifier Low HLB\n(Lipophilic)->W/O Emulsifier 3-6 Solubilizer Solubilizer Wetting Agent Wetting Agent W/O Emulsifier->Wetting Agent 7-9 O/W Emulsifier O/W Emulsifier Wetting Agent->O/W Emulsifier 8-18 O/W Emulsifier->Solubilizer 15-18

Figure 1: Relationship between HLB value and surfactant function.

Theoretical Estimation of the HLB of this compound

For ionic and amphoteric surfactants, the Davies method provides a more appropriate theoretical framework for HLB calculation than the Griffin method, which is primarily for non-ionic surfactants.[6][7] The Davies method calculates the HLB based on the contribution of various chemical groups within the surfactant molecule.[7]

The formula for the Davies method is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [1]

To apply this method to this compound, one must first identify all the constituent chemical groups and their corresponding group contribution values. The generalized structure of this compound is based on the reaction of coconut fatty acids with an amino-ethyl-ethoxy-ethylamine derivative. The "coco" portion represents a mixture of fatty acid chains, with lauric acid (C12) often being a major component.

A precise theoretical calculation is challenging without a standardized and complete table of group contribution values that includes the specific amphoteric head group of this compound. However, based on its high water solubility, excellent foaming properties, and use as a hydrotrope, it is reasonable to infer that this compound possesses a relatively high HLB value, likely in the range of 12 to 16.

Experimental Determination of the HLB Value

Given the limitations of theoretical calculations, experimental determination is the most reliable method for ascertaining the HLB value of this compound. The following are two common experimental protocols.

Emulsion Stability Method

This method involves preparing a series of emulsions of a known oil with a range of HLB values and observing their stability. The HLB value of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil. The unknown surfactant can then be used to determine its own HLB by finding the blend of known surfactants with which it is most compatible.[8][9]

Experimental Protocol:

  • Preparation of Surfactant Blends:

    • Prepare a series of surfactant blends with varying HLB values using two well-characterized non-ionic surfactants with known low and high HLB values (e.g., Sorbitan Monooleate - HLB 4.3, and Polysorbate 80 - HLB 15.0). Blends should cover a range of HLB values (e.g., from 6 to 14 in increments of 1).

  • Preparation of Emulsions:

    • For each surfactant blend, prepare an oil-in-water (O/W) emulsion with a standard oil phase (e.g., mineral oil, required HLB ~10.5). A typical formulation would be 5% w/w surfactant blend, 30% w/w oil phase, and 65% w/w purified water.

    • Homogenize each mixture under identical conditions (e.g., using a high-shear mixer for a specified time and speed).

  • Stability Assessment:

    • Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability such as creaming, coalescence, or phase separation.

    • The emulsion that exhibits the greatest stability corresponds to the required HLB of the oil.

  • Determination of the HLB of this compound:

    • Prepare a new series of emulsions where a portion of the known surfactant blend is replaced with this compound.

    • The blend that results in the most stable emulsion will indicate the approximate HLB of the this compound.

Emulsion_Stability_Workflow cluster_0 Phase 1: Determine Required HLB of Oil cluster_1 Phase 2: Determine HLB of this compound A Prepare Surfactant Blends (Known HLBs) B Formulate Emulsions (Standard Oil) A->B C Assess Emulsion Stability B->C D Identify Optimal HLB C->D E Prepare New Blends with This compound D->E Use Optimal HLB as reference F Formulate Emulsions E->F G Assess Stability F->G H Determine HLB of Unknown G->H

Figure 2: Experimental workflow for HLB determination by emulsion stability.
Titration Method

Titration methods for HLB determination are based on the principle of phase inversion. For instance, a water-in-oil (W/O) emulsion can be titrated with an oil-in-water (O/W) surfactant solution until the emulsion inverts to an O/W emulsion. The point of phase inversion can be detected by a sharp change in conductivity or viscosity.[10]

Experimental Protocol:

  • Preparation of Initial Emulsion:

    • Prepare a W/O emulsion using a low HLB surfactant, the chosen oil, and water.

  • Preparation of Titrant:

    • Prepare an aqueous solution of a high HLB surfactant.

  • Titration:

    • Slowly titrate the W/O emulsion with the high HLB surfactant solution while continuously monitoring for phase inversion. This can be done by measuring the conductivity of the emulsion. A sharp increase in conductivity will indicate the inversion to an O/W emulsion.

  • Calculation:

    • The HLB of the surfactant blend at the point of phase inversion can be calculated. By performing this with and without the addition of this compound to one of the phases, its HLB can be determined by the shift in the phase inversion point.

Significance in Research and Drug Development

An understanding of the HLB of this compound is critical for its effective application in pharmaceutical and cosmetic formulations. A correctly matched HLB is essential for:

  • Emulsion Stability: Ensuring the long-term stability of creams, lotions, and other emulsified drug delivery systems.

  • Solubilization: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Wetting and Dispersion: Facilitating the wetting of solid particles in liquid vehicles for suspensions and other dispersed systems.

  • Foam Characteristics: Controlling the foam properties of cleansing formulations.

Significance_Pathway HLB HLB of Disodium Cocoamphodipropionate Stability Emulsion Stability HLB->Stability Solubility API Solubilization HLB->Solubility Wetting Wetting & Dispersion HLB->Wetting Foam Foam Properties HLB->Foam Formulation Optimal Formulation Performance Stability->Formulation Solubility->Formulation Wetting->Formulation Foam->Formulation

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, playing a pivotal role in cellular signaling, transport, and adhesion. The extraction and solubilization of these proteins from the lipid bilayer, while maintaining their native structure and function, present a significant challenge. The choice of detergent is paramount to a successful extraction. Disodium Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil, known for its gentle cleansing and foaming properties in personal care products.[1] Its zwitterionic nature at a wide pH range, biodegradability, and excellent emulsifying and solubilizing characteristics suggest its potential as a valuable tool for the extraction of sensitive membrane proteins where harsher detergents may lead to denaturation.[2]

These application notes provide a comprehensive overview of the physicochemical properties of this compound and a generalized protocol for its use in the extraction of membrane proteins from cellular membranes. Due to the limited availability of specific data for this application, the following protocols are based on the known properties of the detergent and general principles of membrane protein biochemistry. Optimization will be required for specific protein targets and cell types.

Physicochemical Properties of this compound

A thorough understanding of the detergent's properties is crucial for designing an effective extraction strategy.

PropertyValueReference
Chemical Name Disodium;3-[2-aminoethyl-[2-(2-carboxylatoethoxy)ethyl]amino]propanoate[3]
Molecular Formula C₁₀H₁₈N₂Na₂O₅[3]
Molecular Weight 292.24 g/mol [3]
Type Zwitterionic (Amphoteric) Surfactant[2]
Appearance Colorless to amber liquid[2]
Solubility Soluble in water[2]
Biodegradability Biodegradable[2]
Key Characteristics Mild, excellent emulsifying, dispersing, foaming, and solubilizing abilities. Compatible with other surfactants.[2][4]

Critical Micelle Concentration (CMC)

Table 2: Comparison of Estimated CMC of this compound with Common Detergents

DetergentTypeCMC (mM)Reference
This compound Zwitterionic1 - 5 (Estimated) N/A
CHAPSZwitterionic8 - 10[5]
Zwittergent 3-14Zwitterionic0.1 - 0.4[6]
Dodecyl Maltoside (DDM)Non-ionic0.17[5]
Octyl Glucoside (OG)Non-ionic20 - 25[7]
Sodium Dodecyl Sulfate (SDS)Anionic8.2[8]

Note: The estimated CMC for this compound is a broad range. It is crucial to experimentally determine the optimal concentration for each specific application.

Experimental Protocols

The following is a generalized protocol for the extraction of membrane proteins using this compound. This protocol should be considered a starting point and will require optimization.

Materials
  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Solubilization Buffer: Lysis Buffer containing this compound at a concentration of 1-5% (w/v). The optimal concentration should be determined empirically.

  • Wash Buffer: Lysis Buffer containing a lower concentration of this compound (e.g., 0.1-0.5% w/v).

  • Elution Buffer: Application-specific (e.g., containing a high concentration of a competing ligand for affinity chromatography).

  • Cell pellet expressing the target membrane protein.

  • Homogenizer (Dounce or mechanical).

  • Ultracentrifuge.

  • Affinity chromatography resin (if applicable).

Protocol
  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until >90% lysis is achieved (check by microscopy).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Membrane Isolation:

    • Carefully transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction).

  • Membrane Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be adjusted to achieve a protein concentration of 1-5 mg/mL.

    • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Protein Purification (Example: Affinity Chromatography):

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Incubate the supernatant with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours at 4°C.

    • Load the resin into a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein using the Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE and Western blotting.

Visualizations

Detergent Selection Logic

The choice of detergent is a critical step in membrane protein extraction. The following diagram illustrates a decision-making process that may lead a researcher to consider a mild, zwitterionic detergent like this compound.

Detergent_Selection start Start: Need to Extract Membrane Protein protein_sensitivity Is the protein sensitive to denaturation? start->protein_sensitivity harsh_detergent Use Harsh Detergent (e.g., SDS) protein_sensitivity->harsh_detergent No mild_detergent Consider Mild Detergent protein_sensitivity->mild_detergent Yes protein_charge Is maintaining native charge important? mild_detergent->protein_charge non_ionic Use Non-ionic Detergent (e.g., DDM, OG) protein_charge->non_ionic No zwitterionic Consider Zwitterionic Detergent protein_charge->zwitterionic Yes dscdp This compound (Mild, Zwitterionic) zwitterionic->dscdp

Caption: Decision tree for detergent selection.

General Workflow for Membrane Protein Extraction

The following diagram outlines the general experimental workflow for extracting membrane proteins using a detergent-based method.

Membrane_Protein_Extraction_Workflow start Start: Cell Culture/ Tissue Sample cell_lysis Cell Lysis (Homogenization) start->cell_lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) cell_lysis->low_speed_cent pellet1 Pellet: Nuclei, Debris (Discard) low_speed_cent->pellet1 supernatant1 Supernatant: Membranes, Cytosol low_speed_cent->supernatant1 ultracentrifugation Ultracentrifugation (100,000 x g) supernatant1->ultracentrifugation supernatant2 Supernatant: Cytosolic Proteins (Discard/Analyze) ultracentrifugation->supernatant2 pellet2 Pellet: Cell Membranes ultracentrifugation->pellet2 solubilization Solubilization with This compound pellet2->solubilization ultracentrifugation2 Ultracentrifugation (100,000 x g) solubilization->ultracentrifugation2 pellet3 Pellet: Insoluble Material (Discard) ultracentrifugation2->pellet3 supernatant3 Supernatant: Solubilized Membrane Proteins ultracentrifugation2->supernatant3 purification Downstream Purification (e.g., Affinity Chromatography) supernatant3->purification analysis Analysis (SDS-PAGE, Western Blot, etc.) purification->analysis

Caption: Membrane protein extraction workflow.

Conclusion

This compound presents a promising, yet largely unexplored, option for the mild extraction of membrane proteins. Its gentle, zwitterionic nature makes it a theoretically sound candidate for solubilizing proteins that are prone to denaturation with more conventional detergents. The provided protocols and data serve as a foundational guide for researchers and drug development professionals to begin exploring the utility of this surfactant in their specific systems. As with any membrane protein extraction, empirical optimization of detergent concentration, buffer composition, and incubation times will be essential for achieving high-yield and high-purity preparations of functional membrane proteins.

References

Application Notes and Protocols for the Use of Disodium Cocoamphodipropionate in Cell Lysis Buffer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical initial step in numerous biological and pharmaceutical research applications, including protein purification, immunoprecipitation, Western blotting, and enzyme assays. The choice of detergent in the lysis buffer is paramount, as it must efficiently disrupt cell membranes while preserving the native structure and function of the target proteins. Disodium Cocoamphodipropionate, a mild amphoteric surfactant, presents a compelling option for gentle yet effective cell lysis. Its zwitterionic nature at physiological pH allows it to disrupt lipid-lipid and lipid-protein interactions with a lower propensity for protein denaturation compared to harsh ionic detergents like sodium dodecyl sulfate (B86663) (SDS).[1][2] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in cell lysis for various downstream applications.

Properties of this compound

This compound is characterized by its mildness, excellent foaming and detergency, and compatibility with a wide range of other surfactants.[3] As an amphoteric surfactant, it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a broad pH range.[3] This property contributes to its gentle action on protein structures, making it a suitable candidate for applications where maintaining protein function is crucial.[1][2]

Data Presentation: Comparison of Protein Yields with Various Detergents

While direct quantitative data for this compound is not extensively published in peer-reviewed literature for cell lysis applications, we can infer its potential performance based on data from other mild zwitterionic and non-ionic detergents. The following table summarizes protein yields obtained with commonly used detergents, providing a benchmark for expected yields when using a mild amphoteric surfactant like this compound.

DetergentTypeOrganism/Cell TypeTotal Protein Yield (mg/mL)Reference
T-PER™ ReagentNon-ionicCultured Mammalian Cells1.44 ± 0.02[4]
M-PER™ ReagentNon-ionicCultured Mammalian Cells1.29 ± 0.02[4]
SDSAnionicCultured A431 Cells~4.2 (Hypothetical High Yield)[4]
Triton X-100Non-ionicCultured A431 Cells~2.5 (Hypothetical Moderate Yield)[4]
CHAPSZwitterionicPancreas, Liver, Heart, Lung TissuesVariable, generally lower than harsh detergents[5]

Note: Protein yields are highly dependent on the cell type, cell density, and the specific lysis protocol used. The data presented should be considered as a general guide.

Compatibility with Downstream Assays

Protein Quantification

The Bicinchoninic Acid (BCA) assay is a popular method for protein quantification due to its compatibility with a wide range of detergents.[6][7] While specific data for this compound is not available, the BCA assay is generally compatible with zwitterionic detergents like CHAPS at concentrations up to 5%.[8][9]

SubstanceMax. Compatible Concentration with BCA Assay
Zwitterionic Detergents (e.g., CHAPS) 5%
SDS5%
Triton X-1005%
Tween 205%
DTT1 mM
EDTA>10 mM (interferes)

Data sourced from various compatibility charts.[8][10]

Enzyme Activity Assays

Mild detergents are generally preferred for cell lysis when the downstream application involves measuring enzyme activity, as they are less likely to cause denaturation.[11][12] Non-ionic and zwitterionic detergents are often used in kinase assays to prevent non-specific binding and aggregation of the kinase or substrate.[13] However, the effect of any detergent on a specific enzyme's activity should be empirically determined. For kinase assays, it is often recommended to use the minimal amount of a mild detergent (e.g., 0.01% of a non-ionic detergent) necessary to achieve efficient lysis while minimizing potential interference.[13]

Experimental Protocols

Protocol 1: General Cell Lysis for Soluble Protein Extraction and Western Blotting

This protocol is suitable for the extraction of total soluble proteins from cultured mammalian cells for subsequent analysis by SDS-PAGE and Western blotting.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound.

  • Protease Inhibitor Cocktail (added fresh to the lysis buffer before use).

  • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cell scraper (for adherent cells).

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely and add ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]

  • Carefully transfer the supernatant (soluble protein fraction) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a BCA protein assay.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Follow steps 5-9 from the adherent cell protocol.

G cluster_0 Cell Lysis and Protein Extraction Workflow start Start: Cultured Cells (Adherent or Suspension) wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer with This compound and Protease Inhibitors wash->lysis incubate Incubate on ice lysis->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge supernatant Collect Supernatant (Soluble Protein Lysate) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify downstream Downstream Applications (Western Blot, IP, etc.) quantify->downstream

Caption: Workflow for cell lysis and protein extraction.

Protocol 2: Mild Cell Lysis for Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

This protocol is designed to preserve protein-protein interactions for IP and Co-IP experiments. The use of a mild amphoteric surfactant like this compound is advantageous for maintaining the integrity of protein complexes.[15][16]

Materials:

  • IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% (v/v) this compound.

  • Protease Inhibitor Cocktail (added fresh).

  • Phosphatase Inhibitor Cocktail (optional).

  • Ice-cold PBS.

  • Cell scraper.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge.

Procedure:

  • Follow the cell harvesting and washing steps as described in Protocol 1.

  • Lyse the cells in ice-cold IP Lysis Buffer. The lower concentration of this compound helps in preserving weaker protein-protein interactions.

  • Incubate on a rotator or rocker at 4°C for 30 minutes to ensure gentle lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This lysate is now ready for the pre-clearing step of your immunoprecipitation protocol.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often studied using cell lysates. The preservation of protein phosphorylation and protein-protein interactions is crucial for the accurate analysis of these pathways, making mild lysis buffers essential.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription G cluster_1 MAPK Signaling Cascade Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Activates MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) MAPK->Response Leads to

References

Application of Disodium Cocoamphodipropionate in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. The choice of stabilizing or capping agent is critical in preventing nanoparticle aggregation and influencing their physicochemical properties. Disodium cocoamphodipropionate, a mild amphoteric surfactant derived from coconut oil, presents itself as a promising candidate for nanoparticle synthesis due to its unique properties.[1][2][3] Its amphoteric nature, possessing both positive and negative charges in its head group, allows it to adapt to different pH environments and interact with a variety of nanoparticle surfaces.[2] This application note explores the potential use of this compound as a stabilizing agent in the synthesis of metallic nanoparticles, such as silver (AgNPs) and gold (AuNPs), and provides detailed protocols for their preparation and characterization.

Rationale for Use

This compound offers several advantageous properties for nanoparticle synthesis:

  • Amphoteric Nature: Its ability to carry both positive and negative charges allows for effective stabilization across a range of pH values, offering versatility in synthesis conditions.

  • Biocompatibility: As a mild surfactant used in personal care products, it is expected to have good biocompatibility, a crucial factor for nanoparticles intended for biomedical applications.[3]

  • Steric and Electrostatic Stabilization: The molecular structure of this compound can provide both steric hindrance and electrostatic repulsion to prevent nanoparticle agglomeration.

  • Surface Functionalization: The carboxylate and amine groups in its structure offer potential sites for further functionalization of the nanoparticles with targeting ligands or therapeutic agents.

Data Presentation

The following tables summarize hypothetical quantitative data for silver and gold nanoparticles synthesized using this compound as a stabilizing agent. These values are representative of what researchers might expect to achieve and should be confirmed experimentally.

Table 1: Hypothetical Physicochemical Properties of Silver Nanoparticles (AgNPs) Synthesized with this compound

ParameterCondition 1Condition 2Condition 3
Molar Ratio (AgNO₃:Reducing Agent)1:11:21:0.5
This compound Conc. (mM)1510
Average Particle Size (nm)45 ± 525 ± 360 ± 8
Polydispersity Index (PDI)0.250.180.35
Zeta Potential (mV)-28 ± 2-35 ± 3-22 ± 2
Surface Plasmon Resonance λmax (nm)~410~400~420

Table 2: Hypothetical Physicochemical Properties of Gold Nanoparticles (AuNPs) Synthesized with this compound

ParameterCondition 1Condition 2Condition 3
Molar Ratio (HAuCl₄:Reducing Agent)1:11:21:0.5
This compound Conc. (mM)1510
Average Particle Size (nm)30 ± 415 ± 250 ± 7
Polydispersity Index (PDI)0.220.150.30
Zeta Potential (mV)-32 ± 3-40 ± 4-25 ± 3
Surface Plasmon Resonance λmax (nm)~530~520~540

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using this compound

This protocol describes the synthesis of AgNPs by chemical reduction of silver nitrate (B79036) (AgNO₃) with sodium borohydride (B1222165) (NaBH₄) as the reducing agent and this compound as the stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of AgNO₃ in deionized water.

    • Prepare a 20 mM stock solution of NaBH₄ in deionized water. Keep this solution cold (on ice) as it is susceptible to degradation.

    • Prepare a 50 mM stock solution of this compound in deionized water.

  • Reaction Setup:

    • In a clean flask, add 45 mL of deionized water and 1 mL of the 50 mM this compound stock solution.

    • Stir the solution vigorously on a magnetic stirrer.

    • Add 1 mL of the 10 mM AgNO₃ stock solution to the flask.

  • Reduction:

    • While maintaining vigorous stirring, add 2 mL of the ice-cold 20 mM NaBH₄ stock solution dropwise to the reaction mixture.

    • A color change from colorless to a yellowish-brown indicates the formation of AgNPs.[4]

  • Stabilization and Purification:

    • Continue stirring the solution for 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

    • Purify the AgNPs by centrifugation at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension step twice to remove unreacted reagents.

    • Store the purified AgNPs at 4°C for further characterization.

Protocol 2: Synthesis of Gold Nanoparticles (AuNPs) using this compound

This protocol outlines the synthesis of AuNPs by the reduction of tetrachloroauric acid (HAuCl₄) using trisodium (B8492382) citrate (B86180) as the reducing agent and this compound as a co-stabilizing agent.[5][6]

Materials:

  • Tetrachloroauric acid (HAuCl₄)

  • Trisodium citrate

  • This compound

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of HAuCl₄ in deionized water.

    • Prepare a 34 mM stock solution of trisodium citrate in deionized water.

    • Prepare a 50 mM stock solution of this compound in deionized water.

  • Reaction Setup:

    • In a clean flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil while stirring.

    • In a separate beaker, mix 5 mL of the 34 mM trisodium citrate solution with 1 mL of the 50 mM this compound solution.

  • Reduction and Stabilization:

    • Rapidly inject the trisodium citrate and this compound mixture into the boiling HAuCl₄ solution.

    • The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs.[5]

    • Continue boiling and stirring for 15 minutes.

  • Cooling and Purification:

    • Remove the heat source and allow the solution to cool to room temperature with continuous stirring.

    • Purify the AuNPs by centrifugation at 10,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension step twice.

    • Store the purified AuNPs at 4°C.

Characterization of Nanoparticles

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

  • UV-Vis Spectroscopy: To confirm the formation of nanoparticles and determine the surface plasmon resonance (SPR) peak.[7][8][9] The SPR peak is sensitive to the size, shape, and aggregation state of the nanoparticles.[8][9]

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles in suspension.[10][11] The zeta potential provides an indication of the surface charge and colloidal stability.

  • Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the individual nanoparticles and assess their size distribution.[12][13][14]

Visualizations

Nanoparticle_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Metallic Precursor (AgNO₃ or HAuCl₄) Reaction Chemical Reduction Precursor->Reaction Surfactant This compound (Stabilizing Agent) Surfactant->Reaction Reducing_Agent Reducing Agent (NaBH₄ or Trisodium Citrate) Reducing_Agent->Reaction Centrifugation Centrifugation Reaction->Centrifugation Crude Nanoparticle Suspension Washing Washing & Resuspension Centrifugation->Washing UV_Vis UV-Vis Spectroscopy Washing->UV_Vis Purified Nanoparticles DLS Dynamic Light Scattering (DLS) Washing->DLS TEM Transmission Electron Microscopy (TEM) Washing->TEM

Caption: General workflow for the synthesis and characterization of nanoparticles.

Stabilization_Mechanism cluster_repulsion Stabilization NP1 Nanoparticle Core Surfactant1 Disodium Cocoamphodipropionate NP1:f1->Surfactant1 NP2 Nanoparticle Core Surfactant2 Disodium Cocoamphodipropionate NP2:f1->Surfactant2 Surfactant1->point1 Steric & Electrostatic Repulsion Surfactant2->point2

Caption: Stabilization mechanism of nanoparticles by this compound.

Conclusion

This compound holds significant potential as a versatile and biocompatible stabilizing agent for the synthesis of metallic nanoparticles. Its amphoteric nature and mild properties make it an attractive alternative to conventional surfactants. The provided protocols offer a starting point for researchers to explore its application in creating novel nanoparticle-based platforms for drug delivery and other biomedical applications. Further optimization of reaction parameters is encouraged to tailor the nanoparticle characteristics for specific research needs.

References

Application Notes & Protocols: Determination of the Critical Micelle Concentration (CMC) of Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the Critical Micelle Concentration (CMC) of Disodium cocoamphodipropionate, a mild, salt-free amphoteric surfactant.[1] Three common and reliable methods are described: Surface Tensiometry, Conductivity Measurement, and Fluorescence Spectroscopy. Each protocol includes the underlying principles, necessary equipment and reagents, step-by-step procedures, and data presentation guidelines.

Introduction

This compound is a versatile and mild amphoteric surfactant derived from coconut oil, widely used in personal care products, cleaners, and industrial applications.[1][2][3][4][5] A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles.[6][7][8] Below the CMC, the surfactant primarily exists as monomers, and properties like surface tension change significantly with concentration.[8][9] Above the CMC, additional surfactant molecules form more micelles, while the monomer concentration remains relatively constant, leading to a plateau in many physical properties.[6][7][10] Accurate determination of the CMC is crucial for optimizing formulations, understanding surfactant behavior, and ensuring product efficacy and stability.

Experimental Methodologies

Three distinct methods are detailed below. The choice of method may depend on available equipment, the required precision, and the specific properties of the formulation being studied.

Method 1: Surface Tensiometry

Principle: This is a direct and widely used method for determining the CMC of both ionic and non-ionic surfactants.[6][7] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface is fully saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further changes at the surface. Consequently, the surface tension remains relatively constant above the CMC.[8][9] The CMC is identified as the point of intersection when plotting surface tension versus the logarithm of the surfactant concentration.[6][8]

Experimental Protocol:

  • Materials and Equipment:

    • Precision Tensiometer (utilizing Wilhelmy plate or Du Noüy ring method)

    • High-purity water (e.g., Milli-Q or equivalent)

    • This compound (as a concentrated stock solution or pure solid)

    • High-precision analytical balance

    • Volumetric flasks and pipettes

    • Glass beakers

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 100x the expected CMC) of this compound in high-purity water.

    • Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. A logarithmic dilution series is often efficient.

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

    • For each dilution, pour the solution into a clean sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

    • Measure the surface tension of each solution. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and flamed (if applicable) between measurements.

    • Record the surface tension value for each concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region shows a steep decline in surface tension with increasing concentration. The second region (above the CMC) shows a plateau where surface tension is relatively constant.[8]

    • Perform a linear regression on the data points in both regions.

    • The CMC is the concentration corresponding to the intersection point of these two regression lines.[8]

Method 2: Conductivity Measurement

Principle: This method is suitable for ionic and amphoteric surfactants.[6][7] The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. When micelles form, the overall mobility of the surfactant ions is reduced because the large, multi-ion micelles are less efficient charge carriers than the individual free monomers.[7][11] This results in a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC.[6][12]

Experimental Protocol:

  • Materials and Equipment:

    • Conductivity meter with a temperature-controlled cell

    • Thermostatic water bath

    • High-purity deionized water

    • This compound

    • Volumetric flasks and pipettes

    • Glass beakers

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare a series of this compound solutions in deionized water, similar to the surface tensiometry method.

    • Calibrate the conductivity meter using standard solutions.

    • Place the sample in the conductivity cell and allow it to equilibrate to a constant temperature (e.g., 25°C) in the water bath.[12]

    • Measure the specific conductivity (κ, in µS/cm) of each solution.

    • Ensure the cell is rinsed thoroughly with deionized water and then with the next sample solution before each new measurement.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

    • The plot will exhibit two linear segments with different slopes.[13]

    • Fit each linear segment with a separate regression line.

    • The concentration at the intersection of these two lines is the CMC.

Method 3: Fluorescence Spectroscopy with Pyrene (B120774) Probe

Principle: This is a highly sensitive method that relies on a fluorescent probe, typically pyrene, to detect the formation of micelles.[6][14] Pyrene has a fluorescence emission spectrum that is highly sensitive to the polarity of its microenvironment.[14] In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁, ~372 nm) to the third vibronic peak (I₃, ~383 nm) is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[15] This change in environment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

Experimental Protocol:

  • Materials and Equipment:

    • Fluorescence spectrophotometer

    • Quartz cuvettes

    • Pyrene (high purity)

    • Ethanol (B145695) or Acetone (B3395972) (spectroscopic grade)

    • High-purity water

    • This compound

    • Volumetric flasks, micropipettes

  • Procedure:

    • Prepare a stock solution of pyrene in ethanol or acetone (e.g., 0.2 mM).[16]

    • Prepare a series of this compound solutions in high-purity water across a range of concentrations.

    • To a fixed volume of each surfactant solution (e.g., 3 mL), add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5-1.0 µM).[17] The final concentration of the organic solvent should be minimal (<1%).

    • Allow the solutions to equilibrate.

    • Set the fluorescence spectrophotometer to an excitation wavelength of ~334 nm.[16]

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • From each spectrum, determine the fluorescence intensity of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks.[16]

  • Data Analysis:

    • For each sample, calculate the intensity ratio I₁/I₃.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically be a sigmoidal curve. The CMC is determined from the center of the transition (inflection point). This can be found by fitting the data to a Boltzmann sigmoidal function or by finding the maximum of the first derivative of the curve.

Data Presentation

Quantitative data from the experiments should be summarized for clear comparison.

Table 1: Summary of Hypothetical CMC Determination Data for this compound

Concentration (mM)log(Concentration)Surface Tension (mN/m)Conductivity (µS/cm)Fluorescence (I₁/I₃ Ratio)
0.1-1.0068.555.21.85
0.5-0.3061.275.81.84
1.00.0054.098.11.82
2.00.3046.8142.51.75
4.0 0.60 38.1 230.1 1.50 (Inflection)
4.2 0.62 35.5 (Intersection) --
4.5 0.65 -285.4 (Intersection) -
8.00.9035.2325.61.25
10.01.0035.1345.21.24
20.01.3035.0390.71.23

Table 2: Determined CMC Values

MethodDetermined CMC (mM)
Surface Tensiometry~4.2
Conductivity~4.5
Fluorescence Spectroscopy~4.0

Note: The data presented are for illustrative purposes only and will vary based on experimental conditions, temperature, and purity of the surfactant.

Visualization of Workflows and Concepts

experimental_workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_stock Prepare Concentrated Stock Solution prep_dilute Create Serial Dilutions prep_stock->prep_dilute measure_st Surface Tensiometry prep_dilute->measure_st measure_cond Conductivity prep_dilute->measure_cond measure_fluor Fluorescence Spec. prep_dilute->measure_fluor plot_data Plot Data: Property vs. Concentration measure_st->plot_data measure_cond->plot_data measure_fluor->plot_data find_break Identify Breakpoint or Inflection Point plot_data->find_break det_cmc Determine CMC Value find_break->det_cmc

Caption: General experimental workflow for CMC determination.

micelle_formation cluster_below Monomers in Bulk and at Surface cluster_above Monomers in Equilibrium with Micelles m1 m2 m3 m4 m5 micelle Micelle m6 m7 m8 increase_conc Increase Surfactant Concentration cluster_above cluster_above increase_conc->cluster_above > CMC cluster_below cluster_below

References

Application Notes and Protocols for Disodium Cocoamphodipropionate as a Stabilizer in Colloidal Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of disodium (B8443419) cocoamphodipropionate as a primary stabilizer for creating stable colloidal suspensions, particularly for applications in pharmaceutical and research settings. Detailed protocols for the preparation and characterization of a model colloidal suspension are provided, along with illustrative data.

Introduction to Disodium Cocoamphodipropionate

This compound is a mild, amphoteric surfactant derived from coconut oil.[1] Its unique molecular structure, possessing both anionic and cationic characteristics depending on the pH of the medium, makes it a versatile ingredient for various applications.[2] While widely recognized in the cosmetics industry for its gentle cleansing and foaming properties, its inherent characteristics as a dispersant, wetting agent, and hydrotrope suggest its potential as an effective stabilizer for colloidal suspensions.[3][4] Its salt-free nature and compatibility with a wide range of other surfactants further enhance its formulation flexibility.[3]

Key Properties:

  • Amphoteric Nature: Can adapt its charge based on the pH of the formulation, allowing for versatile interaction with different particle surfaces.

  • Mildness: Known to reduce the irritation potential of other surfactants, making it suitable for sensitive drug actives or biological applications.[2]

  • Dispersing and Wetting Agent: Facilitates the dispersion of solid particles in a liquid medium and improves the wetting of particle surfaces.[3][5]

  • Hydrotropic Properties: Enhances the solubility of poorly soluble compounds in aqueous solutions.[3]

  • High Electrolyte and pH Tolerance: Stable and effective in formulations with high salt concentrations and in alkaline conditions.[3]

Mechanism of Stabilization

This compound is proposed to stabilize colloidal suspensions through a combination of electrostatic and steric hindrance mechanisms. Its amphoteric nature allows it to adsorb onto the surface of suspended particles. The carboxylate groups in its structure can provide a negative charge, leading to electrostatic repulsion between particles, which prevents aggregation. The hydrocarbon chains and the overall molecular structure can also create a steric barrier, further contributing to the stability of the suspension.

cluster_Mechanism Proposed Stabilization Mechanism Particle Suspended Particle (e.g., Drug Nanocrystal) Stabilizer Disodium Cocoamphodipropionate Particle->Stabilizer Adsorption onto particle surface Electrostatic Electrostatic Repulsion Stabilizer->Electrostatic Ionic groups create repulsive forces Steric Steric Hindrance Stabilizer->Steric Molecular structure prevents close approach

Caption: Proposed stabilization mechanism of this compound.

Illustrative Performance Data

The following tables present hypothetical data to illustrate the potential effectiveness of this compound as a stabilizer for a model drug nanosuspension. This data is intended for exemplary purposes, as specific performance will vary depending on the properties of the active pharmaceutical ingredient (API) and the processing parameters.

Table 1: Effect of this compound Concentration on Particle Size and Polydispersity Index (PDI)

Formulation CodeAPI Concentration (% w/v)Stabilizer Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)
F150.5450 ± 250.35 ± 0.05
F251.0280 ± 150.22 ± 0.03
F352.0180 ± 100.15 ± 0.02
F453.0175 ± 120.14 ± 0.02

Table 2: Zeta Potential of Nanosuspensions Stabilized with this compound

Formulation CodeStabilizer Concentration (% w/v)Zeta Potential (mV)
F10.5-25.3 ± 2.1
F21.0-32.8 ± 1.8
F32.0-38.5 ± 1.5
F43.0-39.1 ± 1.7

Table 3: Short-Term Stability Study of Optimized Formulation (F3) at 25°C

Time PointMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Initial180 ± 100.15 ± 0.02-38.5 ± 1.5
1 Week185 ± 110.16 ± 0.02-37.9 ± 1.6
4 Weeks190 ± 130.18 ± 0.03-37.2 ± 1.9

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a model colloidal suspension using this compound as a stabilizer.

Protocol for Preparation of a Model Nanosuspension by High-Pressure Homogenization

This protocol describes the preparation of a 5% (w/v) drug nanosuspension stabilized with 2% (w/v) this compound.

Materials and Equipment:

  • Poorly water-soluble active pharmaceutical ingredient (API)

  • This compound

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

  • Analytical balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Stabilizer Solution:

    • Weigh 2.0 g of this compound.

    • Dissolve the stabilizer in approximately 80 mL of purified water in a beaker with gentle stirring until a clear solution is obtained.

    • Adjust the final volume to 100 mL with purified water.

  • Preparation of the Coarse Suspension:

    • Weigh 5.0 g of the API powder.

    • Gradually add the API powder to the stabilizer solution while stirring with a magnetic stirrer.

    • Once all the powder is added, subject the mixture to high-shear mixing at 5000 rpm for 15 minutes to form a homogeneous coarse suspension.

  • High-Pressure Homogenization:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Process the coarse suspension through the homogenizer at 1500 bar for 10 cycles.

    • Collect the resulting nanosuspension in a clean, sterile container.

cluster_Workflow Nanosuspension Preparation Workflow Prep_Stabilizer Prepare Stabilizer Solution (this compound in water) Prep_Coarse Prepare Coarse Suspension (API in stabilizer solution) Prep_Stabilizer->Prep_Coarse High_Shear High-Shear Mixing Prep_Coarse->High_Shear HPH High-Pressure Homogenization High_Shear->HPH Final_Suspension Final Nanosuspension HPH->Final_Suspension

References

Application Notes and Protocols for the Use of Disodium Cocoamphodipropionate in Enzymatic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil.[1] While extensively utilized in personal care products for its gentle cleansing and foaming properties, its application in enzymatic assay development is an emerging area of interest.[1] This document provides detailed application notes and protocols to guide researchers in exploring the potential benefits of this compound for enhancing enzyme stability, improving substrate availability, and reducing non-specific binding in various enzymatic assays.

Amphoteric surfactants like this compound possess both positive and negative charges, allowing them to interact with proteins in a less denaturing manner compared to purely ionic surfactants. This characteristic makes them potentially valuable tools for solubilizing membrane-bound enzymes, preventing protein aggregation, and minimizing interference from hydrophobic compounds in complex biological samples.

Potential Applications in Enzymatic Assays

The unique properties of this compound suggest its utility in several aspects of enzymatic assay development:

  • Improving Enzyme Stability: As a mild surfactant, it may help maintain the native conformation and activity of enzymes in solution, particularly during storage or under stressful assay conditions.

  • Enhancing Substrate Solubility: For assays involving hydrophobic substrates, this compound can aid in their dispersion and availability to the enzyme's active site.

  • Reducing Non-Specific Binding: In assays prone to non-specific interactions, such as those involving complex biological matrices or plastic surfaces, this surfactant may act as a blocking agent, improving signal-to-noise ratios.

  • Solubilization of Membrane-Associated Enzymes: Its amphoteric nature could be beneficial for extracting and stabilizing membrane proteins for functional assays.

Data Presentation: Expected Effects on Enzyme Kinetics

The impact of this compound on enzyme kinetics must be empirically determined for each specific enzyme and assay system. Below are hypothetical data tables illustrating potential outcomes. Researchers should perform similar concentration-response experiments to characterize the effects of the surfactant on their enzyme of interest.

Table 1: Hypothetical Effect of this compound on the Michaelis-Menten Constants of a Kinase

This compound Conc. (% w/v)Vmax (µM/min)Km (µM)Catalytic Efficiency (Vmax/Km)
0 (Control)1001010
0.01105119.5
0.05110129.2
0.195156.3
0.570252.8

Table 2: Hypothetical Effect of this compound on the IC50 of a Known Inhibitor

This compound Conc. (% w/v)Inhibitor IC50 (nM)
0 (Control)50
0.0152
0.0558
0.175
0.5120

Experimental Protocols

The following protocols provide a general framework for evaluating and incorporating this compound into an enzymatic assay. Optimization will be required for each specific application.

Protocol 1: Determination of Optimal Surfactant Concentration for Enzyme Stability
  • Prepare a stock solution of 10% (w/v) this compound in the desired assay buffer.

  • Prepare a series of enzyme dilutions in assay buffer containing final concentrations of the surfactant ranging from 0.01% to 1.0% (w/v). Include a control with no surfactant.

  • Incubate the enzyme solutions at the intended assay temperature for various time points (e.g., 0, 30, 60, 120 minutes).

  • Initiate the enzymatic reaction by adding the substrate to each enzyme-surfactant mixture.

  • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Plot the enzyme activity as a function of surfactant concentration for each time point to determine the concentration that best preserves enzyme activity over time.

Protocol 2: Assessing the Effect on Enzyme Kinetics
  • Determine the optimal concentration of this compound from Protocol 1.

  • Prepare reaction mixtures containing the enzyme, the optimal surfactant concentration, and a range of substrate concentrations bracketing the expected Km value.

  • Initiate the reactions and measure the initial velocities.

  • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km in the presence of the surfactant.

  • Compare these kinetic parameters to those obtained in the absence of the surfactant.

Protocol 3: Evaluating the Reduction of Non-Specific Binding in an ELISA-based Assay
  • Coat a microplate with the target antigen or antibody.

  • Block the plate with a standard blocking buffer.

  • Prepare a series of dilutions of a known interfering substance (e.g., a hydrophobic compound) in assay buffer with and without the optimal concentration of this compound.

  • Add the primary antibody or enzyme conjugate to the wells along with the interfering substance dilutions.

  • Incubate, wash, and add the substrate according to the standard ELISA protocol.

  • Measure the signal and compare the background signal in the presence and absence of the surfactant to assess its ability to reduce non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Stock Solution prep_enzyme Prepare Enzyme Dilutions prep_surfactant->prep_enzyme incubation Incubate at Assay Temperature prep_enzyme->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Reaction Rate reaction->measurement plotting Plot Activity vs. Concentration measurement->plotting determination Determine Optimal Concentration plotting->determination

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway_concept cluster_control Control (No Surfactant) cluster_surfactant With this compound Enzyme_C Enzyme Product_C Product Enzyme_C->Product_C Vmax_control Substrate_C Substrate Substrate_C->Enzyme_C Km_control Enzyme_S Enzyme Product_S Product Enzyme_S->Product_S Vmax_surfactant Substrate_S Substrate Substrate_S->Enzyme_S Km_surfactant Surfactant Disodium Cocoamphodipropionate Surfactant->Enzyme_S

Caption: Conceptual diagram of this compound's potential influence on enzyme kinetics.

Conclusion

This compound presents a promising, yet largely unexplored, additive for the development and optimization of enzymatic assays. Its mild, amphoteric nature suggests potential benefits in improving enzyme stability, substrate availability, and reducing non-specific interactions. The protocols and conceptual frameworks provided in this document are intended to serve as a starting point for researchers to systematically evaluate its utility in their specific applications. Rigorous empirical testing is crucial to determine the optimal conditions and to fully characterize the effects of this surfactant on assay performance.

References

Application Note: Disodium Cocoamphodipropionate for Mild Solubilization of Inclusion Bodies in Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, particularly E. coli, is a cornerstone of modern biotechnology and drug development. A significant challenge in this process is the formation of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). While IBs contain a high concentration of the desired protein, recovering the bioactive form requires effective solubilization and subsequent refolding. Traditional methods often rely on harsh denaturants like urea (B33335) and guanidine (B92328) hydrochloride (GdnHCl), which can lead to incomplete refolding and aggregation, thereby reducing the final yield of active protein.

Mild solubilization strategies aim to dissolve IBs while preserving native-like secondary structures, which can significantly enhance refolding efficiency.[1] Zwitterionic and amphoteric surfactants are promising agents for mild solubilization due to their ability to disrupt protein aggregates through both hydrophobic and electrostatic interactions.[2]

This application note explores the theoretical application of Disodium Cocoamphodipropionate, a mild amphoteric surfactant, for the solubilization of inclusion bodies. While direct experimental data for this specific application is not yet prevalent in published literature, its physicochemical properties suggest it as a viable candidate for a gentle and effective solubilization process.

This compound is a coconut oil-derived surfactant known for its gentle cleansing and foaming properties in personal care products.[3][4] Its amphoteric nature, possessing both positive and negative charges depending on the pH, allows for versatile interactions with protein surfaces.[5] This characteristic, combined with its demonstrated mildness, makes it an attractive alternative to harsher detergents and chaotropes.

Principle of Action

The proposed mechanism for this compound in solubilizing inclusion bodies involves its amphoteric surfactant properties. The hydrophobic tail of the molecule can interact with the exposed hydrophobic patches on the aggregated proteins within the inclusion body. Simultaneously, the hydrophilic head groups, which contain both positive and negative charges, can disrupt the intermolecular electrostatic interactions that contribute to aggregation. This dual-action is hypothesized to gently tease apart the protein aggregates, releasing individual protein molecules into solution without causing complete denaturation, thus preserving crucial secondary structures necessary for efficient refolding.

Advantages of a Mild Surfactant Approach

Employing a mild surfactant like this compound for inclusion body solubilization offers several potential benefits over traditional methods:

  • Preservation of Secondary Structure: By avoiding harsh denaturation, native-like secondary structures within the protein can be maintained, potentially leading to higher refolding yields.[6]

  • Reduced Aggregation during Refolding: Proteins that have not been completely unfolded are less prone to re-aggregation when the solubilizing agent is removed.

  • Improved Biological Activity: A more efficient refolding process is likely to result in a higher percentage of correctly folded, biologically active protein.

  • Compatibility with Downstream Processing: Mild surfactants may be more easily removed and less likely to interfere with subsequent chromatography steps compared to high concentrations of chaotropic agents.

Comparative Data of Solubilization Agents

The following table presents a summary of quantitative data for various inclusion body solubilization agents, providing a basis for comparison for the proposed use of this compound.

Solubilization AgentTypical ConcentrationProtein Recovery (Post-Solubilization)Refolding Yield (Active Protein)Purity (Post-Purification)Key Remarks
Urea 6-8 MHigh (>90%)Variable (10-50%)>95%Strong denaturant; can cause carbamylation.
Guanidine HCl 4-6 MHigh (>90%)Variable (15-60%)>95%Very strong denaturant; effective for recalcitrant IBs.
N-Lauroylsarcosine (Sarkosyl) 1-2% (w/v)Moderate to High (70-90%)Moderate to High (40-70%)>90%Anionic detergent; can be difficult to remove completely.[7]
L-Arginine 0.5-1 MModerate (60-80%)High (50-80%)>95%Acts as a "gentle" solubilizer and aggregation suppressor.
High pH (e.g., pH 12) -Moderate to High (70-90%)Moderate to High (40-75%)>90%Often used in combination with low concentrations of urea.[8]
This compound (Proposed) 1-5% (w/v)Hypothesized HighHypothesized High>90%Mild amphoteric surfactant; potential for high recovery of active protein.

Data for this compound is hypothetical and based on the expected performance of a mild zwitterionic/amphoteric surfactant.

Experimental Protocols

The following are detailed protocols for the isolation and solubilization of inclusion bodies. Protocol 2 outlines the proposed method for using this compound.

Protocol 1: Isolation and Washing of Inclusion Bodies

This protocol describes the initial steps to isolate and wash inclusion bodies from the cell lysate, a crucial prerequisite for effective solubilization.

Materials:

  • Cell paste from recombinant protein expression

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Wash Buffer A: Lysis Buffer + 1% (v/v) Triton X-100

  • Wash Buffer B: Lysis Buffer without Triton X-100

  • Lysozyme (B549824)

  • DNase I

  • High-speed centrifuge

  • Sonicator

Procedure:

  • Cell Resuspension: Resuspend the cell paste in 5-10 mL of ice-cold Lysis Buffer per gram of wet cell weight.

  • Lysis:

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • First Wash: Resuspend the pellet in Wash Buffer A. Vortex thoroughly and incubate for 15 minutes at room temperature with gentle agitation. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant. This step removes membrane proteins and other contaminants.[8]

  • Second Wash: Resuspend the pellet in Wash Buffer B to remove residual Triton X-100. Centrifuge at 15,000 x g for 20 minutes at 4°C and discard the supernatant.

  • Final Wash: Repeat the wash with Wash Buffer B. The resulting pellet contains the purified inclusion bodies.

Protocol 2: Solubilization of Inclusion Bodies with this compound

This protocol details the proposed methodology for solubilizing the washed inclusion bodies using this compound.

Materials:

  • Washed inclusion body pellet (from Protocol 1)

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0-9.0), 1-5% (w/v) this compound, 1 mM DTT

  • Stir plate and magnetic stir bar

  • High-speed centrifuge

Procedure:

  • Buffer Preparation: Prepare the Solubilization Buffer. The optimal concentration of this compound and pH should be determined empirically for each target protein. A starting point of 2% (w/v) at pH 8.5 is recommended.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in the Solubilization Buffer. A ratio of 10-20 mL of buffer per gram of wet pellet is a good starting point.

    • Stir the suspension gently at room temperature or 4°C for 1-4 hours. The optimal time and temperature will be protein-dependent.

  • Clarification: Centrifuge the suspension at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

  • Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized protein.

  • Quantification: Determine the protein concentration in the supernatant using a compatible protein assay (e.g., Bradford assay, ensuring compatibility with the surfactant).

  • Analysis (Optional): Analyze the solubilized protein by SDS-PAGE to assess purity.

  • Downstream Processing: The solubilized protein is now ready for refolding protocols, such as dialysis, dilution, or on-column refolding.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of inclusion body processing using this compound.

InclusionBodyWorkflow start Recombinant E. coli Culture cell_harvest Cell Harvesting start->cell_harvest lysis Cell Lysis (Lysozyme, Sonication) cell_harvest->lysis ib_collection Inclusion Body Collection (Centrifugation) lysis->ib_collection wash1 Wash 1 (with Triton X-100) ib_collection->wash1 wash2 Wash 2 (without Triton X-100) wash1->wash2 solubilization Solubilization with This compound wash2->solubilization clarification Clarification (Centrifugation) solubilization->clarification refolding Protein Refolding (e.g., Dialysis, Dilution) clarification->refolding purification Purification (Chromatography) refolding->purification end Bioactive Protein purification->end

Caption: Workflow for inclusion body solubilization using this compound.

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the components in the mild solubilization process can be visualized as follows.

SolubilizationMechanism node_ib Inclusion Body Aggregated Protein Exposed Hydrophobic Patches Intermolecular Interactions node_interaction Interaction node_ib:p2->node_interaction targets node_ib:p3->node_interaction targets node_dsc This compound Hydrophilic Head (Amphoteric) Hydrophobic Tail node_dsc:t->node_interaction node_dsc:h->node_interaction node_disruption Disruption of Aggregates Hydrophobic Interactions Disrupted Electrostatic Interactions Disrupted node_interaction->node_disruption node_solubilized Solubilized Protein (Native-like Secondary Structure) node_disruption->node_solubilized

Caption: Logical diagram of the proposed mechanism of action.

Conclusion

The use of this compound presents a promising, albeit theoretical at this stage, avenue for the mild solubilization of inclusion bodies. Its gentle, amphoteric nature has the potential to improve the recovery of bioactive recombinant proteins by preserving essential structural elements during the solubilization process. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore this and other mild surfactants in their protein purification workflows. Empirical validation is necessary to determine the optimal conditions and efficacy for specific proteins of interest.

References

Application Notes and Protocols: Formulation of Disodium Cocoamphodipropionate-Based Microemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[1] They have emerged as promising drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, ease of preparation, and long-term stability.[2][3] Disodium cocoamphodipropionate, a mild amphoteric surfactant derived from coconut oil, is known for its excellent emulsifying, foaming, and solubilizing properties, making it a suitable candidate for the formulation of microemulsions for drug delivery.[4][5] Its biocompatibility and mildness are advantageous for pharmaceutical applications, particularly in topical and oral formulations.[6]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based microemulsions for drug delivery.

I. Formulation of this compound-Based Microemulsions

The initial step in formulating a microemulsion is the selection of appropriate components and the determination of the concentration ranges that result in a stable microemulsion system. This is typically achieved by constructing a pseudo-ternary phase diagram.[7]

Materials and Equipment
  • Surfactant: this compound

  • Co-surfactant: Short to medium-chain alcohols (e.g., ethanol, isopropanol, propylene (B89431) glycol) or non-ionic surfactants (e.g., polysorbates, cremophors). The choice of cosurfactant can influence the microemulsion region and its properties.

  • Oil Phase: Pharmaceutically acceptable oils (e.g., isopropyl myristate, oleic acid, caprylic/capric triglycerides). Selection should be based on the solubility of the drug candidate.

  • Aqueous Phase: Purified water or a suitable buffer solution.

  • Drug Substance: The active pharmaceutical ingredient (API) to be encapsulated.

  • Equipment: Magnetic stirrer, vortex mixer, analytical balance, and glass vials.

Experimental Protocol: Construction of Pseudo-Ternary Phase Diagram

The pseudo-ternary phase diagram is constructed to identify the microemulsion region for a specific combination of oil, aqueous phase, and a fixed weight ratio of surfactant to cosurfactant (Sₘᵢₓ).

  • Preparation of Surfactant-Cosurfactant Mixture (Sₘᵢₓ): Prepare different weight ratios of this compound (surfactant) and the chosen cosurfactant (e.g., 1:1, 2:1, 3:1, 4:1).

  • Titration Method: a. Prepare various weight ratios of the oil phase and the Sₘᵢₓ mixture (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials. b. Titrate each oil/Sₘᵢₓ mixture with the aqueous phase dropwise while continuously stirring with a magnetic stirrer at a constant temperature. c. Observe the mixture for transparency. The endpoint of the titration is the point where the mixture turns from turbid to transparent (microemulsion) or vice versa. d. Record the amount of each component (oil, water, and Sₘᵢₓ) at the points of phase transition.

  • Plotting the Phase Diagram: Plot the percentages of oil, aqueous phase, and Sₘᵢₓ on a triangular coordinate system (pseudo-ternary phase diagram). The area where clear and transparent formulations are observed represents the microemulsion region.

Data Presentation: Exemplar Microemulsion Formulations

The following table presents exemplar compositions of this compound-based microemulsions selected from a hypothetical pseudo-ternary phase diagram for further characterization.

Formulation CodeThis compound (% w/w)Cosurfactant (% w/w)Oil Phase (% w/w)Aqueous Phase (% w/w)
DSC-ME-F120201050
DSC-ME-F225251535
DSC-ME-F330152035
DSC-ME-F435151040

II. Physicochemical Characterization of Microemulsions

Once formulated, the microemulsions must be characterized for their physicochemical properties, which are critical for their stability and performance as drug delivery systems.

Experimental Protocols

2.1.1 Particle Size and Polydispersity Index (PDI) Analysis

Particle size and PDI are determined using Dynamic Light Scattering (DLS).

  • Sample Preparation: Dilute the microemulsion formulation with the aqueous phase to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a calibrated DLS instrument (e.g., Zetasizer Nano ZS). Set the temperature to 25°C.

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument software will provide the z-average particle size and the PDI.

  • Analysis: A smaller particle size (typically < 100 nm) and a low PDI (< 0.3) are generally desirable for drug delivery applications.

2.1.2 Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the microemulsion droplets and is an indicator of the stability of the system. It is measured using Electrophoretic Light Scattering (ELS).

  • Sample Preparation: Dilute the microemulsion with the aqueous phase as done for particle size analysis.

  • Instrument Setup: Use a DLS instrument with zeta potential measurement capability.

  • Measurement: Inject the sample into a zeta potential cell, ensuring no air bubbles are present.[8] Place the cell in the instrument and perform the measurement.

  • Analysis: A high absolute zeta potential value (typically > ±30 mV) indicates good physical stability due to electrostatic repulsion between droplets.

Data Presentation: Physicochemical Characterization of Exemplar Microemulsions
Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSC-ME-F185.2 ± 2.10.21 ± 0.02-28.5 ± 1.5
DSC-ME-F298.6 ± 3.50.25 ± 0.03-32.1 ± 1.8
DSC-ME-F3110.4 ± 4.20.28 ± 0.04-35.7 ± 2.0
DSC-ME-F475.9 ± 1.80.19 ± 0.01-30.3 ± 1.6

III. Drug Loading and Entrapment Efficiency

The ability of the microemulsion to effectively incorporate the drug is a key performance attribute.

Experimental Protocol: Determination of Drug Loading and Entrapment Efficiency
  • Preparation of Drug-Loaded Microemulsion: Prepare the microemulsion as described in section I, dissolving the drug in the oil phase before emulsification.

  • Separation of Free Drug: Separate the un-entrapped drug from the microemulsion. Common methods include:

    • Ultracentrifugation: Centrifuge the drug-loaded microemulsion at a high speed. The un-entrapped drug will remain in the supernatant (aqueous phase), which can then be collected and analyzed.

    • Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that allows the free drug to pass through while retaining the microemulsion droplets.

  • Quantification of Drug: Analyze the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microemulsion / Mass of microemulsion) x 100

    • Entrapment Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Data Presentation: Drug Loading and Entrapment Efficiency of an Exemplar Formulation
Formulation CodeDrug Loading (%)Entrapment Efficiency (%)
DSC-ME-F4-Drug1.095.8 ± 2.3

IV. In Vitro Drug Release Studies

In vitro drug release studies are performed to evaluate the rate and extent of drug release from the microemulsion.

Experimental Protocol: Dialysis Bag Method
  • Preparation of Dialysis Bag: Soak a dialysis membrane (with a suitable molecular weight cut-off) in the release medium for a specified time.

  • Sample Loading: Place a known amount of the drug-loaded microemulsion into the dialysis bag and seal it.

  • Release Study: Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4). Maintain the temperature at 37°C and stir gently.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Data Presentation: In Vitro Drug Release Profile
Time (hours)Cumulative Drug Release (%)
00
125.3 ± 1.8
242.1 ± 2.5
465.8 ± 3.1
885.2 ± 4.0
1292.6 ± 3.5
2498.4 ± 2.9

V. Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Drug Delivery Evaluation A Component Selection (Oil, Surfactant, Cosurfactant, Aqueous Phase) B Preparation of Sₘᵢₓ Ratios A->B C Titration and Observation B->C D Construction of Pseudo-Ternary Phase Diagram C->D E Selection of Microemulsion Formulations D->E F Particle Size and PDI Analysis (DLS) E->F G Zeta Potential Measurement (ELS) E->G H Drug Loading and Entrapment Efficiency E->H I In Vitro Drug Release Study H->I

Figure 1. Experimental workflow for formulation and evaluation.

microemulsion_structure cluster_microemulsion Microemulsion Components ME Stable Microemulsion Oil Oil Phase Oil->ME Water Aqueous Phase Water->ME Surfactant Disodium Cocoamphodipropionate Surfactant->ME Cosurfactant Cosurfactant Cosurfactant->ME

Figure 2. Components of a microemulsion system.

drug_release_setup cluster_setup In Vitro Drug Release Setup (Dialysis Bag Method) Beaker Beaker with Release Medium (37°C, Stirring) Sampling Periodic Sampling and Medium Replacement Beaker->Sampling DialysisBag Dialysis Bag containing Drug-Loaded Microemulsion Analysis Drug Quantification (e.g., HPLC, UV-Vis) Sampling->Analysis

Figure 3. Diagram of the in vitro drug release experimental setup.

References

Application Notes and Protocols for Plant Protein Extraction Using Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of proteins from plant tissues presents unique challenges due to the presence of a rigid cell wall and a variety of interfering compounds such as proteases, phenols, and pigments. The choice of detergent is critical for efficient cell lysis and protein solubilization while maintaining the native structure and function of the target proteins. Disodium (B8443419) cocoamphodipropionate, a mild, amphoteric surfactant derived from coconut oil, offers a promising alternative to harsher, denaturing detergents. Its zwitterionic nature allows it to be effective over a broad pH range and its gentle action may be beneficial for the extraction of sensitive or membrane-bound proteins in a functional state.[1][2][3]

These application notes provide a detailed protocol for the use of disodium cocoamphodipropionate in the extraction of total proteins from plant tissues. The protocol is designed to be a starting point for optimization depending on the specific plant species and the downstream application of the extracted proteins.

Properties of this compound

This compound is a high-foaming, mild surfactant with excellent solubilizing and emulsifying properties.[1][3] It is stable in electrolyte solutions and over a wide pH range, with commercial solutions typically having a pH between 8.5 and 10.5.[4][5] Its amphoteric nature, possessing both positive and negative charges, allows it to interact with a wide range of protein surfaces, potentially leading to efficient yet gentle extraction.[1]

Key Properties:

  • Type: Amphoteric (Zwitterionic) Surfactant[1]

  • Appearance: Clear to amber liquid[4]

  • Solubility: Water-soluble[1][2]

  • Typical Active Concentration (Commercial): 38-42%[4]

  • Typical Use Level: 1-20% in cosmetic formulations[4]

  • pH Stability: Stable over a broad pH range[6]

Experimental Protocols

This section details a protocol for the extraction of total proteins from plant leaf tissue using a this compound-based lysis buffer.

Materials
  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Extraction Buffer (see recipe below)

  • Bradford or BCA protein assay kit

  • SDS-PAGE reagents

Extraction Buffer Formulation

For 100 mL of Mild Plant Protein Extraction Buffer (M-PPEB) :

ComponentFinal ConcentrationStock SolutionVolume to AddPurpose
Tris-HCl, pH 8.050 mM1 M5 mLBuffering agent to maintain pH
NaCl150 mM5 M3 mLReduces non-specific protein aggregation
EDTA1 mM0.5 M200 µLChelates metal ions, inhibits metalloproteases
This compound2% (w/v)40% active solution5 mLCell lysis and protein solubilization
Protease Inhibitor Cocktail1X100X1 mLPrevents protein degradation
Dithiothreitol (DTT)1 mM1 M100 µLReducing agent to break disulfide bonds
Nuclease-free Water--Up to 100 mL-

Note: Add Protease Inhibitor Cocktail and DTT fresh just before use.

Protocol for Total Protein Extraction
  • Sample Preparation: Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Cell Lysis:

    • Grind 100 mg of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold M-PPEB to the tube.

  • Solubilization:

    • Vortex the tube vigorously for 30 seconds to resuspend the powder.

    • Incubate the suspension on ice for 30 minutes, with intermittent vortexing every 5-10 minutes to ensure complete lysis and protein solubilization.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris, insoluble proteins, and other contaminants.

    • Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a Bradford or BCA protein assay, following the manufacturer's instructions. It is recommended to use a detergent-compatible assay.

  • Downstream Processing:

    • The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation. For long-term storage, aliquot the extract and store at -80°C.

Data Presentation

The following tables present hypothetical quantitative data comparing the performance of the Mild Plant Protein Extraction Buffer (M-PPEB) containing this compound with standard extraction buffers.

Table 1: Comparison of Protein Yield from Spinach Leaf Tissue (100 mg)

Extraction BufferAverage Protein Yield (µg/mL)Standard Deviation (µg/mL)
M-PPEB (2% this compound) 185095
RIPA Buffer (with SDS) 2200110
Tris-HCl (No Detergent) 95060

Table 2: Hypothetical Purity and Activity of a Target Enzyme

Extraction BufferSpecific Activity (U/mg)Fold Purification
M-PPEB (2% this compound) 12.51.0
RIPA Buffer (with SDS) 1.20.1
Tris-HCl (No Detergent) 8.90.7

Note: These are hypothetical data for illustrative purposes. Actual results may vary depending on the plant species, tissue type, and specific protein of interest.

Visualizations

Logical Relationship of Extraction Buffer Components

G Logical Relationships in M-PPEB Buffer Mild Plant Protein Extraction Buffer (M-PPEB) Tris Tris-HCl (pH 8.0) Buffer->Tris Maintains pH NaCl NaCl Buffer->NaCl Prevents Aggregation EDTA EDTA Buffer->EDTA Inhibits Metalloproteases DSC This compound Buffer->DSC Lysis & Solubilization PI Protease Inhibitors Buffer->PI Prevents Proteolysis DTT DTT Buffer->DTT Reduces Disulfide Bonds

Caption: Components of the Mild Plant Protein Extraction Buffer.

Experimental Workflow for Plant Protein Extraction

G Workflow for Protein Extraction with this compound Start Start: Frozen Plant Tissue (100 mg) Grind Grind to Fine Powder (Liquid Nitrogen) Start->Grind Lysis Add 1 mL M-PPEB (Vortex) Grind->Lysis Incubate Incubate on Ice (30 min, intermittent vortexing) Lysis->Incubate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Collect Collect Supernatant (Soluble Protein Extract) Centrifuge->Collect Quantify Protein Quantification (Bradford/BCA Assay) Collect->Quantify Downstream Downstream Analysis (SDS-PAGE, Western Blot, etc.) Quantify->Downstream

Caption: Step-by-step protein extraction workflow.

Conclusion

This compound presents a viable and gentle option for the extraction of proteins from plant tissues. Its mild, non-denaturing properties may be particularly advantageous for studies requiring the preservation of protein structure and function. The provided protocol offers a robust starting point for researchers, which can be further optimized to suit specific experimental needs. The hypothetical data suggests a trade-off between the high yield of denaturing buffers and the preservation of protein activity, highlighting the importance of selecting an extraction method tailored to the research goals.

References

Application Notes and Protocols for High-Throughput Screening of Disodium Cocoamphodipropionate for Detergent-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium Cocoamphodipropionate is a mild, amphoteric surfactant derived from coconut oil.[1][2] It is known for its gentle cleansing properties, making it suitable for sensitive applications.[2] In the context of high-throughput screening (HTS) and other detergent-based assays, its mild nature presents an opportunity to lyse cells and solubilize proteins while potentially preserving the native structure and function of target molecules.[3][4] This document provides detailed protocols for the evaluation and application of this compound in HTS workflows, including methods for determining optimal concentrations and its use in common downstream assays.

Properties of this compound

PropertyDescriptionReference
Chemical Classification Amphoteric Surfactant[2]
Key Features Mild cleansing agent, good foaming and conditioning properties.[1][2]
Solubility Water-soluble.[5]
Biocompatibility Generally considered non-irritating and suitable for sensitive applications.[2]
Critical Micelle Concentration (CMC) The specific CMC for this compound is not readily available in the literature. However, amphoteric surfactants typically have a low CMC, meaning they form micelles at relatively low concentrations.[6][7] The CMC is a critical parameter as detergents are most effective at concentrations at or above their CMC for solubilizing membranes.[3][8] It is crucial to experimentally determine the optimal working concentration for each specific application.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Cell Lysis in HTS

This protocol describes a method to determine the ideal concentration range of this compound for cell lysis by assessing both cell permeability (cytotoxicity) and the release of an intracellular enzyme, lactate (B86563) dehydrogenase (LDH).

Materials:

  • This compound stock solution (e.g., 10% w/v in PBS)

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO) cultured in 96-well or 384-well plates

  • Phosphate-Buffered Saline (PBS)

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Detergent Dilutions: Prepare a serial dilution of the this compound stock solution in PBS to create a range of concentrations to be tested (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5%, 1.0%). Also, prepare a positive control for maximum lysis (usually provided in the LDH kit, often a 10X lysis buffer containing a stronger detergent like Triton X-100) and a negative control (PBS alone for spontaneous LDH release).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Gently wash the cells once with PBS.

    • Add the prepared this compound dilutions, the positive control lysis buffer, and the negative control buffer to respective wells.

    • Incubate the plate at room temperature for a period relevant to your planned HTS assay (e.g., 15-30 minutes).

  • LDH Assay:

    • Following the incubation, transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a set time before measuring the absorbance.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration using the following formula:

    • Plot the % Cytotoxicity against the log of the this compound concentration to determine the concentration that results in sufficient cell lysis for your assay needs (typically >80-90% for whole-cell lysate assays).

Example Data Presentation:

This compound Conc. (%)Average LDH Release (Absorbance)% Cytotoxicity
0 (Spontaneous)0.1500
0.010.25010
0.050.65050
0.11.05090
0.21.10095
0.51.12097
1.01.13098
Positive Control (Maximum)1.150100

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Protocol 2: High-Throughput Cell Lysis for Downstream Assays

This protocol provides a general method for lysing cells in a high-throughput format using an optimized concentration of this compound.

Materials:

  • Optimized concentration of this compound in a suitable lysis buffer (e.g., 0.1% this compound in 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Protease and phosphatase inhibitor cocktails

  • Cells cultured in multi-well plates (96, 384, or 1536-well)

Procedure:

  • Prepare Lysis Buffer: On the day of the experiment, prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the this compound-containing buffer. Keep the buffer on ice.

  • Cell Washing: Remove the culture medium from the wells. For adherent cells, gently wash once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold PBS.

  • Cell Lysis:

    • Remove the PBS wash.

    • Add the complete, ice-cold lysis buffer to each well. The volume will depend on the plate format (e.g., 50-100 µL for a 96-well plate).

    • Incubate the plate on an orbital shaker with gentle agitation for 15-30 minutes at 4°C.

  • Lysate Clarification (Optional): For assays sensitive to cellular debris, centrifuge the plates at a high speed (e.g., 2000 x g for 10 minutes at 4°C) to pellet insoluble material. The supernatant (lysate) can then be transferred to a new plate for the downstream assay. For many homogeneous HTS assays, this step may not be necessary.

  • Downstream Assay: The cell lysate is now ready for use in various downstream applications such as ELISAs or reporter gene assays.

Protocol 3: Luciferase Reporter Gene Assay

This protocol describes the use of this compound in the lysis step of a luciferase reporter gene assay.

Materials:

  • Cells transfected with a luciferase reporter construct, cultured in white, opaque multi-well plates.

  • Lysis buffer containing the optimized concentration of this compound (as prepared in Protocol 2).

  • Luciferase assay substrate/reagent (commercially available).

  • Luminometer.

Procedure:

  • Cell Lysis: Perform cell lysis as described in Protocol 2.

  • Equilibration: Allow the cell lysate and the luciferase assay reagent to equilibrate to room temperature.

  • Assay Initiation: Add the luciferase assay reagent to each well of the plate containing the cell lysate. The volume added should be according to the manufacturer's instructions (often equal to the volume of lysate).

  • Signal Measurement: Mix briefly by gentle shaking and immediately measure the luminescence using a plate reader. The integration time will depend on the signal intensity.

  • Data Normalization (Optional but Recommended): To account for variations in cell number and transfection efficiency, a co-transfected control reporter (e.g., Renilla luciferase) can be used.[1] In a dual-luciferase assay, a second reagent is added to quench the firefly luciferase signal and initiate the Renilla reaction, which is then measured.[9]

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)

While detergents are essential for preparing cell lysates for ELISAs that measure intracellular antigens, they can also interfere with antibody-antigen binding on the ELISA plate.[10] Therefore, the final concentration of this compound in the sample added to the ELISA plate should be minimized by dilution. It can also be evaluated as a component of the wash buffer to reduce non-specific binding.

Materials:

  • Cell lysate prepared using this compound (Protocol 2).

  • ELISA plate pre-coated with capture antibody.

  • Detection antibody (conjugated to HRP or another enzyme).

  • Wash buffer (e.g., PBS with 0.05% Tween-20; alternatively, test 0.01-0.05% this compound as a substitute).

  • Substrate solution (e.g., TMB for HRP).

  • Stop solution.

  • Plate reader.

Procedure:

  • Sample Dilution: Dilute the cell lysate in a buffer compatible with the ELISA kit to reduce the final detergent concentration. A 1:10 dilution is a good starting point.

  • Sample Incubation: Add the diluted samples and standards to the wells of the pre-coated ELISA plate. Incubate according to the kit instructions (e.g., 1-2 hours at room temperature).

  • Washing: Aspirate the sample and wash the wells multiple times with the wash buffer.

  • Detection Antibody Incubation: Add the detection antibody to each well and incubate as recommended.

  • Washing: Repeat the washing steps.

  • Substrate Incubation: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizations

Workflow_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Multi-well Plate C Treat Cells with Detergent Dilutions A->C B Prepare Serial Dilutions of This compound B->C D Incubate for Defined Period C->D E Perform LDH Cytotoxicity Assay D->E F Measure Absorbance E->F G Calculate % Cytotoxicity F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing this compound concentration.

Cell_Lysis_Workflow cluster_start Cell Preparation cluster_lysis Lysis cluster_downstream Downstream Application start Cells in Multi-well Plate wash Wash with Ice-Cold PBS start->wash add_lysis Add Lysis Buffer with This compound & Inhibitors wash->add_lysis incubate Incubate with Agitation (15-30 min at 4°C) add_lysis->incubate lysate Cell Lysate Ready incubate->lysate assay Perform Assay (e.g., ELISA, Reporter Assay) lysate->assay

Caption: High-throughput cell lysis and protein extraction workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor (Inactive) Kinase2->TF TF_active Transcription Factor (Active) TF->TF_active Phosphorylation Promoter Promoter TF_active->Promoter Binding Reporter Reporter Gene (e.g., Luciferase) Promoter->Reporter Transcription Signal Measurable Signal Reporter->Signal Translation & Activity

Caption: Example signaling pathway for a reporter gene assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disodium Cocoamphodipropionate for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Disodium Cocoamphodipropionate concentration for cell lysis. Due to the limited availability of specific data on the use of this compound for cell lysis in a research context, this guide provides a framework based on the general principles of using mild, amphoteric surfactants for protein extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why consider it for cell lysis?

This compound is a mild, amphoteric surfactant derived from coconut oil. Its amphoteric nature means it carries both a positive and negative charge, which can make it gentler on protein structure compared to harsh ionic detergents like SDS.[1] It is known for its use in personal care products due to its mildness and good foaming properties.[2] For cell lysis, its potential advantage lies in the ability to disrupt the cell membrane while minimizing denaturation of target proteins, which is crucial for downstream applications requiring functional proteins.

Q2: What is the general mechanism of cell lysis by detergents?

Detergents are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[1] They disrupt the cell membrane by inserting their hydrophobic tails into the lipid bilayer.[3] This disrupts the membrane's integrity, leading to the formation of pores and eventually the complete solubilization of the membrane into mixed micelles containing lipids, proteins, and detergent molecules.[3]

Q3: How does the mild nature of this compound affect cell lysis?

Mild, non-denaturing detergents like this compound are designed to break lipid-lipid and lipid-protein interactions primarily, while leaving protein-protein interactions intact.[1] This is beneficial when the goal is to extract soluble proteins in their native, functional state.[1] However, this also means that they may be less effective at lysing cells with tough cell walls (e.g., bacteria, yeast, plants) compared to harsher detergents.[4] For mammalian cells, which lack a cell wall, mild detergents are often sufficient.[4]

Q4: What are the key factors to consider when optimizing this compound concentration?

The optimal concentration of any detergent for cell lysis is a balance between achieving efficient cell disruption and preserving the integrity and function of the target protein.[5] Key factors to consider include:

  • Cell Type: Different cell types have varying membrane compositions and susceptibility to lysis.[4]

  • Protein of Interest: The location (cytoplasmic, membrane-bound, nuclear) and stability of your target protein will influence the required detergent strength and concentration.

  • Downstream Applications: The compatibility of the detergent with subsequent assays (e.g., enzyme assays, immunoprecipitation, mass spectrometry) is a critical consideration.[6]

Experimental Protocols

General Protocol for Optimizing this compound Concentration for Mammalian Cell Lysis

This protocol provides a starting point for determining the optimal concentration of this compound for lysing adherent mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer Stock: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

  • This compound (prepare a 10% w/v stock solution in lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper, pre-chilled

  • Microcentrifuge (refrigerated)

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Harvest:

    • Grow adherent cells to 80-90% confluency.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Lysis Buffer Preparation:

    • On ice, prepare a series of lysis buffers with varying final concentrations of this compound (see Table 1 for suggested ranges).

    • For each concentration, add protease and phosphatase inhibitors to the lysis buffer immediately before use.

  • Cell Lysis:

    • Add the prepared lysis buffer to the cell culture plate (e.g., 500 µL for a 10 cm plate).

    • Incubate on ice for 15-30 minutes.

    • Gently scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a standard protein assay.

    • Analyze the lysates by SDS-PAGE and Coomassie staining to visually assess the protein profile and lysis efficiency at different detergent concentrations.

    • Perform a functional assay or Western blot for your protein of interest to determine the optimal concentration that balances yield and protein integrity.

Data Presentation

Table 1: Suggested Concentration Ranges for Optimization of this compound

ParameterSuggested Starting RangeRationale
Final Concentration (% w/v) 0.1% - 2.0%This range is typical for mild, non-ionic detergents used in cell lysis. Starting with a gradient allows for the identification of the lowest effective concentration.[7]
Detergent to Protein Ratio (w/w) 2:1 to 10:1A higher ratio is generally required for initial solubilization. This can be estimated and then refined based on total protein yield.[5]
Incubation Time (minutes) 15 - 60Longer incubation times may improve lysis efficiency but also risk protein degradation.[8]
Temperature (°C) 4°CPerforming lysis on ice is a standard practice to minimize protease activity and maintain protein stability.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield - Incomplete cell lysis. - Insufficient detergent concentration.- Increase the concentration of this compound. - Increase the incubation time. - Combine with gentle mechanical disruption (e.g., douncing, brief sonication on ice).[5]
Protein Degradation - Protease activity. - Excessive incubation time.- Ensure fresh protease inhibitors are added to the lysis buffer. - Keep samples on ice at all times. - Reduce the incubation time.[9]
Protein of Interest is Insoluble (in pellet) - Protein is part of a resistant cellular structure. - Detergent is too mild for this specific protein.- Increase the detergent concentration. - Consider adding a small amount of a stronger, non-ionic detergent in combination with this compound.
High Viscosity of Lysate - Release of DNA from the nucleus.- Add DNase I to the lysis buffer. - Briefly sonicate the lysate on ice to shear DNA.[4]
Interference with Downstream Assays - Detergent incompatibility with assay reagents.- Reduce the final concentration of this compound in the sample. - Consider a detergent removal step (e.g., dialysis, size-exclusion chromatography) if compatible with protein stability.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Lysis & Clarification cluster_analysis Analysis start Start: Culture Cells wash Wash Cells with PBS start->wash prep_lysis Prepare Lysis Buffers (Varying [Detergent]) wash->prep_lysis add_lysis Add Lysis Buffer prep_lysis->add_lysis incubate Incubate on Ice add_lysis->incubate scrape Scrape & Collect Lysate incubate->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Protein (e.g., BCA Assay) collect->quantify sds_page SDS-PAGE & Staining quantify->sds_page functional_assay Functional Assay / Western Blot sds_page->functional_assay optimize Determine Optimal Concentration functional_assay->optimize end end optimize->end End

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_flowchart cluster_yield Low Protein Yield cluster_degradation Protein Degradation cluster_insoluble Protein Insoluble start Problem Encountered q_lysis Is lysis incomplete? start->q_lysis q_protease Protease activity suspected? start->q_protease q_mild Detergent too mild? start->q_mild sol_conc Increase [Detergent] q_lysis->sol_conc Yes q_lysis->q_protease No sol_time Increase Incubation Time sol_conc->sol_time sol_mech Add Gentle Mechanical Lysis sol_time->sol_mech end Re-evaluate Results sol_mech->end sol_inhib Use Fresh Protease Inhibitors q_protease->sol_inhib Yes q_protease->q_mild No sol_temp Ensure 4°C at all times sol_inhib->sol_temp sol_temp->end sol_stronger Increase [Detergent] or Co-formulate with another mild detergent q_mild->sol_stronger Yes q_mild->end No, consult further sol_stronger->end

Caption: Troubleshooting guide for cell lysis with this compound.

signaling_pathway_considerations cluster_cell Cell receptor Receptor kinase1 Kinase A receptor->kinase1 mild_lysis Mild Surfactant (e.g., Disodium Cocoamphodipropionate) harsh_lysis Harsh Surfactant (e.g., SDS) kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf native_protein Native, Functional Protein (Preserved Interactions) mild_lysis->native_protein denatured_protein Denatured, Non-functional Protein (Disrupted Interactions) harsh_lysis->denatured_protein

Caption: Impact of mild vs. harsh surfactants on protein integrity in signaling pathways.

References

Effect of pH and ionic strength on Disodium cocoamphodipropionate performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Disodium Cocoamphodipropionate (DCDP), with a focus on how pH and ionic strength affect its performance. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of a this compound solution as supplied, and in what pH range is it stable?

A1: this compound is typically supplied in an aqueous solution with a pH in the alkaline range, often between 8.5 and 10.5.[1][2] It is known to be stable over a broad pH range, making it a versatile ingredient in various formulations.[2]

Q2: How does a change in pH affect the charge and properties of this compound?

A2: this compound is an amphoteric surfactant, meaning its net charge is dependent on the pH of the solution.[3][4]

  • In alkaline conditions (e.g., pH > 8) , it behaves as an anionic surfactant, carrying a negative charge. This promotes good foaming and detergency.

  • In acidic conditions (e.g., pH < 6) , it behaves as a cationic surfactant, carrying a positive charge. This can enhance its conditioning properties on skin and hair.[5] This change in charge can significantly impact its interaction with other ingredients and the overall performance of the formulation.[3]

Q3: How does ionic strength, specifically the addition of salt (e.g., NaCl), affect a formulation containing this compound?

A3: The addition of salt increases the ionic strength of a formulation, which can significantly impact the viscosity of surfactant systems. For many surfactant solutions, adding salt can lead to an increase in viscosity up to a certain point. This is because the salt ions shield the repulsion between surfactant micelles, allowing them to pack more closely and form larger, elongated structures that increase flow resistance.[6][7] However, adding too much salt can have the opposite effect, causing the viscosity to decrease.[6]

Q4: Can this compound be used with other types of surfactants?

A4: Yes, this compound has good compatibility with anionic, non-ionic, and cationic surfactants.[5][8] It is often used as a secondary surfactant to improve the mildness, foam quality, and viscosity of formulations.[5]

Troubleshooting Guide

Issue 1: Unexpected Drop in Viscosity After Lowering pH

  • Question: I lowered the pH of my formulation containing this compound to around 5.5 with citric acid, and the viscosity dropped significantly. Why did this happen and how can I fix it?

  • Answer: This is a common issue when formulating with amphoteric surfactants in combination with other surfactants that are responsive to salt for thickening.[6] When you add an acid like citric acid to lower the pH, you are introducing electrolytes (ions) into the system. This increase in ionic strength can disrupt the micellar structure that provides the viscosity, leading to a thinner product. Essentially, you may have gone "over the salt curve."

  • Troubleshooting Steps:

    • Conduct a Salt Curve Analysis: Systematically add small, incremental amounts of a salt (e.g., NaCl) to your formulation at the target pH and measure the viscosity at each step. This will help you identify the optimal salt concentration for maximum viscosity and determine if you have exceeded it.

    • Adjust Co-Surfactant Ratios: The viscosity of a surfactant system is highly dependent on the types and ratios of surfactants used.[9][10] Experiment with different ratios of this compound to your primary anionic surfactant.

    • Use a Non-Ionic Thickener: Consider incorporating a polymer-based thickener (e.g., xanthan gum, HPMC) that is less sensitive to changes in ionic strength to build and maintain viscosity.[11]

Issue 2: Poor Foaming Performance

  • Question: My formulation with this compound is not producing the expected amount of foam. What could be the cause?

  • Answer: Foaming performance is influenced by pH, ionic strength, and the presence of other ingredients like oils.

  • Troubleshooting Steps:

    • Check the pH: this compound generally exhibits good foaming in neutral to alkaline conditions where it is anionically charged. If your formulation is acidic, its foaming properties might be reduced.

    • Evaluate Ionic Strength: High concentrations of salt can sometimes suppress foam.[12] While salt is used for thickening, an excess might be detrimental to foaming. Review your salt concentration.

    • Consider Oil Content: If your formulation contains oils, they can act as defoamers. Ensure you have an adequate amount of surfactant to emulsify the oil and still provide sufficient foaming.

    • Incorporate a Foam Booster: Co-surfactants like Cocamidopropyl Betaine or Cocamide MEA are often used to enhance foam volume and stability.

Issue 3: Formulation Instability (Phase Separation)

  • Question: My product is showing signs of phase separation over time. How can I improve its stability?

  • Answer: Phase separation in surfactant-based systems can be due to a variety of factors including improper pH, electrolyte imbalance, or incompatibility of ingredients.[13]

  • Troubleshooting Steps:

    • Verify pH Stability: Ensure the final pH of your formulation is in a range where all ingredients are stable and compatible.[13]

    • Assess Ingredient Compatibility: Although this compound is broadly compatible, interactions with other ingredients at certain concentrations or pH values can lead to instability.[8]

    • Optimize Mixing Procedure: The order of addition of ingredients can be critical. It is often best to add salts or make significant pH adjustments after all surfactants are fully hydrated and mixed.

    • Consider a Stabilizer: The use of a hydrocolloid or polymer can help to stabilize the system and prevent separation.

Data Presentation

The following tables provide an illustrative summary of how pH and ionic strength are expected to influence the performance of a typical this compound solution. Please note that these are representative examples, and actual values will depend on the specific formulation.

Table 1: Illustrative Effect of pH on Viscosity and Foam Height

pHPredominant Charge of DCDPIllustrative Viscosity (cP)Illustrative Initial Foam Height (mm)
4.5Cationic50080
6.0Zwitterionic/Cationic1500110
7.5Zwitterionic/Anionic2500140
9.0Anionic2000150

Table 2: Illustrative Effect of Ionic Strength (NaCl) on Viscosity at pH 7.5

NaCl Concentration (%)Illustrative Viscosity (cP)Observations
0.0800Base viscosity of the surfactant system.
0.51500Viscosity increases with initial salt addition.
1.02500Peak viscosity is achieved.
1.52000Viscosity begins to decrease ("salting out").
2.01200Further decrease in viscosity beyond the peak.

Experimental Protocols

1. Protocol for Measuring the Effect of pH on Viscosity

  • Objective: To determine the viscosity profile of a this compound solution at different pH values.

  • Materials:

    • This compound solution (e.g., 10% active in deionized water)

    • Citric acid solution (e.g., 10% w/w) for pH reduction

    • Sodium hydroxide (B78521) solution (e.g., 10% w/w) for pH increase

    • Calibrated pH meter

    • Rotational viscometer with appropriate spindle

    • Beakers and magnetic stirrer

  • Methodology:

    • Prepare a stock solution of this compound in deionized water.

    • Take a known volume of the stock solution and measure its initial pH and viscosity at a controlled temperature (e.g., 25°C).

    • Slowly add the citric acid solution dropwise while stirring to lower the pH to a target value (e.g., 9.0).

    • Allow the solution to equilibrate for 15 minutes, then measure and record the pH and viscosity.

    • Repeat step 3 and 4 for other target pH values (e.g., 8.0, 7.0, 6.0, 5.0).

    • Use the sodium hydroxide solution to adjust the pH upwards if necessary.

    • Plot viscosity as a function of pH.

2. Protocol for Measuring the Effect of Ionic Strength on Foam Stability

  • Objective: To evaluate the foam stability of a this compound solution at various salt concentrations.

  • Materials:

    • This compound solution (e.g., 2% active in deionized water at a fixed pH)

    • Sodium chloride (NaCl)

    • Graduated cylinders (e.g., 100 mL)

    • Stoppers for cylinders

    • Timer

  • Methodology:

    • Prepare a series of solutions, each containing the same concentration of this compound but with varying concentrations of NaCl (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Pour a fixed volume (e.g., 50 mL) of the first test solution into a graduated cylinder.

    • Stopper the cylinder and shake it vigorously for a set amount of time (e.g., 30 seconds).

    • Immediately after shaking, place the cylinder on a flat surface and record the initial foam volume.

    • Record the foam volume at regular intervals (e.g., 1, 2, 5, and 10 minutes) to determine the rate of foam decay.

    • Repeat steps 2-5 for each of the solutions with different NaCl concentrations.

    • Calculate foam stability as the percentage of foam volume remaining after a specific time (e.g., 5 minutes) compared to the initial foam volume.

Visualizations

logical_relationship pH pH DCDP_Charge DCDP Charge State (Anionic/Cationic/Zwitterionic) pH->DCDP_Charge determines Foaming Foaming Performance (Volume & Stability) pH->Foaming directly impacts IonicStrength Ionic Strength (e.g., Salt Conc.) Micelle_Structure Micelle Structure (Size & Shape) IonicStrength->Micelle_Structure influences DCDP_Charge->Micelle_Structure influences Viscosity Viscosity Micelle_Structure->Viscosity directly impacts Micelle_Structure->Foaming affects troubleshooting_workflow Start Start: Viscosity Drop After pH Adjustment CheckpH 1. Verify Final pH Start->CheckpH SaltCurve 2. Conduct Salt Curve Analysis CheckpH->SaltCurve PeakViscosity Identify Peak Viscosity Concentration SaltCurve->PeakViscosity AdjustSalt 3a. Adjust Salt Level to Optimum PeakViscosity->AdjustSalt If over peak PolymerThickener 3b. Add Polymer Thickener PeakViscosity->PolymerThickener If viscosity is still too low End End: Viscosity Restored AdjustSalt->End PolymerThickener->End

References

Strategies to prevent Disodium cocoamphodipropionate-induced protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on strategies to prevent protein denaturation induced by Disodium Cocoamphodipropionate. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used in protein formulations?

This compound is a mild, amphoteric surfactant derived from coconut oil.[1][2] It is known for its gentle cleansing properties, excellent foaming capabilities, and its ability to reduce the irritation potential of other surfactants.[1][3] In protein formulations, its amphoteric nature—possessing both anionic and cationic characteristics depending on the pH—could theoretically be leveraged for purposes such as improving the solubility of certain proteins or acting as a stabilizing agent in specific pH ranges. It also functions as a hydrotrope, which can enhance the solubility of other formulation components.[3][4]

Q2: What is the hypothetical mechanism of this compound-induced protein denaturation?

While specific data on this compound-induced protein denaturation is not extensively available in peer-reviewed literature, we can propose a mechanism based on the general principles of surfactant-protein interactions. As an amphoteric surfactant, its interaction with a protein is highly dependent on the formulation's pH relative to the isoelectric points (pI) of both the protein and the surfactant.

  • Hydrophobic Interactions: The non-polar alkyl chain of the surfactant can interact with hydrophobic patches on the protein surface. At concentrations below its critical micelle concentration (CMC), individual surfactant molecules may bind to these sites. Above the CMC, surfactant micelles could envelop the protein, potentially leading to the disruption of its tertiary structure by exposing the hydrophobic core.

  • Electrostatic Interactions: Depending on the pH, the carboxylate and amine groups of this compound can be charged. These charged groups can interact with oppositely charged residues on the protein surface. Such interactions can disrupt the native electrostatic balance that is crucial for maintaining the protein's folded conformation.

dot

Protein Native Protein Complex Protein-Surfactant Complex (Initial Interaction) Protein->Complex Hydrophobic & Electrostatic Interactions Surfactant This compound (Monomers) Surfactant->Complex Unfolded Partially Unfolded Protein Complex->Unfolded Disruption of Tertiary Structure Denatured Denatured Protein Unfolded->Denatured Further Unfolding Aggregate Aggregated Protein Denatured->Aggregate Intermolecular Interactions A Prepare Stock Solutions: - Protein - this compound - Excipients - Fluorescent Dye B Prepare Samples in 96-well Plate: - Mix Protein, Surfactant, Excipients, Dye A->B C Perform DSF Analysis: - Temperature Ramp (25-95°C) - Monitor Fluorescence B->C D Analyze Data: - Plot Fluorescence vs. Temperature - Determine Melting Temperature (Tm) C->D E Identify Optimal Stabilizers (Highest ΔTm) D->E

References

Technical Support Center: Optimization of Foaming Properties of Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the foaming properties of Disodium Cocoamphodipropionate in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a foaming agent?

A1: this compound is a mild, amphoteric surfactant derived from coconut oil.[1][2] Its structure, containing both a positively and a negatively charged part, allows it to reduce the surface tension of water, which is essential for the creation of foam.[3][4] It is known for its exceptional foaming, detergency, and solubilizing properties.[2][5] Due to its gentle nature, it is a preferred choice in personal care products, particularly in formulations for sensitive skin and baby shampoos.[1][2]

Q2: What are the key factors that influence the foaming properties of this compound?

A2: The primary factors affecting the foaming performance of this compound are:

  • Concentration: The concentration of the surfactant in the solution directly impacts foam volume and stability.

  • pH: As an amphoteric surfactant, its charge and, consequently, its foaming characteristics can change with the pH of the solution.

  • Temperature: Temperature can affect the viscosity and surface tension of the surfactant solution, thereby influencing foam formation and stability.

  • Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can impact the performance of surfactants.

  • Presence of Other Ingredients: Co-surfactants, electrolytes, and polymers can have synergistic or antagonistic effects on the foaming properties of this compound.[3][5]

Q3: How does this compound interact with other surfactants in a formulation?

A3: this compound is compatible with anionic, nonionic, and cationic surfactants.[5] When paired with anionic surfactants, it can help to reduce the overall irritation potential of the formulation and improve foaming characteristics.[4] It is often used as a secondary surfactant to boost foam and build viscosity.[6][7]

Q4: What is a typical concentration range for using this compound as a foaming agent?

A4: The effective concentration can vary depending on the specific application and desired foaming characteristics. However, it is often used at levels ranging from 1.0% to 20.0% in formulations such as shampoos and body washes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Causes Troubleshooting Steps
Low Foam Volume 1. Insufficient Surfactant Concentration: The concentration of this compound may be below the optimal level for foam generation. 2. Suboptimal pH: The pH of the solution may not be in the ideal range for maximum foaming of this amphoteric surfactant. 3. High Water Hardness: Divalent cations (Ca²⁺, Mg²⁺) in hard water can precipitate anionic components and reduce foaming. 4. Presence of Defoaming Agents: Other ingredients in the formulation may be unintentionally suppressing foam.1. Increase Concentration: Gradually increase the concentration of this compound and observe the effect on foam volume. 2. Adjust pH: Experiment with adjusting the pH of the solution. Since it is an amphoteric surfactant, its performance can vary significantly with pH. 3. Use Deionized Water: Conduct experiments in deionized water to eliminate the effect of water hardness. If hard water must be used, consider adding a chelating agent. 4. Review Formulation: Analyze all components of your formulation for any known defoaming properties.
Poor Foam Stability (Foam Collapses Quickly) 1. Low Surfactant Concentration: A lower concentration may not provide a stable enough film to maintain the foam structure. 2. Elevated Temperature: Higher temperatures can decrease the viscosity of the liquid film in the foam, leading to faster drainage and collapse. 3. Incorrect pH: The pH may be at a point where the surfactant's ability to stabilize the foam is reduced. 4. Interaction with Other Ingredients: Certain electrolytes or other components can disrupt foam stability.1. Increase Concentration: A higher concentration of this compound can lead to a more stable foam structure. 2. Control Temperature: Conduct experiments at a controlled, lower temperature to observe if foam stability improves. 3. Optimize pH: Systematically vary the pH to find the range that provides the most stable foam. 4. Evaluate Co-ingredients: Test the foaming properties of this compound in the absence of other components to identify any that may be causing instability. Consider adding foam stabilizers like polymers or co-surfactants.
Inconsistent or Irreproducible Foaming Results 1. Variability in Experimental Technique: Inconsistent agitation speed, time, or pouring height can lead to variable results. 2. Temperature Fluctuations: Even small changes in temperature between experiments can affect foam properties. 3. Aging of the Surfactant Solution: The properties of the surfactant solution may change over time. 4. Contamination of Glassware: Residual substances on glassware can interfere with foam formation.1. Standardize Protocol: Use a standardized and repeatable method for foam generation, such as the Ross-Miles test (ASTM D1173). Ensure consistent agitation, pouring height, and timing. 2. Maintain Constant Temperature: Use a water bath or other temperature control method to ensure all experiments are conducted at the same temperature. 3. Use Fresh Solutions: Prepare fresh surfactant solutions for each set of experiments. 4. Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with deionized water before use.

Data Presentation

Table 1: Effect of this compound Concentration on Foam Volume and Stability (Ross-Miles Method)

Concentration (% w/v)Initial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
0.1Data PointData PointData Point
0.5Data PointData PointData Point
1.0Data PointData PointData Point
2.0Data PointData PointData Point

Table 2: Effect of pH on Foam Volume and Stability of 1% this compound Solution

pHInitial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
4Data PointData PointData Point
6Data PointData PointData Point
8Data PointData PointData Point
10Data PointData PointData Point

Table 3: Effect of Temperature on Foam Volume and Stability of 1% this compound Solution

Temperature (°C)Initial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
25Data PointData PointData Point
35Data PointData PointData Point
45Data PointData PointData Point

Experimental Protocols

Key Experiment: Determination of Foaming Properties by Ross-Miles Method (ASTM D1173)

This method is a standardized procedure for measuring the foaming capacity and stability of surfactants.

Apparatus:

  • Ross-Miles foam pipette (calibrated)

  • Jacketed receiver cylinder with a stopcock at the bottom

  • Water bath for temperature control

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound at the desired concentrations using deionized water.

  • Temperature Control: Circulate water from the water bath through the jacket of the receiver cylinder to maintain the desired experimental temperature (e.g., 25°C).

  • Receiver Preparation: Rinse the receiver cylinder with the test solution and allow it to drain. Pipette 50 mL of the test solution into the bottom of the receiver.

  • Pipette Filling: Fill the foam pipette with 200 mL of the same test solution.

  • Foam Generation: Position the pipette vertically over the center of the receiver. Open the stopcock of the pipette and allow the solution to run into the receiver. Start the stopwatch the moment the solution begins to fall.

  • Initial Foam Height Measurement: The foam will be generated as the solution from the pipette hits the solution in the receiver. Record the height of the foam in millimeters at the instant the pipette is empty. This is the initial foam height.

  • Foam Stability Measurement: Record the foam height at predetermined time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Foam Stability Calculation: Foam stability can be expressed as the percentage of the initial foam height remaining after a specific time: Stability (%) = (Foam Height at time 't' / Initial Foam Height) x 100

  • Cleaning: After each test, thoroughly drain and rinse the receiver and pipette with deionized water.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution (Ross-Miles Method) cluster_data Data Collection & Analysis A Prepare Surfactant Solution B Set and Control Temperature A->B C Clean and Prepare Glassware B->C D Add 50mL to Receiver C->D E Fill Pipette with 200mL D->E F Generate Foam E->F G Measure Initial Foam Height F->G H Measure Foam Height over Time G->H I Calculate Foam Stability H->I

Caption: Workflow for the Ross-Miles foam test method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Problem Foaming Issue (e.g., Low Volume, Poor Stability) Concentration Concentration Problem->Concentration pH pH Problem->pH Temperature Temperature Problem->Temperature WaterHardness Water Hardness Problem->WaterHardness Other Other Ingredients Problem->Other AdjustConcentration Adjust Concentration Concentration->AdjustConcentration OptimizepH Optimize pH pH->OptimizepH ControlTemp Control Temperature Temperature->ControlTemp UseDIWater Use DI Water / Chelators WaterHardness->UseDIWater IsolateVariables Isolate Variables Other->IsolateVariables

Caption: Logical troubleshooting flow for foaming issues.

References

Technical Support Center: Removing Residual Disodium Cocoamphodipropionate from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively removing the amphoteric surfactant Disodium cocoamphodipropionate from protein samples. Residual surfactants can interfere with downstream applications, and this guide provides detailed troubleshooting advice and protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein sample preparation?

This compound is a mild, amphoteric surfactant derived from coconut oil.[1][2] It is valued for its gentle cleansing properties and compatibility with sensitive biological molecules.[1][3] In protein research, it can be used for solubilizing proteins, particularly from cell membranes, due to its ability to disrupt lipid bilayers and protein aggregates without causing significant denaturation. Its amphoteric nature, possessing both positive and negative charges depending on the pH, can be advantageous in maintaining the native conformation of certain proteins.

Q2: Why is it crucial to remove this compound from protein samples?

Residual surfactants, including this compound, can interfere with a variety of downstream analytical techniques:

  • Mass Spectrometry (MS): Surfactants can suppress the ionization of peptides, leading to reduced signal intensity and poor sequence coverage.[4]

  • Immunoassays (e.g., ELISA): Detergents can disrupt antibody-antigen interactions, leading to inaccurate quantification.

  • Chromatography and Electrophoresis: Surfactants can interfere with the separation mechanisms of techniques like ion-exchange chromatography (IEX) and isoelectric focusing (IEF).[5]

  • Structural Biology (e.g., X-ray crystallography, NMR): The presence of detergents can hinder crystal formation and affect spectral quality.

Q3: What are the key properties of this compound to consider for its removal?

  • Molecular Weight: The molecular weight of the monomer is approximately 292.24 g/mol .[6][7]

  • Amphoteric Nature: As an amphoteric surfactant, its charge is pH-dependent. This property can be exploited for removal methods like ion-exchange chromatography.

  • CMC: The CMC is a critical parameter.[8] Methods like dialysis and size exclusion chromatography are most effective at removing detergent monomers, meaning the surfactant concentration should ideally be below its CMC.[9] For detergents with a low CMC, these methods can be less efficient.[10] Given its use in commercial foaming products, its CMC is likely in the millimolar range, but empirical testing is recommended.

Troubleshooting Guides

This section addresses common problems encountered when removing this compound and provides potential solutions.

Problem 1: Low Protein Recovery After Detergent Removal

Possible Causes:

  • Protein Precipitation: The removal of the stabilizing surfactant can cause hydrophobic proteins to aggregate and precipitate.[11]

  • Nonspecific Binding: The protein may be binding to the removal matrix (e.g., chromatography resin, dialysis membrane).

  • Co-precipitation: The protein might be trapped within large detergent micelles that are removed.

Solutions:

SolutionDescription
Optimize Buffer Conditions Adjust the pH to be at least one unit away from the protein's isoelectric point (pI). Increase the ionic strength of the buffer (e.g., 150-500 mM NaCl) to reduce non-specific binding.
Add Stabilizing Agents Include additives like glycerol (B35011) (5-20%), sucrose, or arginine in the buffer to enhance protein stability.
Gradual Detergent Removal For dialysis, perform a stepwise decrease in the detergent concentration in the dialysis buffer. For chromatography, use a gradient elution.[5]
Use a Different Removal Method If one method results in significant loss, try an alternative approach (e.g., switch from precipitation to chromatography).
Problem 2: Incomplete Detergent Removal

Possible Causes:

  • High Initial Detergent Concentration: If the starting concentration is significantly above the CMC, a large number of micelles may be present, which are more difficult to remove by size-based methods.[10]

  • Insufficient Equilibration Time: Dialysis or chromatography wash steps may not have been long enough for the detergent to be effectively removed.

  • Inappropriate Method Selection: The chosen method may not be suitable for the properties of this compound.

Solutions:

SolutionDescription
Dilute the Sample If possible, dilute the sample to a concentration below the estimated CMC before starting the removal process.
Increase Dialysis Time and Buffer Changes Extend the dialysis duration and perform more frequent changes of a large volume of dialysis buffer.
Optimize Chromatography Parameters For Size Exclusion Chromatography (SEC), use a column with a smaller pore size and a longer bed height. For Ion-Exchange Chromatography (IEX), increase the number and volume of wash steps.
Combine Removal Methods A two-step process, such as dialysis followed by affinity chromatography, can be more effective.

Experimental Protocols

Here we provide detailed protocols for common methods of detergent removal. Note: As the specific CMC of this compound is not widely published, some optimization of these protocols may be necessary.

Method 1: Dialysis

Dialysis is a widely used technique for removing small molecules from a protein solution based on size exclusion through a semi-permeable membrane.

Protocol:

  • Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) at least 2-3 times smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 30 kDa protein). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling in a buffer).

  • Sample Loading: Load the protein sample into the dialysis tubing or cassette, leaving some space for potential volume changes.

  • Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). The buffer should be optimized for your protein's stability (see Troubleshooting).

  • Detergent Removal:

    • Stir the dialysis buffer gently on a magnetic stir plate at 4°C.

    • Dialyze for 2-4 hours.

    • Change the dialysis buffer. Repeat this step at least two more times.

    • For the final buffer change, dialyze overnight at 4°C.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Method 2: Size Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their size. Proteins will pass through the column more quickly than the smaller detergent monomers.

Protocol:

  • Column Selection: Choose a desalting column (e.g., G-25) with an appropriate exclusion limit for your protein.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of your desired final buffer.

  • Sample Application: If the initial detergent concentration is high, consider diluting the sample. Apply the protein sample to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically around 30% of the column volume for desalting).

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The protein will elute in the void volume, while the detergent monomers will be retained and elute later.

  • Pooling: Pool the protein-containing fractions.

Method 3: Ion-Exchange Chromatography (IEX)

This method takes advantage of the amphoteric nature of this compound. By adjusting the pH, the protein and detergent can be given opposite net charges, allowing for their separation.

Protocol:

  • Resin Selection and pH Optimization:

    • Determine the isoelectric point (pI) of your protein.

    • To bind the protein to a cation-exchange resin (e.g., SP-Sepharose), use a buffer with a pH at least one unit below the protein's pI. At this pH, the protein will have a net positive charge. This compound, being amphoteric, will likely have a net negative charge and will not bind.

    • To bind the protein to an anion-exchange resin (e.g., Q-Sepharose), use a buffer with a pH at least one unit above the protein's pI. The protein will have a net negative charge.

  • Column Equilibration: Equilibrate the chosen IEX column with 5-10 column volumes of the binding buffer.

  • Sample Loading: Load the protein sample onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove the unbound this compound.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the binding buffer.

  • Fraction Analysis: Collect fractions and analyze for protein content and purity.

Visualizations

Logical Flow for Method Selection

The following diagram illustrates a decision-making workflow for choosing the most appropriate method for removing this compound.

MethodSelection start Start: Protein Sample with This compound is_protein_stable Is the protein stable without detergent? start->is_protein_stable is_downstream_ms Downstream application is Mass Spec? is_protein_stable->is_downstream_ms Yes precipitation Precipitation (e.g., Acetone) is_protein_stable->precipitation No is_amphoteric_exploitable Can amphoteric property be exploited? is_downstream_ms->is_amphoteric_exploitable Yes sec Size Exclusion Chromatography (SEC) is_downstream_ms->sec No dialysis Dialysis is_amphoteric_exploitable->dialysis No iex Ion-Exchange Chromatography (IEX) is_amphoteric_exploitable->iex Yes end End: Purified Protein Sample dialysis->end sec->end iex->end precipitation->end

Caption: Decision tree for selecting a detergent removal method.

Experimental Workflow for Detergent Removal and Analysis

This diagram outlines a general experimental workflow for removing the surfactant and verifying its removal.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_removal Detergent Removal cluster_analysis Analysis cluster_result Result start Protein Sample in Buffer with this compound removal_method Selected Removal Method (Dialysis, SEC, or IEX) start->removal_method protein_assay Protein Concentration Assay (e.g., BCA) removal_method->protein_assay sds_page SDS-PAGE for Integrity protein_assay->sds_page mass_spec Mass Spectrometry for Residual Detergent Check sds_page->mass_spec end Clean Protein Sample for Downstream Applications mass_spec->end

Caption: General workflow for detergent removal and analysis.

References

Technical Support Center: Mitigating Surfactant Effects on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of the amphoteric surfactant, Disodium Cocoamphodipropionate, on enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it affect my enzyme?

A1: this compound is a mild, amphoteric surfactant derived from coconut oil, commonly used in personal care products for its gentle cleansing and foaming properties.[1] Like other surfactants, it can interact with enzymes in your experiments. These interactions can be both hydrophobic and electrostatic, potentially leading to conformational changes in the enzyme that may alter its activity.[2]

Q2: What does "amphoteric" mean for a surfactant and why is it important for my experiment?

A2: An amphoteric surfactant possesses both positive and negative charged groups.[3] The overall charge of this compound is dependent on the pH of your solution. It will behave more like a cationic (positively charged) surfactant at pH values below its isoelectric point and more like an anionic (negatively charged) surfactant at pH values above it.[3] This is critical because ionic surfactants are generally more likely to cause enzyme deactivation than non-ionic surfactants.[2][4]

Q3: Can this compound enhance my enzyme's activity?

A3: While surfactants often lead to a loss of enzyme activity, some, particularly certain amphoteric surfactants, have been shown to enhance enzyme activity.[2][3] This effect can be concentration-dependent and may occur as the surfactant forms micelles, which can create a favorable microenvironment for the enzyme.[3][5]

Q4: What is the Critical Micelle Concentration (CMC) and why should I care about it?

A4: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into structures called micelles. The effect of a surfactant on enzyme activity can change significantly around its CMC.[3] Below the CMC, individual surfactant molecules (monomers) interact with the enzyme, while above the CMC, the enzyme may interact with micelles. It is crucial to know if your experimental concentration of this compound is above or below its CMC.

Troubleshooting Guide

Issue 1: Significant Loss of Enzyme Activity

You Observe: A dramatic or complete loss of enzyme activity after adding this compound.

Potential Cause Troubleshooting Steps
pH-Dependent Denaturation The pH of your buffer may be causing the surfactant to carry a charge that promotes strong, disruptive interactions with your enzyme.[3] 1. Check the pH: Compare your buffer's pH to the isoelectric point of the surfactant. 2. Adjust pH: If possible, adjust the experimental pH to a range where the surfactant is zwitterionic (neutrally charged).
Direct Protein Unfolding Surfactant monomers may be binding to the enzyme and causing it to unfold, similar to the action of harsh anionic surfactants.[2][6] 1. Lower Surfactant Concentration: Titrate the concentration of this compound to find the lowest effective concentration. 2. Introduce a Stabilizing Agent: Consider adding a non-ionic surfactant, like Triton X-100 or Tween-20, which are generally more benign and can have a stabilizing effect.[4]
Irreversible Inhibition The surfactant may be acting as an irreversible inhibitor by covalently modifying the enzyme.[7]
Issue 2: Poor Reproducibility of Kinetic Data

You Observe: High variability in Vmax and/or Km values between experimental replicates.

Potential Cause Troubleshooting Steps
Compound Aggregation Surfactants can form aggregates, and the nature of these aggregates can be highly sensitive to minor variations in concentration, temperature, or buffer composition.[8]
Reaction Time Course Issues If the surfactant's effect changes over the course of the reaction, using only a single endpoint measurement can lead to variability.
Issue 3: Unexpected Kinetic Profile (e.g., Non-Michaelis-Menten Behavior)

You Observe: Your data does not fit well to the standard Michaelis-Menten model, showing phenomena like substrate inhibition or sigmoidal kinetics.

Potential Cause Troubleshooting Steps
Complex Inhibition Mechanism The surfactant may be acting as a competitive, non-competitive, or mixed inhibitor.[9][10]
Substrate Partitioning If the experiment is run above the surfactant's CMC, the substrate may partition between the aqueous phase and the micellar phase, affecting its availability to the enzyme.[11]

Data Summary: General Surfactant Effects on Enzymes

Since specific quantitative data for this compound is limited, this table summarizes the generally observed effects of different surfactant classes on enzyme activity.

Surfactant TypeGeneral Effect on Enzyme ActivityTypical Mechanism of ActionReferences
Anionic (e.g., SDS)Often causes significant deactivationStrong binding leads to protein unfolding and denaturation. Can be a competitive inhibitor.[4][6][10]
Cationic (e.g., CTAB)Frequently causes deactivationBinds to negatively charged residues, disrupting protein structure. Can be a competitive inhibitor.[4][10][12]
Non-ionic (e.g., Triton X-100)Generally mild; can be stabilizingBinds through weaker hydrophobic interactions, less likely to cause unfolding.[2][4]
Amphoteric Variable (pH-dependent); can be deactivating or enhancingCan act like anionic or cationic surfactants depending on pH. Some can create favorable micellar environments.[3]

Experimental Protocols

Protocol: Assessing the Impact of this compound on Enzyme Kinetics

Objective: To determine the kinetic parameters (Km, Vmax) of an enzyme in the presence of varying concentrations of this compound and diagnose the mechanism of inhibition.

Materials:

  • Purified enzyme stock solution

  • Substrate stock solution

  • Assay buffer (ensure pH is well-controlled and documented)

  • This compound stock solution

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a dilution series of the substrate in assay buffer. A typical range is 0.1x to 10x the expected Km.

    • Prepare a dilution series of this compound in assay buffer. Include a "zero surfactant" control. Suggested concentrations could span its CMC.

  • Assay Setup:

    • Design a 96-well plate layout. Each column can represent a different substrate concentration, and each row a different surfactant concentration.

    • To each well, add the assay buffer and the corresponding concentration of this compound.

    • Add the corresponding concentration of the substrate to each well.

    • Include "no enzyme" controls for each surfactant and substrate concentration to correct for any background signal.[13]

  • Initiation and Measurement:

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).[7]

    • Initiate the reaction by adding a fixed, non-limiting amount of enzyme to each well.

    • Immediately begin measuring the change in absorbance or fluorescence over time (kinetic mode) using a plate reader. The measurement duration should be short enough to ensure you are capturing the linear initial velocity.[9]

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (v₀) from the slope of the linear portion of the progress curve.

    • Correct the velocities by subtracting the rate from the corresponding "no enzyme" control.

    • Plot v₀ versus substrate concentration ([S]) for each concentration of the surfactant.

    • Fit the data for the "zero surfactant" control to the Michaelis-Menten equation to determine the baseline Vmax and Km.[14]

    • Analyze the datasets containing the surfactant. A global fit to competitive, non-competitive, and mixed-inhibition models can be performed using appropriate software.

    • Alternatively, create a Lineweaver-Burk plot (1/v₀ vs 1/[S]) for each surfactant concentration to visually diagnose the inhibition mechanism.[9] A competitive inhibitor increases the apparent Km with no effect on Vmax, while a non-competitive inhibitor decreases Vmax with no effect on Km.[7][9][13]

Visualizations

Figure 1. pH-dependent charge of an amphoteric surfactant.

Figure 2. Troubleshooting workflow for enzyme inhibition.

ExperimentalWorkflow A 1. Prepare Reagents - Substrate Dilution Series - Surfactant Dilution Series - Assay Buffer B 2. Set up Assay Plate - Controls (no enzyme) - Matrix of [S] vs [Surfactant] A->B C 3. Run Reaction - Equilibrate Temperature - Initiate with Enzyme - Measure initial rates (v₀) B->C D 4. Analyze Data - Plot v₀ vs [S] - Fit to Michaelis-Menten - Generate Lineweaver-Burk Plot C->D E 5. Determine Parameters - Vmax, Km - Inhibition type (Ki) D->E

Figure 3. Experimental workflow for assessing surfactant effects.

References

Technical Support Center: Optimizing Disodium Cocoamphodipropionate-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions mediated by Disodium Cocoamphodipropionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) related to the use of this amphoteric surfactant in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

The optimal temperature for a this compound-mediated reaction is highly dependent on the specific reactants and desired outcomes. However, a general understanding of how temperature influences its properties can guide optimization. As an amphoteric surfactant, the micellization of this compound is influenced by temperature-dependent hydrophobic and head group interactions. For many amphoteric surfactants, micellization is entropy-driven at lower temperatures and enthalpy-driven at higher temperatures[1].

It is recommended to start with a screening range of 25°C to 45°C . Exceeding 60°C may lead to decreased stability and potential degradation of the surfactant and other reaction components.

Q2: How does temperature affect the stability of this compound?

This compound is generally stable under typical laboratory conditions. However, elevated temperatures can impact its long-term stability and performance. High temperatures can lead to the breakdown of the structured water surrounding the hydrophobic groups, which can initially favor micellization but may lead to instability over time[2]. It is crucial to conduct stability studies at your intended operating temperature to ensure the integrity of the reaction system.

Q3: Can temperature changes affect the physical properties of my reaction mixture?

Yes, temperature can significantly alter the physical properties of a this compound solution. For instance, an increase in temperature generally leads to a decrease in the viscosity of surfactant solutions[3]. This change in viscosity can impact mixing efficiency and mass transfer within your reaction. Additionally, if your application involves foaming, be aware that foam stability tends to decrease as temperature rises[3][4].

Q4: My reaction yield is lower than expected. Could temperature be the cause?

Low reaction yield can be attributed to several factors, with temperature being a critical parameter. An inappropriate temperature can lead to:

  • Poor Micelle Formation: If the temperature is not optimal for the critical micelle concentration (CMC), the surfactant may not be effectively forming the microreactors necessary for the reaction. The CMC of some surfactants initially decreases with temperature and then increases, exhibiting a U-shaped behavior[1][2].

  • Reactant or Product Degradation: The chosen temperature might be too high, leading to the thermal degradation of your reactants, products, or the surfactant itself.

  • Side Reactions: Non-optimal temperatures can favor the kinetics of unintended side reactions, reducing the yield of the desired product.

It is advisable to perform a temperature optimization study to identify the ideal conditions for your specific reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Phase Separation or Cloudiness in the Reaction Mixture The reaction temperature may be at or above the cloud point of the surfactant system. The cloud point is the temperature at which a nonionic or amphoteric surfactant solution becomes cloudy as it separates into two phases.1. Gradually decrease the reaction temperature in 2-5°C increments until the solution becomes clear.2. Consider adjusting the concentration of this compound.3. Analyze the impact of other components (salts, co-solvents) on the cloud point of your system.
Inconsistent Reaction Rates Fluctuations in temperature control can lead to variable reaction kinetics. The rate of enzyme-catalyzed reactions, for example, can change by 10-20% with a temperature variation of just 1-2°C.1. Ensure your heating/cooling equipment is properly calibrated and provides stable temperature control.2. Monitor the reaction temperature continuously using a calibrated probe.3. Implement a temperature-controlled reaction setup, such as a jacketed reactor.
Precipitation of Reactants or Products The solubility of your reactants or products may be highly temperature-dependent and could be decreasing at the operating temperature.1. Determine the solubility profile of your key components at different temperatures.2. Adjust the reaction temperature to maintain the solubility of all components.3. Consider the use of a co-solvent if temperature adjustment is not feasible.
Foaming Issues During the Reaction Excessive foaming can be caused by high shear mixing or operating at a temperature that promotes foam generation. Conversely, a lack of expected foam could indicate surfactant degradation.1. For excessive foaming, reduce the agitation speed.2. If foam is desired but absent, investigate potential degradation of the surfactant by analyzing a sample via techniques like HPLC. Consider if the temperature is too high, leading to reduced foam stability[3][4].

Data Presentation

Table 1: Effect of Temperature on a Hypothetical this compound-Mediated Esterification Reaction

Temperature (°C)Reaction Time (hours)Product Yield (%)Purity (%)
25126592
30107895
3588596
4069294
45588 (slight degradation observed)90
50475 (significant degradation)82

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for a this compound-Mediated Reaction

This protocol outlines a general procedure to screen for the optimal temperature for a given reaction.

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in the desired solvent.

    • In separate reaction vessels, combine the reactants and the this compound solution in the appropriate stoichiometric ratios. Ensure all other reaction parameters (concentration, pH, stirring speed) are kept constant.

  • Temperature Screening:

    • Set up a series of parallel reactions in a temperature-controlled multi-well plate or individual reaction blocks.

    • Assign a different temperature to each reaction (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).

    • Allow the reactions to proceed for a predetermined amount of time.

  • Reaction Monitoring and Analysis:

    • At regular intervals, take aliquots from each reaction.

    • Quench the reaction if necessary.

    • Analyze the aliquots using a suitable analytical technique (e.g., HPLC, GC-MS, NMR) to determine the concentration of the product and remaining reactants.

  • Data Evaluation:

    • Plot the product yield and purity as a function of temperature.

    • The optimal temperature is the one that provides the highest yield of the desired product with acceptable purity in the shortest amount of time.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_screening 2. Temperature Screening cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (this compound) prep_reactants Prepare Reactant Mixtures prep_stock->prep_reactants screening Run Parallel Reactions at Different Temperatures (e.g., 25-50°C) prep_reactants->screening sampling Take Aliquots at Time Intervals screening->sampling analysis Analyze Samples (HPLC, GC-MS, etc.) sampling->analysis evaluation Determine Optimal Temperature (Yield, Purity, Time) analysis->evaluation

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Logic cluster_temp Temperature-Related Checks cluster_other Other Factors start Problem Encountered (e.g., Low Yield, Instability) check_temp Is Temperature Optimal? start->check_temp check_stability Is Temperature Stable? check_temp->check_stability check_degradation Is Degradation Occurring? check_temp->check_degradation check_ph Check pH check_temp->check_ph check_conc Check Concentrations check_temp->check_conc check_mixing Check Mixing check_temp->check_mixing solution Solution Implemented check_stability->solution check_degradation->solution check_ph->solution check_conc->solution check_mixing->solution

Caption: Troubleshooting logic for reaction issues.

References

Validation & Comparative

A Comparative Analysis of Disodium Cocoamphodipropionate and CHAPS for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection of detergents for effective protein extraction and stabilization.

In the pursuit of understanding protein structure and function, effective solubilization from the cellular environment is a critical first step. This is particularly challenging for membrane proteins, which are embedded in a hydrophobic lipid bilayer. The choice of detergent is paramount to successfully extract these proteins while preserving their native conformation and biological activity. This guide provides a comparative overview of two detergents: the well-established zwitterionic detergent CHAPS and the milder amphoteric surfactant Disodium Cocoamphodipropionate.

Overview of Detergents

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a widely used non-denaturing zwitterionic detergent in protein research.[1][2][3] Its unique structure, combining features of bile salts and sulfobetaine-type detergents, makes it highly effective at disrupting protein-protein and lipid-protein interactions without unfolding the protein.[1][4] CHAPS is particularly favored for applications requiring the maintenance of protein function, such as co-immunoprecipitation and two-dimensional gel electrophoresis.[1][5]

This compound is an amphoteric surfactant derived from coconut oil.[6] It is primarily used in the cosmetics and personal care industry for its gentle cleansing and foaming properties, making it suitable for sensitive skin.[6] While its application in protein research for solubilization is not well-documented, its mild, amphoteric nature suggests potential as a gentle solubilizing agent.

Physicochemical Properties: A Comparative Table

A thorough understanding of the physicochemical properties of a detergent is crucial for designing effective protein solubilization protocols. The following table summarizes the key properties of CHAPS. Data for this compound in a research context is largely unavailable.

PropertyCHAPSThis compound
Chemical Formula C₃₂H₅₈N₂O₇S[7]C₁₀H₁₈N₂Na₂O₅[6][8]
Molecular Weight 614.9 g/mol [1][7]292.24 g/mol [8]
Type Zwitterionic[1][2][3]Amphoteric[6][9]
Critical Micelle Concentration (CMC) 6 - 10 mM (0.37% - 0.61% w/v)[1][4][5][7]Not available in a research context
Aggregation Number 4 - 14[1][7]Not available
Micelle Molecular Weight ~6,150 Da[1][4][5][7]Not available
Appearance White crystalline powder[1][4][7]Pale yellow to amber liquid[6]
Solubility in Water 50 mg/mL at 20°C[1][7]High
Key Features Non-denaturing, effective at breaking protein-protein interactions, easily removable by dialysis.[1][2][5]Mild, gentle cleansing agent.[6]
Primary Applications Protein solubilization for IEF, 2D electrophoresis, co-immunoprecipitation.[1][5]Shampoos, cleansers, bath products.[6]

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible protein solubilization.

Protocol 1: General Protein Solubilization using CHAPS

This protocol provides a general workflow for the extraction of membrane proteins from cultured cells using a CHAPS-based lysis buffer.[10]

Materials:

  • Cultured cells expressing the protein of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Remove all PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • For difficult-to-lyse cells, a brief sonication on ice may be performed.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream analysis.

Protocol 2: Hypothetical Protocol for Protein Solubilization using this compound

Disclaimer: The following protocol is hypothetical and based on the general properties of amphoteric surfactants. It has not been validated and would require significant optimization for any specific application.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1-2% (w/v) this compound

  • Protease inhibitor cocktail

  • Microcentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on a rotator at 4°C for 30-60 minutes.

  • Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant containing the solubilized proteins.

  • Assess solubilization efficiency via methods such as SDS-PAGE and Western blotting.

Visualizing the Workflow

A clear understanding of the experimental process is facilitated by visual aids.

ProteinSolubilizationWorkflow cluster_prep Sample Preparation cluster_lysis Solubilization cluster_separation Separation & Analysis CellCulture Cell Culture/ Tissue Homogenate Harvesting Harvesting & Washing CellCulture->Harvesting Lysis Cell Lysis with Detergent Buffer Harvesting->Lysis Add Lysis Buffer Incubation Incubation Lysis->Incubation Gentle Agitation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Supernatant (Solubilized Proteins) Centrifugation->Supernatant Pellet Discard Pellet (Insoluble Debris) Centrifugation->Pellet Downstream Downstream Applications (e.g., PAGE, Western Blot, IP) Supernatant->Downstream

Caption: A generalized workflow for protein solubilization using detergents.

Concluding Remarks

CHAPS is a well-characterized and effective detergent for the solubilization of proteins, particularly membrane proteins, while preserving their native state.[1][2][10] Its properties and applications are extensively documented, providing researchers with a reliable tool for protein extraction.

In contrast, this compound is primarily utilized in the cosmetics industry and lacks a body of evidence to support its use in protein research. While its mild, amphoteric nature is intriguing, its efficacy for solubilizing proteins for research applications remains to be established. Researchers exploring novel detergents may consider it as a candidate, but extensive optimization and validation would be required. For established and reliable protein solubilization, CHAPS remains a superior and well-supported choice.

References

Comparative Guide to Purity Validation of Disodium Cocoamphodipropionate: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and potentiometric titration for validating the purity of Disodium cocoamphodipropionate, a widely used amphoteric surfactant in pharmaceutical and cosmetic formulations.[1][2] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols and presents illustrative data to facilitate an objective comparison of these two methodologies.

Introduction to Purity Assessment of this compound

This compound is a mild, salt-free amphoteric surfactant derived from coconut oil.[1][2][3] Its purity can be affected by starting materials, manufacturing processes, and storage conditions. Common impurities may include unreacted fatty acids, amino intermediates, and byproducts from side reactions. Therefore, robust analytical methods are required for accurate purity determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Experimental Protocol: HPLC-ELSD Method

Objective: To determine the purity of this compound and quantify its potential impurities using a reversed-phase HPLC method with ELSD detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Drift Tube Temperature: 50°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 water/acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Solution: Prepare the sample solution by dissolving the this compound sample in the diluent to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Performance (Illustrative Data)

The following table summarizes the expected performance characteristics of the described HPLC-ELSD method. This data is for illustrative purposes to demonstrate the method's capabilities.

ParameterIllustrative Value
Retention Time (Main Peak) ~15.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 µg/mL
Limit of Quantification (LOQ) 15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Alternative Method: Potentiometric Titration

Potentiometric titration is a classic analytical technique that can be used for the quantitative analysis of ionic surfactants.[9] For amphoteric surfactants like this compound, titration in a non-aqueous medium or a two-phase system is often employed.[9]

Experimental Protocol: Two-Phase Potentiometric Titration

Objective: To determine the total active matter content of this compound by potentiometric titration.

Instrumentation:

  • Automatic Potentiometric Titrator

  • Surfactant-sensitive electrode or a suitable combination electrode

  • Burette

  • Magnetic stirrer

Reagents:

  • Titrant: Standardized 0.004 M Hyamine® 1622 (benzethonium chloride) solution

  • Sample Solvent: Two-phase system of chloroform (B151607) and water

  • pH Adjustment: Dilute hydrochloric acid and sodium hydroxide (B78521) solutions

Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in the two-phase solvent system.

  • Adjust the pH of the aqueous phase to the desired value (e.g., acidic for titration of the anionic character).

  • Titrate the sample with the standardized Hyamine® 1622 solution.

  • The endpoint is determined from the inflection point of the titration curve (potential vs. titrant volume).

Data Presentation: Titration Performance (Illustrative Data)

The following table presents illustrative performance characteristics for the potentiometric titration method.

ParameterIllustrative Value
Precision (%RSD) < 1%[10]
Accuracy (% Recovery) 99-101%
Analysis Time per Sample ~15-20 min
Selectivity Lower than HPLC (measures total active matter)

Comparison of HPLC and Titration Methods

FeatureHPLC-ELSDPotentiometric Titration
Specificity High (can separate and quantify individual components and impurities)Low (measures total active matter, cannot distinguish between different surfactant species or impurities)
Sensitivity High (LOD and LOQ in the µg/mL range)[11]Moderate
Quantitative Information Provides purity percentage and impurity profileProvides total active matter content
Qualitative Information Can aid in the identification of unknown impurities (when coupled with MS)None
Throughput Moderate (can be automated for higher throughput)High (for single endpoint determinations)
Method Development More complex and time-consumingRelatively simple
Cost (Instrument & Consumables) HighLow
Robustness Generally good, but can be affected by column and mobile phase variationsVery robust and reliable for routine analysis

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity validation of this compound using HPLC and a comparison of the key attributes of the two analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Reference Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-based purity validation.

Method_Comparison cluster_hplc HPLC-ELSD cluster_titration Potentiometric Titration center Purity Validation of This compound hplc_spec High Specificity center->hplc_spec hplc_sens High Sensitivity center->hplc_sens hplc_quant Impurity Profiling center->hplc_quant hplc_cost Higher Cost center->hplc_cost tit_spec Low Specificity center->tit_spec tit_sens Moderate Sensitivity center->tit_sens tit_quant Total Active Matter center->tit_quant tit_cost Lower Cost center->tit_cost

Caption: Comparison of HPLC and Titration attributes.

Conclusion

Both HPLC-ELSD and potentiometric titration are viable methods for the quality control of this compound.

  • HPLC-ELSD is the preferred method for comprehensive purity analysis, offering high specificity for the separation and quantification of the main component and its impurities. It is particularly valuable during product development, for stability studies, and for troubleshooting manufacturing processes.

  • Potentiometric titration is a cost-effective and robust method for routine quality control where the primary goal is to determine the total active matter content.[9] Its simplicity and speed make it suitable for high-throughput analysis in a manufacturing environment.

The choice of method will depend on the specific requirements of the analysis, the stage of product development, and the available resources. For a complete purity profile, HPLC is indispensable, while for routine assay, titration offers a practical and economical alternative.

References

Assessing the Biocompatibility of Disodium Cocoamphodipropionate in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture and biopharmaceutical development, the selection of biocompatible excipients is paramount to ensure the validity of in vitro models and the safety of final drug products. Disodium cocoamphodipropionate, an amphoteric surfactant derived from coconut oil, is increasingly considered for various applications due to its mild properties. This guide provides a comprehensive comparison of the biocompatibility of this compound with other commonly used surfactants in cell culture, supported by available data and detailed experimental protocols.

Executive Summary

This compound exhibits a favorable biocompatibility profile, characterized by low cytotoxicity, making it a suitable candidate for applications requiring gentle cell handling. While specific quantitative data in research-focused cell lines is emerging, its classification as a mild amphoteric surfactant suggests a high degree of cell membrane compatibility. This guide compares its performance with established non-ionic surfactants, Polysorbate 80 and Pluronic F-68, and another amphoteric surfactant, Cocamidopropyl Betaine, to aid in the selection of the most appropriate agent for your specific cell culture needs.

Quantitative Comparison of Surfactant Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its alternatives across various cell lines commonly used in research and drug development. It is important to note that direct IC50 values for this compound are not widely published; therefore, its biocompatibility is assessed based on the general characteristics of amphoteric surfactants and related studies.

Table 1: Comparative Cytotoxicity (IC50) of Surfactants on Various Cell Lines

SurfactantClassCHO Cells (IC50)HEK293 Cells (IC50)L929 Fibroblasts (IC50)
This compound AmphotericHigh (Estimated)High (Estimated)High (Estimated)
Polysorbate 80 Non-ionic> 1000 µg/mL> 1000 µg/mL> 1000 µg/mL
Pluronic F-68 Non-ionic> 10,000 µg/mL> 10,000 µg/mL> 10,000 µg/mL
Cocamidopropyl Betaine AmphotericModerate to HighModerate to HighModerate to High

Note: "High" indicates low cytotoxicity. Estimated values for this compound are based on the generally mild nature of amphoteric surfactants. Actual values may vary depending on specific experimental conditions.

Performance Comparison

FeatureThis compoundPolysorbate 80Pluronic F-68Cocamidopropyl Betaine
Biocompatibility Generally highHighVery HighModerate to High
Cell Membrane Interaction Minimal disruptionLow potential for membrane disruptionProtects against shear stressMild, but can interact with membranes at high concentrations
Common Applications Gentle cleansing agents, potential for drug formulationEmulsifier, solubilizer in drug formulationsShear protectant in suspension culturesFoam booster, secondary surfactant in formulations
Regulatory Status Generally Recognized as Safe (GRAS) for cosmetic useGRAS, widely used in pharmaceuticalsGRAS, widely used in bioprocessingUsed in cosmetics, potential for irritation at high concentrations

Experimental Protocols

To ensure accurate and reproducible assessment of surfactant biocompatibility, standardized in vitro assays are essential. Below are detailed protocols for three key experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the surfactant in a complete cell culture medium. Replace the existing medium with 100 µL of the surfactant solutions. Include a vehicle control (medium without surfactant).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a two-color visualization of live and dead cells.

Principle: The assay uses two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Cell Seeding and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the surfactant as described previously.

  • Staining: Prepare a 2X working solution of Calcein AM (4 µM) and EthD-1 (8 µM) in PBS.

  • Incubation: Remove the culture medium and gently wash the cells with PBS. Add 100 µL of the staining solution to each coverslip and incubate for 15-30 minutes at room temperature.

  • Imaging: Mount the coverslips on a microscope slide and visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

Visualizations

To further illustrate the experimental processes and underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_analysis 3. Data Analysis cell_culture Cell Culture (CHO, HEK293, L929) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay Treatment with Surfactants ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay Treatment with Surfactants live_dead_assay Live/Dead Staining (Visualization) cell_culture->live_dead_assay Treatment with Surfactants surfactant_prep Surfactant Preparation (Serial Dilutions) surfactant_prep->mtt_assay surfactant_prep->ldh_assay surfactant_prep->live_dead_assay data_acquisition Data Acquisition (Absorbance/Fluorescence) mtt_assay->data_acquisition ldh_assay->data_acquisition live_dead_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination comparison Comparative Analysis ic50_determination->comparison

Caption: Experimental workflow for assessing surfactant biocompatibility.

MTT_Assay_Pathway cluster_cell Viable Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases formazan Formazan (Purple, Insoluble) dehydrogenase->formazan mtt MTT (Yellow, Water-Soluble) mtt->dehydrogenase dmso DMSO formazan->dmso Solubilization soluble_formazan Solubilized Formazan (Purple Solution) dmso->soluble_formazan spectrophotometer Spectrophotometer (Measure Absorbance at 570 nm) soluble_formazan->spectrophotometer

Caption: Signaling pathway of the MTT assay for cell viability.

LDH_Assay_Pathway cluster_cell_state healthy_cell Healthy Cell (Intact Membrane) ldh_inside LDH (inside cell) damaged_cell Damaged Cell (Compromised Membrane) ldh_released Released LDH damaged_cell->ldh_released Release reaction Enzymatic Reaction (Tetrazolium Salt -> Formazan) ldh_released->reaction Catalyzes spectrophotometer Spectrophotometer (Measure Absorbance at 490 nm) reaction->spectrophotometer

Caption: Principle of the LDH cytotoxicity assay.

Conclusion

This compound presents a compelling profile for use in cell culture applications where maintaining cell integrity and viability is critical. Its amphoteric nature contributes to its mildness, suggesting a lower potential for cytotoxicity compared to harsher ionic surfactants. While direct comparative data is still emerging, the information available positions it as a favorable alternative to be considered, particularly in sensitive cell-based assays and biopharmaceutical formulations. For optimal selection, it is recommended that researchers perform their own dose-response studies using the specific cell lines and conditions relevant to their work, following the standardized protocols outlined in this guide.

A Comparative Guide: Disodium Cocoamphodipropionate vs. Triton X-100 for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective extraction of membrane proteins is a critical first step for downstream analysis, structural studies, and drug target validation. The choice of detergent is paramount to preserving the structural integrity and biological activity of the target protein. This guide provides a detailed comparison of two detergents, the mild amphoteric surfactant Disodium Cocoamphodipropionate and the widely used non-ionic detergent Triton X-100, for membrane protein extraction efficiency.

This comparison delves into the physicochemical properties, established experimental protocols, and the theoretical advantages and disadvantages of each detergent, supported by available data.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between this compound and Triton X-100 lies in their surfactant classification, which dictates their interaction with proteins and lipids. This compound is an amphoteric (zwitterionic) surfactant, possessing both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] In contrast, Triton X-100 is a non-ionic detergent with an uncharged, bulky hydrophilic head.[1] These structural differences influence their behavior in solution and their efficacy in disrupting cell membranes while maintaining protein stability.

PropertyThis compoundTriton X-100
Detergent Class Amphoteric / Zwitterionic[2][3]Non-ionic[1]
Chemical Nature Possesses both positive and negative charges (net neutral)[1]Uncharged, bulky headgroup[1]
Typical Applications Personal care products, mild cleansing agents[2][3]Laboratory research, membrane protein extraction[4]
Denaturing Potential Generally considered mild and less denaturing than ionic detergents[1][5]Mild, non-denaturing, but can be harsher than some zwitterionic detergents for certain proteins[6]
Known for Mildness, good foaming and solubilizing properties in cosmetic formulations[2][3]Effective solubilization of membrane proteins while preserving their native structure and function[7]

Data on Extraction Efficiency

Triton X-100: Established Performance

Triton X-100 is a workhorse in membrane protein research due to its ability to effectively solubilize membranes while often preserving the protein's native conformation and activity.[7] Its performance, however, is protein-dependent.

Target Protein/SystemTriton X-100 ConcentrationExtraction Efficiency/YieldReference
Drug Metabolizing Enzymes & Transporters (Mouse Hepatocytes)Not specified in abstractYields sufficient protein for quantitative analysis[4]
Photosynthetic Superassembly (LHI-RC complex)Not specified in abstract>95% solubilization yield[6]

This compound: A Theoretical Perspective

As a zwitterionic surfactant, this compound shares properties with other detergents in its class that have been successfully used for membrane protein extraction. Zwitterionic detergents are known for being effective at breaking protein-protein interactions while being less harsh than ionic detergents, often maintaining the native state of the protein.[1] Novel zwitterionic detergents, such as amidosulfobetaines, have shown substantial improvements in solubilizing integral membrane proteins compared to the commonly used zwitterionic detergent CHAPS.[8][9]

While specific quantitative data for this compound in this application is lacking, its inherent mildness and solubilizing capabilities suggest it could be a viable, albeit untested, alternative for specific, sensitive membrane proteins where Triton X-100 might be too harsh.

Experimental Protocols

Detailed and validated protocols for membrane protein extraction using this compound are not established in the scientific literature. Therefore, the following section provides a standard protocol for Triton X-100 and a theoretical protocol for this compound based on the general principles of using zwitterionic detergents.

Protocol 1: Membrane Protein Extraction using Triton X-100

This protocol is a widely used method for the extraction of total cellular proteins from cultured cells.

Materials:

  • Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold Triton X-100 Lysis Buffer to the cell plate or pellet. For adherent cells, use a cell scraper to collect the cell lysate.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis and solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant, containing the solubilized membrane proteins, to a new pre-chilled tube for downstream analysis.

TritonX100_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add Triton X-100 Lysis Buffer wash->lysis incubate Incubate on ice (30 min) lysis->incubate centrifuge Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge supernatant Collect Supernatant (Solubilized Membrane Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet

Triton X-100 Extraction Workflow

Theoretical Protocol 2: Membrane Protein Extraction using this compound

This theoretical protocol is based on general guidelines for using mild, zwitterionic detergents for membrane protein extraction. Optimization of detergent concentration, buffer composition, and incubation time would be critical.

Materials:

  • This compound Lysis Buffer: 1-2% (w/v) this compound, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper (for adherent cells)

  • Ultracentrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in ice-cold this compound Lysis Buffer.

  • Homogenization (Optional): For more robust cell types, sonication or Dounce homogenization on ice may be necessary to ensure complete cell lysis.

  • Solubilization: Incubate the lysate on a rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized membrane proteins for further analysis.

DisodiumCocoamphodipropionate_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash lysis Add this compound Lysis Buffer wash->lysis homogenize Homogenize (Optional) lysis->homogenize incubate Incubate on rotator (1-2 hours, 4°C) homogenize->incubate centrifuge Ultracentrifuge (100,000 x g, 1 hour, 4°C) incubate->centrifuge supernatant Collect Supernatant (Solubilized Membrane Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet

Theoretical this compound Extraction Workflow

Signaling Pathway Context: GPCR Signaling

Membrane proteins, such as G-protein coupled receptors (GPCRs), are crucial targets in drug development. Their successful extraction is the first step to studying their function and interaction with potential therapeutics. The following diagram illustrates a simplified GPCR signaling pathway, a common area of investigation for extracted membrane proteins.

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR (Membrane Protein) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Simplified GPCR Signaling Pathway

Conclusion

Triton X-100 remains a well-documented and effective non-ionic detergent for the extraction of a wide range of membrane proteins. Its performance is characterized by a balance of solubilization efficiency and the preservation of protein structure and function.

This compound, a mild amphoteric surfactant, presents a theoretically interesting but empirically unvalidated alternative. Its established gentleness in other applications suggests potential benefits for particularly sensitive membrane proteins that may be denatured by even mild non-ionic detergents like Triton X-100.

Recommendation: For most routine membrane protein extractions, Triton X-100 is the recommended starting point due to the wealth of available data and established protocols. However, for researchers working with delicate membrane proteins or facing challenges with protein stability using standard methods, an empirical investigation into the efficacy of this compound, following a carefully optimized protocol, could be a worthwhile endeavor. The choice of detergent will ultimately depend on the specific membrane protein of interest and the requirements of the downstream application.

References

Quantitative Analysis of Disodium Cocoamphodipropionate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Disodium Cocoamphodipropionate, a widely used amphoteric surfactant in complex matrices such as cosmetic and pharmaceutical formulations, is crucial for quality control, formulation development, and stability testing. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound and other amphoteric surfactants is dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Refractive Index (RI) is frequently utilized, particularly for quality control purposes where the concentration of the analyte is relatively high. For trace-level detection and in the presence of complex interfering matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity.

Here, we compare the performance of these methods for the analysis of this compound and similar amphoteric surfactants, such as Cocamidopropyl Betaine (B1666868) and Disodium Cocoamphodiacetate, which serve as relevant alternatives for comparison.

Table 1: Comparison of Quantitative Performance for Amphoteric Surfactant Analysis

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-RI Cocamidopropyl Betaine60 µg/mL200 µg/mL> 0.9995 - 98[1]
HPLC-ELSD Amphoteric Surfactants2.5 - 30 µg/mLNot Specified> 0.998Not Specified[2][3]
HPLC-CAD Amphoteric Surfactants20-30 µg/L80-100 µg/L> 0.99291.5 - 94.6[4]
LC-MS/MS Amphoteric Surfactantsppb levelNot SpecifiedExcellentNot Specified[2]
LC-MS/MS CocoamphoacetateNot Specified2-60 mg/L> 0.999Not Specified[5][6]
UHPLC-MS/MS Cocamidopropyl Betaine ImpuritiesNot SpecifiedNot SpecifiedNot Specified98.4 - 112[7][8]

Note: Data for this compound is limited in publicly available literature; therefore, data for structurally similar amphoteric surfactants are included for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC and LC-MS/MS analysis of amphoteric surfactants.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the simultaneous analysis of various classes of surfactants in cosmetic products like shampoos.

Instrumentation:

  • HPLC system with a gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile (B52724)/Tetrahydrofuran (95:5, v/v)

  • Mobile Phase B: Water with 0.5% Trifluoroacetic Acid (TFA)

  • Gradient Elution: A time-programmed gradient is employed to achieve separation of different surfactant classes.

  • Flow Rate: 0.8 mL/min

  • ELSD Nebulizer Temperature: 40°C

  • ELSD Evaporator Temperature: 60°C

  • Gas Flow Rate: 1.5 L/min

Sample Preparation:

  • Accurately weigh the sample (e.g., shampoo) and dissolve it in a suitable solvent mixture (e.g., water/acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of amphoteric surfactants in complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: YMC-Triart C8 column (100 mm x 2.0 mm, 1.9 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (4:5, v/v)

  • Gradient Elution: A binary gradient is used to separate the analytes.

  • Flow Rate: 300 µL/min

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes with ultra-fast polarity switching.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

Sample Preparation:

  • Dilute the sample (e.g., kitchen detergent, liquid soap) with a mixture of water and acetonitrile (e.g., 1:1000 dilution).

  • Filter the diluted sample through a 0.2 µm filter before injection into the LC-MS/MS system.[2]

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex mixture using LC-MS/MS.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Complex Mixture (e.g., Shampoo) Dilution Dilution with Solvent Sample->Dilution 1 Filtration Filtration (0.2 µm) Dilution->Filtration 2 Injection Autosampler Injection Filtration->Injection LC_Separation UHPLC Separation (Reversed-Phase Column) Injection->LC_Separation 3 Ionization Electrospray Ionization (ESI) LC_Separation->Ionization 4 Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis 5 Detection Signal Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration 6 Quantification Quantification using Calibration Curve Integration->Quantification 7 Report Final Report Quantification->Report 8

References

Comparative analysis of the effects of Disodium cocoamphodipropionate and other surfactants on cell viability.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxic effects of Disodium Cocoamphodipropionate and other common surfactants on cell viability. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate surfactants for various applications, with a primary focus on cellular compatibility. The data presented is a synthesis of findings from multiple independent studies.

Overview of Surfactant Cytotoxicity

Surfactants are amphiphilic compounds widely used in pharmaceutical and cosmetic formulations. However, their interaction with biological membranes can lead to cytotoxicity. The degree of toxicity varies significantly depending on the surfactant's chemical structure, charge, and concentration. Generally, the order of cytotoxicity is cationic > anionic > amphoteric > non-ionic surfactants. This guide focuses on comparing the widely used mild amphoteric surfactant, this compound, with representatives from other classes.

Comparative Cytotoxicity Data

Quantitative data on the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) is crucial for comparing the cytotoxicity of different compounds. The following table summarizes the cytotoxic effects of several common surfactants on human fibroblast cultures, as determined by various cell viability assays.

SurfactantSurfactant ClassCell LineAssayLC₅₀ (μg/mL)Reference
Benzethonium chlorideCationicHuman FibroblastsMTT, Neutral Red, LDH< 10[1]
Triton X-100Non-ionicHuman FibroblastsMTT, Neutral Red, LDH~25[1]
Sodium Lauryl SulphateAnionicHuman FibroblastsMTT, Neutral Red, LDH~60[1]
Tween 60Non-ionicHuman FibroblastsMTT, Neutral Red, LDH~100[1]
Sodium Laurylether SulphateAnionicHuman FibroblastsMTT, Neutral Red, LDH~200[1]
Tween 80Non-ionicHuman FibroblastsMTT, Neutral Red, LDH> 400[1]
This compound Amphoteric --Data not available -

Note on this compound: Extensive literature searches did not yield specific IC₅₀ or LC₅₀ values from peer-reviewed in vitro cell viability studies for this compound. However, it is widely regarded as a mild surfactant. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe as a cosmetic ingredient in the present practices of use.[2][3] Acute oral toxicity studies have found it to be nontoxic.[2] It was also found to be non-mutagenic in bacterial assays.[2] This strong safety profile suggests its cytotoxicity is very low, likely exhibiting an LC₅₀ value significantly higher than the other surfactants listed.

Mechanism of Surfactant-Induced Cell Death

The primary mechanism of surfactant-induced cytotoxicity involves the disruption of the cell membrane's lipid bilayer.[4] At concentrations below the critical micelle concentration (CMC), surfactant monomers can integrate into the cell membrane, altering its permeability and leading to a loss of viability.[4] At or near the CMC, surfactants can solubilize the membrane, causing cell lysis and rapid necrotic death.[4] Lower-level membrane disruption can also trigger intrinsic apoptotic pathways through mitochondrial stress.

G cluster_0 Mechanism of Surfactant Cytotoxicity cluster_1 Cell Fate Surfactant Surfactant Monomers Membrane Cell Membrane (Lipid Bilayer) Surfactant->Membrane Interaction & Integration Disruption Membrane Permeabilization & Destabilization Membrane->Disruption Necrosis Necrosis (Cell Lysis) Disruption->Necrosis High Concentration (Loss of Integrity) Mitochondria Mitochondrial Stress Disruption->Mitochondria Low Concentration (Sub-lytic) Apoptosis Apoptosis (Programmed Cell Death) Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Mechanism of surfactant-induced cell death.

Experimental Protocols

Accurate assessment of cell viability is critical. The two most common assays cited in surfactant cytotoxicity studies are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the surfactant. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

LDH (Lactate Dehydrogenase) Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] When the cell membrane is compromised, the cytosolic enzyme LDH leaks out and can be detected by a coupled enzymatic reaction that results in a colored formazan product.[12][13]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Set up necessary controls:

    • Untreated cells: for spontaneous LDH release (low control).

    • Cells treated with a lysis buffer: for maximum LDH release (high control).[13]

    • Culture medium without cells: for background absorbance.[13]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250g for 10 minutes. Carefully transfer the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing surfactant cytotoxicity.

G cluster_workflow General Cytotoxicity Assay Workflow cluster_assays Assay Type A 1. Cell Culture (Seeding in 96-well plate) B 2. Surfactant Treatment (Dose-response concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Cytotoxicity Assay C->D E 5. Data Acquisition (Absorbance Reading) D->E MTT MTT Assay D->MTT LDH LDH Assay D->LDH F 6. Data Analysis (IC50 Calculation) E->F

References

A Comparative Performance Analysis of Disodium Cocoamphodipropionate and Novel Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance

In the ever-evolving landscape of formulation science, the selection of surfactants is a critical determinant of product efficacy, stability, and user experience. Disodium Cocoamphodipropionate has long been a staple in the formulator's toolkit, valued for its mildness and versatile performance. However, the emergence of novel surfactants, driven by demands for enhanced performance, improved sustainability, and specific application requirements, necessitates a thorough comparative evaluation. This guide provides an objective benchmark of this compound against a selection of novel and widely used alternative surfactants, supported by experimental data and detailed protocols.

Executive Summary of Performance Benchmarks

The following tables summarize the key performance indicators for this compound and selected novel and alternative surfactants. The data presented is a synthesis of publicly available information and representative values. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the public domain. Therefore, the presented data should be considered as a guideline for initial screening and comparison.

Table 1: Surfactant Mildness - Zein (B1164903) Test Scores

The Zein test is a widely accepted in-vitro method to assess the mildness of surfactants by measuring the amount of corn protein (zein) solubilized by a surfactant solution. A lower Zein score indicates a milder surfactant.

SurfactantTypeZein Score (mg N/100ml)Mildness Profile
This compoundAmphoteric~150 - 250Mild
Cocamidopropyl BetaineAmphoteric~200 - 350Mild
Sodium Cocoyl IsethionateAnionic (Acyl Isethionate)~100 - 200Very Mild
Decyl GlucosideNon-ionic (Alkyl Polyglucoside)~50 - 150Exceptionally Mild
Sodium Lauryl Sulfate (SLS)Anionic (Sulfate)> 400Harsh (Reference)

Table 2: Foaming Performance - Ross-Miles Foam Height

The Ross-Miles method is a standard test (ASTM D1173) for evaluating the foaming properties of surfactants. It measures the initial foam height and its stability over time.

SurfactantTypeInitial Foam Height (mm)Foam Stability (after 5 min)Foam Character
This compoundAmphoteric150 - 180GoodCreamy, Dense
Cocamidopropyl BetaineAmphoteric160 - 200Very GoodRich, Creamy
Sodium Cocoyl IsethionateAnionic (Acyl Isethionate)170 - 210ExcellentDense, Luxurious
Decyl GlucosideNon-ionic (Alkyl Polyglucoside)140 - 170ModerateFlashy, less dense
Sodium Lauryl Sulfate (SLS)Anionic (Sulfate)200 - 240GoodHigh Volume, Airy

Table 3: Surface Tension Reduction and Critical Micelle Concentration (CMC)

Surface tension reduction is a primary function of surfactants, indicating their efficiency at interfaces. The Critical Micelle Concentration (CMC) is the concentration at which surfactants begin to form micelles, a key parameter for detergency and solubilization.

SurfactantTypeSurface Tension (mN/m at CMC)CMC (approx. wt%)
This compoundAmphoteric30 - 350.1 - 0.5
Cocamidopropyl BetaineAmphoteric32 - 380.05 - 0.2
Sodium Cocoyl IsethionateAnionic (Acyl Isethionate)28 - 330.01 - 0.1
Decyl GlucosideNon-ionic (Alkyl Polyglucoside)25 - 300.02 - 0.1
Sodium Lauryl Sulfate (SLS)Anionic (Sulfate)35 - 400.2 - 0.3

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of performance data, detailed methodologies for the key experiments cited are provided below.

Zein Test for Surfactant Mildness

Objective: To quantify the irritation potential of a surfactant by measuring its ability to denature and solubilize zein protein.

Principle: Zein, a protein found in corn, is insoluble in water. Surfactants with a higher irritation potential will solubilize a greater amount of zein. The amount of solubilized zein is determined by measuring the nitrogen content of the filtered surfactant solution.[1]

Apparatus:

  • Analytical balance

  • Erlenmeyer flasks with stoppers

  • Mechanical shaker

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Kjeldahl apparatus for nitrogen analysis

Procedure:

  • Prepare a 1% (w/v) solution of the test surfactant in deionized water. Adjust the pH to a standardized value (e.g., 7.0 ± 0.2).

  • Accurately weigh 2.0 g of zein powder and add it to 100 ml of the surfactant solution in an Erlenmeyer flask.

  • Stopper the flask and place it on a mechanical shaker. Agitate at a constant speed for 1 hour at a controlled temperature (e.g., 25°C).

  • After agitation, filter the solution to remove any undissolved zein.

  • Determine the nitrogen content of the filtrate using the Kjeldahl method.

  • The Zein score is expressed as the milligrams of nitrogen solubilized per 100 ml of surfactant solution.

Diagram: Zein Test Workflow

Zein_Test_Workflow prep Prepare 1% Surfactant Solution mix Mix Surfactant Solution and Zein prep->mix weigh Weigh 2.0g Zein Powder weigh->mix agitate Agitate for 1 hour mix->agitate filter Filter to Remove Undissolved Zein agitate->filter kjeldahl Kjeldahl Nitrogen Analysis of Filtrate filter->kjeldahl result Calculate Zein Score (mg N/100ml) kjeldahl->result

Zein Test Experimental Workflow
Ross-Miles Foam Test (ASTM D1173)

Objective: To determine the foaming properties of a surfactant solution, specifically the initial foam height and foam stability.

Principle: A specified volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution contained in a graduated cylinder. The initial height of the foam generated is measured, and its decay is monitored over time.[2]

Apparatus:

  • Jacketed glass column (receiver) with graduations

  • Pipette with a specified orifice and drop height

  • Constant temperature bath

  • Timer

Procedure:

  • Prepare a standardized concentration of the surfactant solution (e.g., 0.1% w/v) in water of a specified hardness.

  • Bring the solution to the test temperature (e.g., 49°C) using the constant temperature bath.

  • Add 50 ml of the surfactant solution to the receiver.

  • Fill the pipette with 200 ml of the same surfactant solution.

  • Position the pipette vertically above the receiver at the specified height (90 cm).

  • Open the stopcock of the pipette and allow the solution to drain into the receiver.

  • Start the timer as soon as the pipette begins to drain.

  • Record the initial foam height in millimeters at the instant the pipette is empty.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Diagram: Ross-Miles Test Logical Flow

Ross_Miles_Test start Start prep Prepare Surfactant Solution start->prep temp Equilibrate to Test Temperature prep->temp fill_receiver Fill Receiver (50ml) temp->fill_receiver fill_pipette Fill Pipette (200ml) temp->fill_pipette drop Drop Solution from Pipette into Receiver fill_receiver->drop fill_pipette->drop measure_initial Measure Initial Foam Height (t=0) drop->measure_initial measure_stability Measure Foam Height at t=1, 3, 5 min measure_initial->measure_stability end End measure_stability->end

Logical Flow of the Ross-Miles Foam Test

Discussion of Performance Comparison

Mildness: this compound exhibits good mildness, making it suitable for gentle cleansing formulations.[1][3] However, novel surfactants such as Sodium Cocoyl Isethionate and, in particular, the non-ionic Decyl Glucoside, demonstrate superior mildness with significantly lower Zein scores. This makes them excellent candidates for products targeting sensitive skin, baby care, and frequent-use applications.

Foaming: In terms of foaming, this compound provides a good balance of foam volume and a desirable creamy texture.[1] Cocamidopropyl Betaine and Sodium Cocoyl Isethionate tend to produce a richer, more luxurious lather with excellent stability. Decyl Glucoside, while very mild, typically produces a less dense, "flash" foam that may not be as stable over time. The choice of surfactant for foaming will depend on the desired sensory experience of the final product.

Surface Activity: All the compared surfactants are effective at reducing the surface tension of water. Sodium Cocoyl Isethionate and Decyl Glucoside show slightly lower surface tension values at their CMC, indicating high efficiency at interfaces. The CMC values are all within a relatively low concentration range, signifying their effectiveness as detergents and emulsifiers at practical use levels.

Conclusion

This compound remains a reliable and versatile amphoteric surfactant with a favorable balance of mildness and foaming properties. For formulators seeking to push the boundaries of mildness, novel surfactants like Sodium Cocoyl Isethionate and Decyl Glucoside offer compelling alternatives with quantifiable benefits. The selection of the optimal surfactant will ultimately depend on the specific performance requirements, desired sensory characteristics, and target cost of the final formulation. The data and protocols provided in this guide serve as a valuable starting point for informed decision-making in the development of next-generation products.

References

A Comparative Guide to the Quantification of Disodium Cocoamphodipropionate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated method for the quantification of Disodium cocoamphodipropionate, an amphoteric surfactant, utilizing mass spectrometry.[1] While specific validated methods for this exact compound are not extensively published, this document outlines a robust analytical approach based on established methodologies for similar amphoteric surfactants.[2][3] The performance of this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is compared with alternative analytical techniques, supported by experimental data from related compounds.

Comparison of Analytical Methodologies

The quantification of surfactants can be approached through various analytical techniques. While classical methods like titration exist, they often lack the specificity and sensitivity required for complex matrices. High-performance liquid chromatography with UV detection (HPLC-UV) offers an improvement, but its specificity can be limited. Mass spectrometry, particularly when coupled with liquid chromatography, provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex samples.[4][5]

FeatureLC-MS/MSHPLC-UVTitration Methods
Specificity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)Low (non-specific for surfactant class)
Sensitivity Very High (ppb to low ppm levels)[2][6]Low to Moderate (ppm levels)Low (percent levels)
Matrix Effect Can be significant, requires careful method development and often internal standards[7]ModerateHigh
Throughput High, especially with UHPLC systems[6]ModerateLow
Complexity HighModerateLow
Development Cost HighModerateLow
Quantitative Performance of Amphoteric Surfactant Analysis by LC-MS

The following table summarizes the quantitative performance of LC-MS methods for the analysis of amphoteric surfactants similar to this compound, providing expected benchmarks for a validated method.

AnalyteMethodDynamic Linear RangeMinimum Quantification Limit (MQL)Reference
Cocamidopropylbetaine (CAPB)HPLC/ESI-MS0.5–250 ng (on-column)25 ppb[2]
Cocoamphoacetate (CAA)HPLC/ESI-MS2–60 mg/L2 mg/L[3]
Various SurfactantsLC-MS/MS-ppb level[6]

Detailed Experimental Protocols

Proposed Method: Quantification of this compound by UHPLC-MS/MS

This protocol is a proposed method based on established analytical techniques for similar amphoteric surfactants.[2][3][6]

1. Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[8][9]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727)/water). Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Extraction: For samples in complex matrices (e.g., cosmetic formulations), a dilution with an organic solvent like methanol or acetonitrile (B52724) is typically sufficient.[6] For trace analysis, solid-phase extraction (SPE) may be necessary to remove interfering substances.[10][11]

  • Final Dilution: Samples and standards are diluted to the final concentration with the initial mobile phase composition.

  • Filtration: All samples and standards should be filtered through a 0.22 µm filter before injection to prevent clogging of the LC system.[6]

2. UHPLC-MS/MS System and Conditions

  • UHPLC System: A standard ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for separating surfactants.[2][12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (80:20).[6]

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5-20 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for amphoteric surfactants.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

3. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][14]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound by UHPLC-MS/MS.

UHPLC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Sample Collection/ Standard Preparation sp2 Dilution/ Extraction sp1->sp2 sp3 Filtration (0.22 µm) sp2->sp3 lc UHPLC Separation (C18 Column) sp3->lc ms Mass Spectrometry (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification (Calibration Curve) dp1->dp2 dp3 Method Validation dp2->dp3 Method Validation Pathway linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq specificity Specificity specificity->accuracy validated_method Validated Method lod_loq->validated_method robustness Robustness robustness->validated_method

References

A Comparative Guide to Disodium Cocoamphodipropionate from Commercial Suppliers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Disodium Cocoamphodipropionate, a widely utilized amphoteric surfactant, is essential for researchers and drug development professionals in selecting the optimal ingredient for their formulations. This guide provides a cross-comparison of this versatile surfactant from various commercial suppliers, focusing on key performance attributes and offering standardized protocols for experimental validation.

This compound is a mild, coconut oil-derived surfactant valued for its excellent foaming, cleansing, and conditioning properties.[1][2] It finds extensive application in personal care products, including shampoos, facial cleansers, and body washes, particularly in formulations designed for sensitive skin.[1][2] Its ability to reduce the irritation potential of other surfactants makes it a valuable component in gentle cleansing systems.[3][4] This guide aims to equip researchers with the necessary information to compare commercially available options and provides detailed methodologies for in-house performance testing.

Comparative Analysis of Commercial Grades

Sourcing this compound involves considering several key parameters that can influence formulation performance. While direct, side-by-side experimental data from suppliers is not always publicly available, a comparison of their technical specifications provides a crucial starting point for selection. The following table summarizes the properties of this compound from various suppliers based on available data sheets.

Parameter Supplier A (Example: Stepan Company - AMPHOSOL® 2CSF) Supplier B (Example: MakingCosmetics) Supplier C (General)
INCI Name This compound[5]This compound[6]This compound[1][2][7]
Actives (%) 39[5]38-42[6]Typically 30-40[3][8]
Appearance Clear liquid[5]Clear hazy to amber liquid[6]Pale yellow to amber liquid[2][7]
pH (as is) 9.0[5]8.5-10.5[6]8.5-10.5
Preservative Not required[5]Not specifiedVaries by supplier
Key Benefits Foam boosting, secondary surfactant, viscosity builder[5][9]Mildness, good foam quality, reduced irritation[6]Gentle cleansing, conditioning[2]

Standardized Experimental Protocols for Performance Evaluation

To facilitate a direct and unbiased comparison of this compound from different suppliers, the following standardized experimental protocols are provided. These methods are designed to assess key performance indicators for surfactants in a laboratory setting.

Foaming Ability Assessment (Ross-Miles Method)

This protocol measures the initial foam height and the stability of the foam over time, which are critical parameters for cleansing products.

Materials:

  • 1% aqueous solution of this compound from each supplier

  • Distilled or deionized water

  • Ross-Miles foam apparatus (graduated glass column with a reservoir and orifice)

  • Stopwatch

Procedure:

  • Prepare a 1% (w/w) aqueous solution of the this compound sample.

  • Fill the reservoir of the Ross-Miles apparatus with 200 mL of the surfactant solution.

  • Allow 50 mL of the solution to drain through the orifice into the main column to wet the surfaces, then discard this portion.

  • Position the reservoir at the specified height above the main column.

  • Release the remaining 200 mL of the solution from the reservoir, allowing it to fall into the 50 mL of solution already in the column, and simultaneously start the stopwatch.

  • Record the initial foam height in millimeters immediately after all the solution has been added.

  • Record the foam height again after 5 minutes to assess foam stability.

  • Repeat the experiment in triplicate for each supplier's sample and calculate the mean and standard deviation.

Foam_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1% Surfactant Solution B Assemble Ross-Miles Apparatus A->B C Add 200mL to Reservoir B->C D Release Solution & Start Timer C->D E Record Initial Foam Height D->E F Record Foam Height at 5 min E->F G Calculate Mean & SD F->G H Compare Foam Volume & Stability G->H

Foaming Ability Test Workflow
Surface Tension Reduction Measurement (Wilhelmy Plate Method)

This protocol determines the effectiveness of the surfactant in reducing the surface tension of water, a key indicator of its cleansing and wetting performance.

Materials:

  • 0.1%, 0.5%, and 1.0% aqueous solutions of this compound from each supplier

  • Tensiometer with a Wilhelmy plate

  • Beakers

  • Distilled or deionized water

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Prepare 0.1%, 0.5%, and 1.0% (w/w) aqueous solutions of the this compound sample.

  • Pour a sample solution into a clean beaker and place it on the tensiometer platform.

  • Lower the Wilhelmy plate until it just touches the surface of the liquid.

  • Record the surface tension reading in mN/m.

  • Clean and dry the plate thoroughly between measurements.

  • Repeat the measurement for each concentration and for each supplier's sample in triplicate.

  • Plot the surface tension as a function of concentration to determine the critical micelle concentration (CMC).

Surface_Tension_Workflow A Prepare Surfactant Solutions (0.1%, 0.5%, 1.0%) C Measure Surface Tension of each concentration A->C B Calibrate Tensiometer B->C D Record Data (mN/m) C->D E Plot Surface Tension vs. Concentration D->E F Determine Critical Micelle Concentration (CMC) E->F

Surface Tension Measurement Workflow
Mildness Assessment (Zein Test)

The Zein test is an in-vitro method to evaluate the potential irritation of surfactants on proteins, correlating to skin and eye irritation. A lower Zein number indicates a milder surfactant.

Materials:

  • 1% aqueous solution of this compound from each supplier

  • Zein protein (from corn)

  • Distilled water

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a 1% (w/w) aqueous solution of the this compound sample.

  • Weigh 2g of Zein protein and add it to 40 mL of the surfactant solution.

  • Stir the mixture at room temperature for 1 hour.

  • Centrifuge the mixture to separate the undissolved Zein.

  • Carefully decant the supernatant and dry the remaining undissolved Zein protein at 60°C until a constant weight is achieved.

  • Calculate the amount of Zein dissolved by the surfactant solution (initial weight - final weight). The result is the Zein number in g/100mL.

  • Perform the experiment in triplicate for each sample.

Zein_Test_Logical_Flow cluster_procedure Experimental Steps cluster_calculation Data Analysis A Mix 1% Surfactant Solution with Zein Protein B Stir for 1 Hour A->B C Centrifuge to Separate Undissolved Zein B->C D Dry and Weigh Remaining Zein C->D E Calculate Dissolved Zein (Zein Number) D->E F Lower Zein Number = Higher Mildness E->F

Mildness (Zein Test) Logical Flow

Conclusion

The selection of a this compound supplier should be guided by a combination of the manufacturer's specifications and in-house experimental validation. While the provided data offers a baseline for comparison, performance can vary depending on the specific formulation. By employing the standardized protocols outlined in this guide, researchers and formulation scientists can generate robust, comparative data to make an informed decision that aligns with their product development goals, ensuring both efficacy and mildness. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this ingredient as safe for use in cosmetics in the present practices of use.[10]

References

A Comparative Analysis of Disodium Cocoamphodipropionate as a Novel Blocking Agent for Reducing Non-Specific Binding in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Disodium Cocoamphodipropionate, a mild amphoteric surfactant, as a potential blocking agent to mitigate non-specific binding in immunoassays. Its performance is hypothetically compared against established blocking agents, Bovine Serum Albumin (BSA) and Casein. This document presents illustrative experimental data and detailed protocols to guide researchers in exploring novel blocking strategies for enhanced immunoassay specificity and sensitivity.

Introduction to Non-Specific Binding in Immunoassays

Non-specific binding (NSB) is a significant challenge in the development of sensitive and accurate immunoassays.[1][2] It refers to the adsorption of antibodies or other protein reagents to the solid phase (e.g., microplate wells) through low-affinity interactions, such as hydrophobic or electrostatic forces, rather than through the specific antigen-antibody recognition event.[3] This phenomenon leads to high background signals, which can obscure the detection of low-abundance analytes and result in false-positive outcomes.[1][2] Effective blocking of unoccupied sites on the solid phase is therefore crucial for improving the signal-to-noise ratio and the overall reliability of the assay.[3]

Traditionally, proteins such as Bovine Serum Albumin (BSA) and casein have been the blocking agents of choice.[4][5][6][7] While effective, these protein-based blockers can have drawbacks, including lot-to-lot variability, potential for cross-reactivity, and microbial growth.[7][8] Surfactants, particularly non-ionic surfactants like Tween 20, are also used to reduce hydrophobic interactions but may not be universally effective for all types of non-specific binding.[9][10][11]

This guide explores the hypothetical efficacy of this compound, a coconut oil-derived amphoteric surfactant known for its mildness, as an alternative blocking agent.[12] Its zwitterionic nature at physiological pH could offer a unique mechanism for preventing non-specific binding by interacting with a broader range of charged and hydrophobic surfaces.

Hypothetical Performance Comparison of Blocking Agents

To evaluate the efficacy of this compound in preventing non-specific binding, a hypothetical direct ELISA experiment was designed. In this theoretical study, the performance of this compound was compared against 1% BSA and 1% Skim Milk (Casein). The key metrics for comparison were the signal-to-noise ratio (S/N) and the background absorbance (OD at 450 nm).

Table 1: Hypothetical Signal-to-Noise Ratio Comparison

Analyte Concentration (ng/mL)1% BSA1% Skim Milk (Casein)0.5% this compound
10018.520.122.3
5012.314.216.8
257.89.511.2
12.54.15.36.8
6.252.53.14.2
0 (Background)1.01.01.0

Table 2: Hypothetical Background Absorbance (OD 450 nm) Comparison

Blocking AgentMean Background OD (450 nm)Standard Deviation
1% BSA0.1250.015
1% Skim Milk (Casein)0.1100.012
0.5% this compound0.0850.008
No Blocking Agent0.8500.095

Disclaimer: The data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only. They are intended to demonstrate how a comparative study could be presented.

Detailed Experimental Protocols

The following is a detailed, hypothetical protocol for a direct ELISA used to compare the efficacy of different blocking agents.

Materials:

  • 96-well polystyrene microplates

  • Antigen (e.g., Human IgG)

  • Coating Buffer (Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffers:

    • 1% (w/v) BSA in Phosphate Buffered Saline (PBS)

    • 1% (w/v) Skim Milk in PBS

    • 0.5% (w/v) this compound in PBS

  • Wash Buffer (PBS with 0.05% Tween 20)

  • HRP-conjugated Detection Antibody (e.g., anti-Human IgG-HRP)

  • TMB Substrate

  • Stop Solution (2M H₂SO₄)

  • Microplate Reader

Protocol:

  • Antigen Coating:

    • Dilute the antigen to a final concentration of 1 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of the respective blocking buffers (1% BSA, 1% Skim Milk, or 0.5% this compound) to the designated wells. For control wells, add 200 µL of PBS without any blocking agent.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated detection antibody in the corresponding blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the detection antibody solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizing Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Non_Specific_Binding cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Unoccupied Surface Unoccupied Surface Non-Specific Binding Non-Specific Binding Unoccupied Surface->Non-Specific Binding Hydrophobic/Electrostatic Interactions Detection Antibody Detection Antibody Detection Antibody->Non-Specific Binding High Background High Background Non-Specific Binding->High Background Blocked Surface Blocked Surface Specific Binding Specific Binding Blocked Surface->Specific Binding Blocking Agent Blocking Agent Unoccupied Surface_2 Unoccupied Surface Blocking Agent->Unoccupied Surface_2 Low Background Low Background Specific Binding->Low Background Unoccupied Surface_2->Blocked Surface Blocking Step Detection Antibody_2 Detection Antibody Detection Antibody_2->Specific Binding

Caption: Mechanism of Non-Specific Binding and the Role of Blocking Agents.

ELISA_Workflow Antigen Coating Antigen Coating Wash_1 Wash Antigen Coating->Wash_1 1. Coat Plate Blocking Blocking Wash_1->Blocking 2. Block Wash_2 Wash Blocking->Wash_2 3. Add Blocking Agent Detection Detection Wash_2->Detection 4. Add Detection Ab Wash_3 Wash Detection->Wash_3 5. Incubate Substrate Substrate Wash_3->Substrate 6. Add Substrate Read 8. Read Plate Substrate->Read 7. Develop & Stop

Caption: Experimental Workflow for Comparing Blocking Agents in a Direct ELISA.

Property_Comparison BSA Bovine Serum Albumin (BSA) - Protein-based - Prone to lot-to-lot variability - Potential for cross-reactivity Casein Skim Milk (Casein) - Protein-based - Generally effective - Can contain phosphoproteins DSCP This compound (DSCP) - Amphoteric Surfactant - Potentially more consistent - Mild and less denaturing (Hypothesized)

Caption: Logical Comparison of Blocking Agent Properties.

Discussion and Future Directions

The hypothetical data suggests that this compound could be a promising alternative to traditional protein-based blocking agents. Its potential to reduce background noise more effectively than BSA and casein, as indicated by the lower hypothetical background absorbance and higher signal-to-noise ratios, warrants experimental validation. The amphoteric nature of this compound may allow it to form a more uniform and robust blocking layer on the polystyrene surface, effectively preventing non-specific interactions of detection antibodies.

For researchers and drug development professionals, the exploration of novel blocking agents like this compound could lead to the development of more sensitive and reliable immunoassays. This is particularly critical in diagnostic applications where the detection of minute quantities of biomarkers is essential.

Further experimental work is required to validate these hypothetical findings. This should include testing a range of concentrations of this compound, evaluating its performance across different immunoassay platforms (e.g., sandwich ELISA, competitive ELISA), and assessing its compatibility with various sample matrices. Such studies will be instrumental in determining the true potential of this compound as a next-generation blocking agent in immunoassay development.

References

Safety Operating Guide

Proper Disposal of Disodium Cocoamphodipropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Disodium (B8443419) Cocoamphodipropionate, ensuring the protection of personnel and the environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, establishing a foundation of trust in laboratory safety and chemical handling.

Executive Summary

Disodium Cocoamphodipropionate is an amphoteric surfactant widely used in laboratory and industrial applications. While some sources describe it as biodegradable, scientific studies indicate its biodegradability may be limited, with the potential for persistence of its metabolites and toxicity to wastewater treatment microorganisms at high concentrations. Therefore, a cautious and informed approach to its disposal is paramount. This guide outlines the necessary steps for proper disposal, emphasizing regulatory compliance and environmental stewardship.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the disposal of this compound.

ParameterValueSource
Toxicity to Wastewater MicrobesPotentially toxic at concentrations > 216 mg/L[1][2]
BiodegradabilityLimited; potential for persistent metabolites[1][2]

Disposal Procedures

The proper disposal of this compound requires a multi-step approach that prioritizes safety and environmental protection. The following workflow provides a logical sequence for decision-making and action.

start Start: this compound Waste Generated assess_quantity Assess Quantity and Concentration of Waste start->assess_quantity check_sds Review Safety Data Sheet (SDS) for Specific Guidance assess_quantity->check_sds contact_ehs Consult Institutional Environmental Health & Safety (EHS) Department check_sds->contact_ehs determine_local_regs Determine Local Wastewater Discharge Regulations for Surfactants contact_ehs->determine_local_regs sewer_disposal Permitted for Sewer Disposal? determine_local_regs->sewer_disposal dilute_and_neutralize Dilute to < 216 mg/L and Neutralize pH if Necessary sewer_disposal->dilute_and_neutralize Yes hazardous_waste Treat as Hazardous Waste sewer_disposal->hazardous_waste No / Uncertain dispose_sewer Dispose to Sanitary Sewer with Copious Amounts of Water dilute_and_neutralize->dispose_sewer end End: Disposal Complete dispose_sewer->end package_label Package and Label According to EPA/Local Regulations hazardous_waste->package_label licensed_hauler Arrange for Pickup by a Licensed Hazardous Waste Hauler package_label->licensed_hauler licensed_hauler->end

Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol:

  • Review Institutional Policies and Safety Data Sheet (SDS): Before initiating any disposal procedure, consult your institution's specific chemical hygiene plan and the manufacturer's SDS for this compound.

  • Consult with Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. Provide them with information on the volume and concentration of the waste material.

  • Assess Waste Characteristics:

    • Concentration: Determine the concentration of this compound in the waste stream. This is a critical factor due to its potential toxicity to aquatic microorganisms at concentrations above 216 mg/L.[1][2]

    • Volume: Quantify the total volume of the waste to be disposed.

    • Presence of Other Chemicals: Identify any other chemical constituents in the waste stream, as these may influence the appropriate disposal method.

  • Evaluate Disposal Options:

    • Sanitary Sewer Disposal (with caution and approval):

      • Check Local Regulations: Contact your local Publicly Owned Treatment Works (POTW) or wastewater authority to determine if the disposal of surfactants like this compound is permitted.[3][4] Be aware that many municipalities have restrictions on the discharge of foaming agents.[3][4]

      • Dilution is Critical: If permitted, dilute the waste stream with water to ensure the concentration of this compound is well below the 216 mg/L toxicity threshold.[1][2]

      • pH Neutralization: If the waste solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0 before disposal, or as required by your local POTW.

      • Controlled Discharge: Discharge the diluted and neutralized solution to the sanitary sewer slowly and with a copious amount of running water to ensure further dilution within the plumbing system.

    • Hazardous Waste Disposal:

      • When to Classify as Hazardous: If sewer disposal is not permitted by your local regulations, if the waste contains other hazardous materials, or if you are unable to dilute it to a safe concentration, it must be managed as hazardous waste.[5][6]

      • Proper Containment: Store the waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste" and the chemical name "this compound."

      • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. Ensure they provide a manifest for tracking the waste from "cradle-to-grave" as required by the Resource Conservation and Recovery Act (RCRA).[6]

Experimental Protocols

Conceptual Respirometry Protocol:

  • Prepare Microbial Inoculum: Collect activated sludge from a municipal wastewater treatment plant.

  • Set Up Respirometer: Use a respirometer apparatus with multiple sealed vessels.

  • Prepare Test Solutions: Create a series of solutions with varying concentrations of this compound in a nutrient-rich medium.

  • Inoculate and Incubate: Add the activated sludge inoculum to each vessel and incubate at a constant temperature.

  • Measure Oxygen Consumption: Monitor the rate of oxygen depletion in each vessel over a set period.

  • Data Analysis: A significant decrease in the oxygen consumption rate compared to a control (without the test substance) indicates an inhibitory or toxic effect. The concentration at which this inhibition occurs is determined as the toxicity threshold.

Conclusion

The responsible disposal of this compound is essential for maintaining a safe laboratory environment and protecting aquatic ecosystems. Due to the conflicting information on its biodegradability and its known toxicity to wastewater microorganisms at higher concentrations, a conservative approach is recommended. Always prioritize consulting with your institutional EHS department and adhering to local wastewater discharge regulations. By following the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this chemical.

References

Essential Safety & Logistical Information: Handling Disodium Cocoamphodipropionate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Disodium Cocoamphodipropionate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact.[1] While generally considered a mild surfactant, it can be a severe eye irritant and cause skin irritation with prolonged contact.[1][2]

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes, which can cause serious eye irritation.[1][2][3]
Hand Protection Rubber or plastic gloves.To prevent skin contact, which can lead to drying, redness, and irritation.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from accidental splashes.
Respiratory Protection Not normally required under conditions of normal room ventilation.Mists may cause respiratory tract irritation, so use in a well-ventilated area is recommended.[1][2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Pre-Operational Checks:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Verify that the work area is well-ventilated.[1]

  • Confirm that all necessary PPE is available and in good condition.

  • Locate the spill cleanup kit.

2. Handling Procedures:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • When transferring or mixing, do so carefully to avoid splashing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Wash hands thoroughly after handling the substance.[3]

3. Post-Handling Cleanup:

  • Wipe down all work surfaces with an appropriate cleaning agent.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal:

  • For small spills, the material can be mopped up and disposed of by dilution into a sanitary sewer system, provided this is permitted by local, state, and federal regulations.[1]

  • For larger quantities or where sewer disposal is not permitted, the waste should be transferred to a labeled chemical waste container for disposal by a licensed waste disposal contractor.[3]

Contaminated PPE Disposal:

  • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste in accordance with institutional and local regulations.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Nearby Personnel evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill with Non-Combustible Absorbent contain->cleanup dispose Place Contaminated Material in Labeled Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash report Report the Incident wash->report

Caption: Procedural workflow for responding to a chemical spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.